(S)-(4-Fluorophenyl)oxirane
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-(4-fluorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICVNPQMUUHPPOK-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459340 | |
| Record name | (S)-(4-Fluorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134356-74-4, 134356-73-3 | |
| Record name | (2S)-2-(4-Fluorophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134356-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-(4-Fluorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(4-Fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-(4-Fluorophenyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(4-Fluorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (S)-(4-Fluorophenyl)oxirane, a valuable chiral building block in synthetic organic chemistry and drug development. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and analysis, and explores its application in the synthesis of antifungal agents.
Core Properties of this compound
This compound, also known as (S)-4-fluorostyrene oxide, is a chiral epoxide with the CAS number 134356-74-4 [1][2][3]. Its key properties are summarized in the tables below.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 134356-74-4 | [1][2][3] |
| Molecular Formula | C₈H₇FO | [1][2][4] |
| Molecular Weight | 138.14 g/mol | [1][2][4][5] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 191.7 ± 28.0 °C (Predicted)[2][6], 92 °C / 14 mmHg (lit.)[7][8] | |
| Density | 1.225 ± 0.06 g/cm³ (Predicted)[6], 1.167 g/mL at 25 °C (lit.)[7][8] | |
| Refractive Index (n20/D) | 1.538 (Predicted)[6], 1.508 (lit.)[7][8] | |
| Flash Point | 22.2 °C (72.0 °F) - closed cup | [6] |
| Solubility | Difficult to mix with water. | [8] |
Table 2: Spectroscopic and Other Identifiers
| Identifier | Value | Source(s) |
| InChI | 1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m1/s1 | |
| InChIKey | ICVNPQMUUHPPOK-MRVPVSSYSA-N | |
| SMILES | O1C--INVALID-LINK--O1 | |
| MDL Number | MFCD08448243 | [4] |
Synthesis, Purification, and Analysis
The enantiomerically pure this compound is most commonly prepared by the hydrolytic kinetic resolution (HKR) of racemic 4-fluorostyrene oxide using Jacobsen's catalyst.
The overall process for obtaining enantiomerically pure this compound involves three key stages: synthesis of the racemic epoxide, enantioselective resolution, and purification, followed by analytical verification of enantiomeric purity.
Caption: General experimental workflow for the synthesis and purification of this compound.
Protocol 1: Synthesis of Racemic (4-Fluorophenyl)oxirane via Corey-Chaykovsky Reaction
This protocol describes a general method for the epoxidation of an aldehyde.
-
Reaction Setup: To a stirred suspension of sodium hydride (1.1 eq.) in dry dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add trimethylsulfoxonium iodide (1.1 eq.) portion-wise at room temperature.
-
Ylide Formation: Stir the resulting mixture for 1-2 hours at room temperature until the evolution of hydrogen gas ceases and a clear solution of the sulfur ylide is formed.
-
Epoxidation: Cool the reaction mixture to 0 °C and add a solution of 4-fluorobenzaldehyde (1.0 eq.) in dry DMSO dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude racemic (4-Fluorophenyl)oxirane. This crude product can be used directly in the next step or purified by flash column chromatography.
Protocol 2: Jacobsen Hydrolytic Kinetic Resolution (HKR)
This protocol is a general procedure for the kinetic resolution of terminal epoxides.
-
Catalyst Preparation: In a flask, dissolve (R,R)-Jacobsen's catalyst (0.005-0.02 eq.) in a suitable solvent such as dichloromethane or toluene.
-
Reaction Setup: To the catalyst solution, add the racemic (4-Fluorophenyl)oxirane (1.0 eq.).
-
Resolution: Cool the mixture to 0 °C and add water (0.5-0.6 eq.) dropwise. Allow the reaction to warm to room temperature and stir vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining epoxide.
-
Work-up: Once the desired ee is reached (typically >99% for the unreacted epoxide), quench the reaction by filtering through a short plug of silica gel to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting mixture contains the desired this compound and the corresponding (R)-1-(4-fluorophenyl)ethane-1,2-diol. The (S)-epoxide can be separated from the diol by flash column chromatography.
Protocol 3: Purification by Flash Column Chromatography
This is a general guide for the purification of the title compound.
-
Column Packing: Prepare a silica gel column using a suitable solvent system, such as a mixture of hexanes and ethyl acetate. A typical starting point for epoxides is a 95:5 to 90:10 mixture of hexanes:ethyl acetate.
-
Sample Loading: Dissolve the crude product from the HKR work-up in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The less polar epoxide will elute before the more polar diol.
-
Fraction Analysis: Monitor the fractions by TLC.
-
Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.
Protocol 4: Chiral HPLC Analysis
This protocol provides a starting point for developing a chiral HPLC method.
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as a Chiralcel OD-H or Chiralpak AD-H column is often effective for separating enantiomers of styrene oxide derivatives.
-
Mobile Phase: A typical mobile phase for normal phase chiral HPLC is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Detection: UV detection at a wavelength where the compound absorbs, typically around 254 nm.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
-
Injection and Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as distinct peaks. The enantiomeric excess can be calculated from the peak areas.
Applications in Drug Development
This compound is a key chiral intermediate in the synthesis of several pharmaceuticals, most notably the broad-spectrum antifungal agent, Posaconazole .
Posaconazole is a complex molecule, and its synthesis involves multiple stereoselective steps. This compound provides a crucial chiral building block that is incorporated into the final structure of the drug. The synthesis of Posaconazole is a multi-step process where the epoxide is opened by a nucleophile, setting one of the key stereocenters in the molecule.
Posaconazole, like other triazole antifungals, targets the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component for fungal cell integrity. Specifically, it inhibits the enzyme lanosterol 14α-demethylase , which is encoded by the ERG11 gene. This enzyme is a cytochrome P450 enzyme responsible for the demethylation of lanosterol, a precursor to ergosterol.[9][10][11] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic methylated sterols in the fungal cell membrane, ultimately disrupting membrane function and leading to fungal cell death.[9][12]
Caption: Signaling pathway illustrating the inhibition of ergosterol biosynthesis by Posaconazole.
Safety and Handling
This compound is classified as a dangerous good for transport and requires careful handling.[1] It is a flammable liquid and vapor and is harmful if swallowed or in contact with skin. It can cause skin and eye irritation and may cause respiratory irritation. It is also suspected of causing cancer.[5]
Table 3: Safety Information
| Hazard Statement | GHS Classification | Precautionary Codes |
| Highly flammable liquid and vapor | Flammable Liquid 2 | P210, P233, P240, P241, P242, P243 |
| Toxic if swallowed | Acute Toxicity 3 (Oral) | P301 + P310 |
| Harmful in contact with skin | Acute Toxicity 4 (Dermal) | P280 |
| Causes skin irritation | Skin Irritation 2 | P264, P302 + P352 |
| Causes serious eye irritation | Eye Irritation 2A | P264, P305 + P351 + P338 |
| May cause respiratory irritation | STOT SE 3 | P261, P271, P304 + P340 |
| Suspected of causing cancer | Carcinogenicity 2 | P201, P202, P280, P308 + P313 |
Appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: This document is intended for informational purposes for qualified professionals in research and development. The experimental protocols provided are general guidelines and may require optimization. All chemical handling should be performed in accordance with established laboratory safety procedures.
References
- 1. scbt.com [scbt.com]
- 2. 134356-74-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 134356-74-4 | (S)-2-(4-Fluorophenyl)oxirane - AiFChem [aifchem.com]
- 4. This compound | 134356-74-4 [chemicalbook.com]
- 5. (R)-(4-Fluorophenyl)oxirane | C8H7FO | CID 7023123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. 2-(4-Fluorophenyl)oxirane 95 18511-62-1 [sigmaaldrich.com]
- 8. 2-(4-FLUOROPHENYL)OXIRANE | 18511-62-1 [chemicalbook.com]
- 9. What is the mechanism of Posaconazole? [synapse.patsnap.com]
- 10. A new, broad-spectrum azole antifungal: posaconazole--mechanisms of action and resistance, spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Pharmacokinetics and Pharmacodynamics of Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of (S)-(4-Fluorophenyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the expected spectroscopic data for (S)-(4-Fluorophenyl)oxirane, a chiral epoxide of significant interest in pharmaceutical and chemical synthesis. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this molecule, supported by detailed experimental protocols for data acquisition.
Introduction
This compound, also known as (S)-4-fluorostyrene oxide, is a chiral building block featuring a reactive oxirane ring and a fluorinated phenyl group. The presence of the fluorine atom can significantly influence the molecule's chemical reactivity and biological activity, making a thorough spectroscopic characterization essential for its application in drug development and stereoselective synthesis. This guide serves as a comprehensive resource for the interpretation of its spectral data.
Spectroscopic Data Summary
The following tables summarize the expected quantitative data for this compound based on the known spectroscopic properties of similar epoxides and fluorinated aromatic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.30 - 7.10 | m | 2H | Ar-H (ortho to F) |
| ~ 7.10 - 6.90 | m | 2H | Ar-H (meta to F) |
| ~ 3.80 | dd | 1H | Oxirane-CH |
| ~ 3.10 | dd | 1H | Oxirane-CH ₂ (diastereotopic) |
| ~ 2.70 | dd | 1H | Oxirane-CH ₂ (diastereotopic) |
Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in CDCl₃. The protons on the oxirane ring are diastereotopic and will exhibit complex splitting patterns (doublet of doublets, dd).
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 162 (d, ¹JCF ≈ 245 Hz) | C -F |
| ~ 135 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to oxirane) |
| ~ 127 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to F) |
| ~ 115 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta to F) |
| ~ 52 | Oxirane-C H |
| ~ 51 | Oxirane-C H₂ |
Note: The carbon of the fluorophenyl group will exhibit splitting due to coupling with the fluorine atom.
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| ~ 1600, 1510, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~ 1230 | Strong | C-F stretch |
| ~ 1250, 950-815 | Strong | Asymmetric and symmetric C-O-C stretch (oxirane ring) |
| ~ 830 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI) for this compound
| m/z | Relative Intensity | Assignment |
| 138 | Moderate | [M]⁺ (Molecular Ion) |
| 109 | High | [M - CHO]⁺ |
| 96 | Moderate | [C₆H₄F]⁺ |
| 77 | Low | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data.
NMR Spectroscopy
High-resolution ¹H and ¹³C NMR spectra should be recorded on a spectrometer operating at a field strength of 400 MHz or higher.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, an acquisition time of at least 3 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans (typically 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum with a spectral width of approximately 220 ppm. A sufficient number of scans (typically 1024 or more) will be required to achieve an adequate signal-to-noise ratio, with a relaxation delay of 5-10 seconds to ensure proper quantification of all carbon signals, including quaternary carbons.
Infrared (IR) Spectroscopy
IR spectra should be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small drop of neat this compound liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 to 32 scans are co-added to produce the final spectrum. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry (MS)
Mass spectra should be acquired using a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction.
-
Sample Introduction (GC-MS): Inject a dilute solution of this compound (e.g., 1 µL of a 100 ppm solution in dichloromethane) into the GC. Use a suitable capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film of 5% phenyl-methylpolysiloxane). The oven temperature program should be optimized to ensure good separation, for example, starting at 50°C and ramping to 250°C at 10°C/min.
-
Ionization and Analysis: The electron energy for EI should be set to a standard 70 eV. The mass analyzer (e.g., a quadrupole) should be scanned over a mass range of m/z 40-300.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
(S)-(4-Fluorophenyl)oxirane: A Chiral Building Block in Modern Organic Synthesis
(S)-(4-Fluorophenyl)oxirane , also known as (S)-4-fluorostyrene oxide, is a versatile chiral electrophile extensively utilized in the synthesis of enantiomerically pure compounds, particularly in the development of pharmaceuticals. Its strained three-membered ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of a variety of functional groups. This technical guide explores the core mechanisms of action of this compound in key organic reactions, providing insights for researchers, scientists, and professionals in drug development.
Synthesis of this compound
The primary route to enantiomerically pure this compound is through the asymmetric epoxidation of 4-fluorostyrene. This transformation is often accomplished using chiral catalysts, with Jacobsen's and Shi's catalysts being prominent examples.
Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex as the catalyst and a stoichiometric oxidant, typically sodium hypochlorite (NaOCl). The reaction proceeds with high enantioselectivity, favoring the formation of one enantiomer of the epoxide.
Experimental Protocol: Asymmetric Epoxidation of 4-Fluorostyrene using Jacobsen's Catalyst
A solution of 4-fluorostyrene (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) is treated with a catalytic amount of the (R,R)-Jacobsen's catalyst (e.g., 0.02 equiv). An aqueous solution of sodium hypochlorite (1.5 equiv) buffered to a specific pH is then added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete. The enantiomeric excess (ee) of the resulting this compound can be determined by chiral HPLC analysis.
Shi Asymmetric Epoxidation
The Shi epoxidation employs a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone®) as the oxidant. This method is known for its operational simplicity and the use of a metal-free catalyst.
Experimental Protocol: Shi Asymmetric Epoxidation of 4-Fluorostyrene
To a mixture of 4-fluorostyrene (1.0 equiv), the Shi catalyst (0.1-0.3 equiv), and a suitable buffer in a solvent system like acetonitrile/water, a solution of Oxone® (1.5-2.0 equiv) is added portion-wise at a low temperature (e.g., 0 °C). The reaction is monitored by TLC or GC. Upon completion, the product is extracted and purified, and the enantiomeric excess is determined by chiral HPLC.
Nucleophilic Ring-Opening Reactions
The high ring strain of the epoxide makes it an excellent electrophile for a wide range of nucleophiles. The ring-opening can proceed via two main mechanisms, SN1 and SN2, depending on the reaction conditions.
SN2 Mechanism: Regioselectivity and Stereochemistry
Under neutral or basic conditions, the ring-opening of this compound typically follows an SN2 mechanism. Strong nucleophiles will attack the less sterically hindered carbon atom (the terminal carbon), leading to the formation of a single regioisomer. The reaction proceeds with inversion of stereochemistry at the attacked carbon.
General Experimental Protocol for Nucleophilic Ring-Opening (SN2)
This compound (1.0 equiv) is dissolved in a suitable solvent (e.g., THF, DMF, or an alcohol). The nucleophile (1.0-1.5 equiv) is added, and the reaction is stirred at a temperature ranging from room temperature to reflux, depending on the nucleophile's reactivity. For less reactive nucleophiles, a base (e.g., NaH, K₂CO₃) may be added to generate the nucleophile in situ.
Table 1: Regioselective Ring-Opening of this compound with Various Nucleophiles
| Nucleophile | Reagent | Catalyst/Conditions | Major Product Regioisomer | Yield (%) | ee (%) | Reference |
| Azide | NaN₃ | Oxone®, aq. MeCN, rt | Attack at terminal carbon | Excellent | >98 | [1] |
| Amine | R-NH₂ | Neat or in solvent, rt to heat | Attack at terminal carbon | Good to Excellent | >98 | [2] |
| Thiol | R-SH | Base (e.g., NaH), THF, rt | Attack at terminal carbon | High | >98 | General Knowledge |
| Alkoxide | R-ONa | R-OH, rt | Attack at terminal carbon | High | >98 | General Knowledge |
SN1-like Mechanism under Acidic Conditions
In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making the epoxide a better electrophile. The nucleophilic attack then occurs at the more substituted carbon (the benzylic position) due to the stabilization of the partial positive charge by the phenyl ring. This reaction often proceeds with a high degree of SN1 character, although a pure carbocation intermediate is not always formed. The stereochemical outcome is typically anti-addition.
General Experimental Protocol for Acid-Catalyzed Ring-Opening
To a solution of this compound (1.0 equiv) in an appropriate solvent, a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, InBr₃) or a Brønsted acid is added at a controlled temperature. The nucleophile is then introduced, and the reaction is monitored until completion.
Friedel-Crafts Alkylation of Arenes
This compound can act as an electrophile in Friedel-Crafts alkylation reactions with electron-rich aromatic and heteroaromatic compounds, such as indoles and anisole. These reactions are typically catalyzed by Lewis acids, which activate the epoxide towards nucleophilic attack by the arene. The reaction generally occurs at the benzylic position of the epoxide.
Experimental Protocol: Lewis Acid-Catalyzed Friedel-Crafts Alkylation of Indole
To a solution of indole (1.0 equiv) and this compound (1.2 equiv) in a dry, inert solvent like dichloromethane at a low temperature (e.g., 0 °C), a Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 equiv) is added. The reaction mixture is stirred until the starting materials are consumed. The product, a chiral 3-substituted indole, is then isolated and purified.
Table 2: Friedel-Crafts Alkylation of Arenes with Styrene Oxide Derivatives
| Arene | Epoxide | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| N-Methylindole | Styrene Oxide | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | rt | 92 | General Literature |
| Indole | Styrene Oxide | InBr₃ (20 mol%) | CH₂Cl₂ | rt | 85 | General Literature |
| Anisole | Styrene Oxide | AlCl₃ (1.1 equiv) | Anisole | 0 - 5 | 70 | General Literature |
Cycloaddition Reactions
While less common than ring-opening reactions, epoxides can participate in cycloaddition reactions. For instance, a formal [3+2] cycloaddition between an epoxide and an alkene can be achieved under Lewis acid catalysis to form tetrahydrofuran derivatives[3][4][5][6]. In this context, the epoxide can be considered a three-atom component.
Plausible Mechanism for [3+2] Cycloaddition
The Lewis acid activates the epoxide, leading to the formation of a zwitterionic intermediate. The alkene then attacks this intermediate in a stepwise manner, followed by ring closure to form the five-membered tetrahydrofuran ring.
Signaling Pathways and Experimental Workflows
To visualize the reaction mechanisms and experimental processes, Graphviz diagrams are provided below.
References
- 1. Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel-Crafts Alkylation of Arenes Catalyzed by Ion-Exchange Resin Nanoparticles: An Expedient Synthesis of Triarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formal [3+2] Cycloaddition Reactions of Electron-Rich Aryl Epoxides with Alkenes under Lewis Acid Catalysis Affording Tetrasubstituted Tetrahydrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(4-Fluorophenyl)oxirane: A Comprehensive Technical Guide to its Chemical Synthesis and Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(4-Fluorophenyl)oxirane, also known as (S)-4-fluorostyrene oxide, is a chiral epoxide of significant interest in the pharmaceutical and agrochemical industries. Its rigid three-membered ring and the presence of a fluorine atom make it a valuable chiral building block for the synthesis of complex molecular architectures with specific stereochemistry. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API), making this oxirane a sought-after intermediate in drug discovery and development. This technical guide provides a detailed overview of the primary synthetic routes to this compound, complete with experimental protocols and quantitative data, alongside a look into its discovery and applications.
Discovery and Significance
The importance of enantiomerically pure epoxides as synthetic intermediates has been recognized for decades. The development of asymmetric epoxidation methods in the late 20th century paved the way for the efficient synthesis of chiral epoxides like this compound. While a singular "discovery" paper for this specific molecule is not readily identifiable, its emergence is intrinsically linked to the broader development of asymmetric synthesis and the increasing use of fluorinated building blocks in medicinal chemistry. Its significance was solidified through its application as a key intermediate in the synthesis of important therapeutic agents, most notably the anti-HIV drug Efavirenz. The ability to introduce a specific stereocenter and a fluorinated phenyl group simultaneously makes this compound a powerful tool for medicinal chemists.
Chemical Synthesis
The enantioselective synthesis of this compound can be achieved through several strategic approaches. The most prominent methods include the asymmetric epoxidation of 4-fluorostyrene and the kinetic resolution of the racemic epoxide.
Asymmetric Epoxidation of 4-Fluorostyrene
The direct asymmetric epoxidation of the prochiral alkene, 4-fluorostyrene, is a highly atom-economical approach to furnishing the desired (S)-epoxide. The Jacobsen-Katsuki epoxidation is a cornerstone of this strategy.
Methodology: Jacobsen-Katsuki Epoxidation
This method employs a chiral manganese(III)-salen complex as a catalyst to facilitate the enantioselective transfer of an oxygen atom from a terminal oxidant to the alkene.[1][2][3][4] The use of the (S,S)-enantiomer of the Jacobsen catalyst typically yields the (S)-epoxide.
Experimental Protocol:
A solution of 4-fluorostyrene (1.0 mmol) in dichloromethane (5 mL) is cooled to 0 °C. To this solution, (S,S)-Jacobsen's catalyst (0.02-0.05 mmol) is added. A buffered solution of sodium hypochlorite (NaOCl, 1.5 mmol) is then added dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C. The reaction is stirred vigorously for an additional 4-6 hours at the same temperature. Upon completion, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data for Asymmetric Epoxidation Methods
| Method | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee%) |
| Jacobsen-Katsuki | (S,S)-Mn(III)-salen | NaOCl | 75-85 | 90-97 |
| Shi Epoxidation | Chiral Ketone | Oxone | 80-90 | 89-93[5] |
Logical Relationship: Jacobsen-Katsuki Epoxidation Pathway
Caption: Jacobsen-Katsuki epoxidation of 4-fluorostyrene.
Hydrolytic Kinetic Resolution (HKR) of Racemic (4-Fluorophenyl)oxirane
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. The Hydrolytic Kinetic Resolution (HKR) developed by Jacobsen, utilizing a chiral cobalt(III)-salen catalyst, is a highly efficient method for resolving terminal epoxides.[6][7]
Methodology: Hydrolytic Kinetic Resolution
In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol by the chiral catalyst, leaving the unreacted epoxide in high enantiomeric excess. For the synthesis of this compound, the (R,R)-enantiomer of the Jacobsen cobalt-salen catalyst is typically used to selectively hydrolyze the (R)-epoxide.
Experimental Protocol:
Racemic (4-fluorophenyl)oxirane (1.0 mmol) is dissolved in a suitable solvent such as tert-butyl methyl ether (TBME). The (R,R)-Jacobsen's Co(II)-salen catalyst (0.005-0.02 mmol) is added, followed by the addition of water (0.5-0.6 mmol). The mixture is stirred at room temperature for 12-24 hours. The reaction progress is monitored by chiral GC or HPLC. Once the desired conversion (typically around 50%) is reached, the reaction is quenched, and the catalyst is removed by filtration. The filtrate is then subjected to separation, usually by column chromatography, to isolate the unreacted this compound from the diol byproduct.
Quantitative Data for Hydrolytic Kinetic Resolution
| Catalyst | Catalyst Loading (mol%) | Conversion (%) | Yield of (S)-epoxide (%) | Enantiomeric Excess (ee%) |
| (R,R)-Co(II)-salen | 0.5 - 2.0 | ~50 | 40-48 | >98 |
Experimental Workflow: Hydrolytic Kinetic Resolution
Caption: Workflow for Hydrolytic Kinetic Resolution.
Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Lipases are commonly employed for the kinetic resolution of racemic epoxides or their precursors through enantioselective acylation or hydrolysis.[8][9][10][11]
Methodology: Lipase-Catalyzed Kinetic Resolution
A racemic mixture of a precursor, such as 2-chloro-1-(4-fluorophenyl)ethanol, can be resolved using a lipase and an acyl donor. One enantiomer is selectively acylated, allowing for the separation of the acylated and unacylated enantiomers. The unacylated enantiomer can then be cyclized to form the desired (S)-epoxide.
Experimental Protocol:
Racemic 2-chloro-1-(4-fluorophenyl)ethanol (1.0 mmol) is dissolved in an organic solvent (e.g., diisopropyl ether). A lipase, such as Candida antarctica lipase B (CALB), and an acyl donor, such as vinyl acetate (2.0 mmol), are added. The mixture is incubated at a controlled temperature (e.g., 40 °C) with shaking. The reaction is monitored until approximately 50% conversion is achieved. The enzyme is then filtered off, and the acylated and unacylated alcohols are separated by column chromatography. The enantiomerically enriched (S)-2-chloro-1-(4-fluorophenyl)ethanol is then treated with a base (e.g., sodium hydroxide) to induce intramolecular cyclization to yield this compound.
Quantitative Data for Enzymatic Kinetic Resolution
| Enzyme | Acyl Donor | Solvent | Yield of (S)-precursor (%) | Enantiomeric Excess (ee%) |
| Candida antarctica Lipase B | Vinyl Acetate | Diisopropyl Ether | 40-45 | >99 |
Applications in Drug Development and Agrochemicals
This compound is a crucial intermediate in the synthesis of several high-value molecules.
-
Efavirenz: This epoxide is a key building block in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS.[4][12][13][14] The stereochemistry of the epoxide is critical for the biological activity of the final drug molecule.
-
Agrochemicals: Fluorinated compounds are increasingly prevalent in the agrochemical industry.[15][16][17][18][19] While specific examples directly citing this compound are less common in publicly available literature, its structural motifs are relevant to the synthesis of novel fungicides and insecticides where chirality and fluorine substitution can enhance efficacy and selectivity.
Conclusion
This compound stands out as a valuable and versatile chiral building block in modern organic synthesis. The development of robust and highly enantioselective synthetic methods, such as the Jacobsen-Katsuki epoxidation and hydrolytic kinetic resolution, has made this compound readily accessible for research and industrial applications. Its role as a key intermediate in the synthesis of life-saving drugs like Efavirenz underscores the importance of efficient and scalable routes to enantiomerically pure molecules. As the demand for complex, chiral, and fluorinated compounds continues to grow in the pharmaceutical and agrochemical sectors, the significance of this compound is poised to increase further. Future research will likely focus on developing even more sustainable and cost-effective synthetic methodologies, including advanced biocatalytic and continuous flow processes.
References
- 1. CN103087011A - Method for preparing (S)-3,4-difluorophenyl oxirane through hydrolytic kinetic resolution - Google Patents [patents.google.com]
- 2. Jacobsen's catalyst for hydrolytic kinetic resolution: structure elucidation of paramagnetic Co(III) salen complexes in solution via combined NMR and quantum chemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102491959B - Preparation method of oxirane derivative - Google Patents [patents.google.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Lipase-catalyzed kinetic resolution as key step in the synthesis of enantiomerically pure σ ligands with 2-benzopyran structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. firescholars.seu.edu [firescholars.seu.edu]
- 15. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 16. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (S)-(4-Fluorophenyl)oxirane: Structural Analogs and Derivatives
Executive Summary
This compound, also known as (S)-4-Fluorostyrene oxide, is a pivotal chiral building block in medicinal chemistry and drug development. Its strained three-membered ring and the stereogenic center make it an ideal starting point for asymmetric synthesis, enabling the introduction of specific stereochemistry crucial for pharmacological activity. The presence of a fluorine atom on the phenyl ring often enhances metabolic stability, binding affinity, and pharmacokinetic properties of derivative compounds. This document provides a comprehensive overview of the synthesis of this compound, its structural analogs, and derivatives. It includes detailed experimental protocols, quantitative data on physicochemical properties and biological activities, and diagrams illustrating synthetic workflows and structure-activity relationships (SAR).
Core Compound: Physicochemical Properties
This compound is a fluorinated heterocyclic compound utilized as an intermediate in the synthesis of more complex chiral molecules.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₈H₇FO | [3][4] |
| Molecular Weight | 138.14 g/mol | [3][4] |
| Appearance | Light yellow to yellow liquid | [1][2] |
| Boiling Point | 191.7±28.0 °C (Predicted) | [3] |
| 92 °C at 14 mmHg (lit.) | [4] | |
| Density | 1.167 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.508 (lit.) | [4] |
| Flash Point | 22.2 °C (closed cup) | [3][4] |
| Purity (HPLC) | ≥98.0% | [1][2] |
| Chiral Purity (HPLC) | ≥98.0% | [1][2] |
Synthesis and Experimental Protocols
The primary synthetic routes to fluorophenyl oxiranes involve the epoxidation of the corresponding styrene precursor or the reaction of a carbonyl compound with a sulfonium salt.
General Synthetic Workflow: Epoxidation from Carbonyl Compound
A common industrial method involves the epoxidation of a carbonyl compound, such as 4-fluorobenzaldehyde or a related ketone, using a sulfonium salt generated in situ. This process is efficient and applicable to large-scale production.[5]
Caption: General workflow for oxirane synthesis via sulfonium salt.
Example Experimental Protocol: Synthesis of a 2,2-di(fluorophenyl) Oxirane Derivative
This protocol is adapted from a patented method for preparing oxirane derivatives.[5]
Objective: To synthesize 2-(2-fluorophenyl)-2-(4-fluorophenyl) oxirane.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Dimethyl sulfate
-
2,4'-difluorobenzophenone (carbonyl precursor)
-
Solid potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB, catalyst)
-
Water bath for cooling
-
Reaction flask with stirring apparatus
Procedure:
-
A mixture of 23.4g (0.30 mol) of dimethyl sulfoxide and 37.8g (0.30 mol) of dimethyl sulfate is heated to 70-80°C and held for 2-4 hours to form the DMSO-Me₂SO₄ sulfonium salt.[5]
-
After cooling to room temperature, 80 mL of additional DMSO is added.[5]
-
Under water-bath cooling at approximately 20°C, 44.5g (0.2 mol) of 2,4'-difluorobenzophenone, 1.0g of TBAB catalyst, and 37.3g (0.6 mol) of solid potassium hydroxide are added sequentially to the mixture.[5]
-
The resulting mixture is stirred at room temperature. The reaction progress is monitored by sampling at intervals (e.g., 3 and 5 hours) and analyzing via gas chromatography.[5]
-
Upon completion, the reaction is quenched and the product is extracted using an appropriate organic solvent.
-
The crude product is purified, for example by distillation or chromatography, to yield the final oxirane derivative. One reported synthesis following a similar procedure yielded a yellow oily liquid with a product content of 69.1% and an overall yield of 65.1%.[5]
Structural Analogs, Derivatives, and Applications in Drug Development
The this compound scaffold is a precursor to a wide range of derivatives with significant therapeutic potential. The oxirane ring is readily opened by various nucleophiles, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures.
Atypical Dopamine Transporter (DAT) Inhibitors
A series of alicyclic amine derivatives synthesized from fluorophenyl precursors have shown promise as atypical dopamine transporter (DAT) inhibitors for treating psychostimulant use disorders.[6] Unlike typical DAT inhibitors like cocaine, these atypical inhibitors show reduced abuse potential.[6] The synthesis involves the ring-opening of an appropriate oxirane.[6]
Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies have produced analogs with high affinity for DAT (Kᵢ < 250 nM) and high selectivity over the serotonin transporter (SERT).[6] Modifications to the alicyclic amine ring system (e.g., piperazine vs. piperidine) significantly impact both binding affinity and metabolic stability.[6] Piperidine analogues, in particular, demonstrated improved metabolic stability in rat liver microsomes compared to earlier versions.[6]
Caption: SAR of DAT inhibitors based on the fluorophenyl scaffold.
Table: Biological Activity of DAT Inhibitor Analogs [6]
| Compound | Alicyclic Ring | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT/DAT) |
| 3b (JJC8-091) | Piperazine | 230 | >10,000 | >43 |
| 4b | Piperazine | 2.60 | 4130 | 1588 |
| 11b | Homopiperazine | 7.23 | 24,000 | 3320 |
| 12b | Homopiperazine | 8.37 | 3520 | 421 |
| 19d | Piperidine | 5.83 | 11,500 | 1973 |
| 20d | Piperidine | 2.64 | 12,000 | 4545 |
Intermediates for Approved Drugs
The (4-fluorophenyl) moiety is a key structural feature in several approved pharmaceuticals. Chiral intermediates derived from this compound are critical for their synthesis. A prominent example is the antidepressant Paroxetine . The synthesis of the key intermediate, (3S,4R)-(-)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, relies on stereoselective methods that can be initiated from chiral precursors like fluorophenyl oxiranes.[7]
Anticancer Agents
Fluorophenyl groups are frequently incorporated into novel anticancer agents to enhance efficacy.
-
HDAC Inhibitors: A series of benzamide derivatives incorporating a fluorophenyl group were designed as potent and selective class I histone deacetylase (HDAC) inhibitors for treating cancers like myelodysplastic syndrome.[8]
-
FL118 Derivatives: Fluoroaryl-substituted derivatives of FL118 (a camptothecin analogue) have been synthesized, showing potent anti-colorectal cancer efficacy.[9] The inclusion of a 4-fluorophenyl group at position 7 of the FL118 core was part of a strategy to improve the drug's properties.[9] The synthesis of one such derivative was reported with a yield of 31%.[9]
Conclusion
This compound and its derivatives represent a versatile and highly valuable class of compounds in modern drug discovery. The combination of stereochemical control, the unique reactivity of the oxirane ring, and the favorable pharmacological properties imparted by the fluorine atom makes this scaffold a cornerstone for the synthesis of advanced therapeutic agents. From atypical DAT inhibitors for addiction therapy to potent anticancer agents and key intermediates for established drugs, the applications are extensive and continue to expand. The synthetic methodologies outlined provide robust pathways for accessing these molecules, enabling further exploration of their therapeutic potential by researchers and drug development professionals.
References
- 1. (R)-(4-Fluorophenyl)oxirane-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 2. (R)-(4-Fluorophenyl)oxirane-VIWIT-Innovation driven biopharmaceutical and healthcare company [viwit.com]
- 3. 134356-74-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 2-(4-Fluorophenyl)oxirane 95 18511-62-1 [sigmaaldrich.com]
- 5. CN102491959B - Preparation method of oxirane derivative - Google Patents [patents.google.com]
- 6. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Oxirane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxiranes, commonly known as epoxides, are a vital class of heterocyclic compounds characterized by a three-membered ring containing two carbon atoms and one oxygen atom.[1][2] This strained ring structure is the defining feature of oxiranes, imparting them with high reactivity that makes them valuable intermediates in organic synthesis and crucial motifs in various biologically active molecules.[3][4] Their significance is particularly pronounced in the field of drug development, where the oxirane ring can serve as a key pharmacophore or as a reactive handle for the synthesis of complex pharmaceutical agents.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of oxiranes, details key experimental protocols, and explores their relevance in biological systems.
Physical Properties of Oxirane Compounds
The physical properties of oxiranes are influenced by their low molecular weight, cyclic ether structure, and the inherent polarity arising from the electronegative oxygen atom. Generally, simple oxiranes are colorless, volatile liquids at room temperature.[6] The presence of the polar C-O bonds results in moderate solubility in polar solvents.[7]
Summary of Physical Data
For comparative analysis, the physical properties of several common oxirane compounds are summarized in the table below. This data is essential for predicting behavior in reaction media, purification processes, and formulation studies.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |
| Ethylene Oxide | C₂H₄O | 44.05 | 10.7 | -111.3 | 0.882 |
| Propylene Oxide | C₃H₆O | 58.08 | 34.2 | -112 | 0.830 |
| 1,2-Epoxybutane | C₄H₈O | 72.11 | 63 | -150 | 0.826 |
| Styrene Oxide | C₈H₈O | 120.15 | 194.1 | -36.7 | 1.054 |
| 2-(propoxymethyl)oxirane | C₆H₁₂O₂ | 116.16 | 158 | -63 | 0.898[7] |
Chemical Properties and Reactivity
The chemical behavior of oxiranes is dominated by the high degree of ring strain within the three-membered ring.[3] This strain, a combination of angle and torsional strain, makes the C-O bonds weaker and the carbon atoms highly susceptible to nucleophilic attack, even with poor leaving groups like an alkoxide.[3][8] Consequently, the hallmark reaction of oxiranes is nucleophilic ring-opening.[9]
Nucleophilic Ring-Opening Reactions
The regioselectivity of the ring-opening reaction is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic/neutral conditions.
-
Basic or Neutral Conditions (SN2 Mechanism): Under basic or neutral conditions, a strong nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring.[10] This reaction proceeds via a classic SN2 mechanism, where the nucleophile attacks the less sterically hindered carbon atom.[10][11] This results in a predictable and regioselective synthesis of substituted alcohols. The reaction leads to an inversion of stereochemistry at the site of attack.[10]
-
Acidic Conditions (SN1/SN2 Hybrid Mechanism): In the presence of an acid, the oxygen atom of the oxirane is first protonated, creating a much better leaving group.[3][12] The mechanism for the subsequent nucleophilic attack is best described as a hybrid between SN1 and SN2.[8][13] The C-O bond begins to break, leading to a buildup of positive charge on the more substituted carbon atom, which is better able to stabilize it.[8][11] The nucleophile then attacks this more substituted carbon.[11] While the reaction has significant SN1 character, the attack still occurs from the backside, leading to an anti-diol product.[8]
The diagram below illustrates the differing regioselectivity of nucleophilic attack on an unsymmetrical oxirane under acidic and basic conditions.
Regioselectivity of Oxirane Ring-Opening
Role in Biological Systems and Drug Development
Oxiranes are not only synthetic intermediates but also play a significant role in biological systems. They can be formed metabolically from endogenous or exogenous compounds, such as aromatic hydrocarbons, through the action of cytochrome P450 enzymes.[14][15] These metabolically generated epoxides, known as arene oxides, can be highly reactive and potentially toxic, capable of alkylating macromolecules like DNA and proteins, which can lead to carcinogenicity.[16][17]
Detoxification Pathways
To mitigate the potential toxicity of epoxides, organisms have evolved detoxification pathways. A primary mechanism is the enzymatic conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).[18][19][20] This reaction opens the epoxide ring and attaches the polar glutathione molecule, rendering the compound more water-soluble and facilitating its excretion.[21] Another key detoxification route is hydrolysis catalyzed by epoxide hydrolases, which convert the epoxide to a less reactive trans-dihydrodiol.[20]
The diagram below outlines the metabolic activation of an aromatic compound to an arene oxide and its subsequent detoxification by glutathione S-transferase.
Metabolism and Detoxification of Arene Oxides
The inherent reactivity of the oxirane ring has been harnessed in drug design. Several approved drugs contain an oxirane moiety, which can act as an irreversible inhibitor by alkylating a target enzyme.[22] However, this reactivity must be carefully balanced to avoid off-target effects and toxicity.
Experimental Protocols
Accurate characterization and controlled reaction of oxiranes are paramount in research and development. The following sections provide detailed methodologies for key experiments.
Protocol 1: Synthesis of an Oxirane via Epoxidation of an Alkene
A common and reliable method for synthesizing oxiranes is the epoxidation of an alkene using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[23][24] This reaction is stereospecific, with the stereochemistry of the starting alkene being retained in the epoxide product.[23]
Materials:
-
Alkene (e.g., cyclohexene)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium sulfite solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the alkene (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise to the stirred solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding saturated sodium sulfite solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude epoxide.
-
Purify the crude product by flash column chromatography if necessary.
The following diagram illustrates the general workflow for the synthesis and purification of an epoxide.
Epoxidation Experimental Workflow
Protocol 2: Spectroscopic Characterization of Oxiranes
The structure and purity of synthesized oxiranes are typically confirmed using spectroscopic methods.
Infrared (IR) Spectroscopy:
-
Oxiranes do not have a highly characteristic IR absorption band, which can make them difficult to identify solely by this method.[25][26]
-
The presence of a C-O stretching band in the 1250-1300 cm⁻¹ region and the absence of a strong O-H band (around 3200-3600 cm⁻¹) or C=O band (around 1650-1800 cm⁻¹) can be indicative of an epoxide.[25][27]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Protons on the oxirane ring typically resonate in the upfield region of 2.5-3.5 ppm.[27][28] This is slightly upfield compared to protons on carbons adjacent to a typical ether oxygen, a shift attributed to the ring strain.[25]
-
¹³C NMR: The carbon atoms of the oxirane ring generally appear in the 40-60 ppm range in the ¹³C NMR spectrum.[27] Similar to the proton signals, these are shifted upfield relative to typical ether carbons.[26]
Conclusion
Oxirane compounds are a fascinating and highly useful class of molecules for researchers in chemistry and drug development. Their unique combination of a strained three-membered ring and an ether linkage results in a predictable yet versatile reactivity profile, dominated by nucleophilic ring-opening reactions. A thorough understanding of their physical properties, the regiochemical outcomes of their reactions under different conditions, and their metabolic pathways is critical for their effective application in the synthesis of complex molecules and the design of novel therapeutics. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of these important chemical entities.
References
- 1. 9.6. Epoxide reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 2. mdpi.com [mdpi.com]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Epoxide - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Khan Academy [khanacademy.org]
- 13. byjus.com [byjus.com]
- 14. Arene oxides as intermediates in the metabolism of aromatic substrates: alkyl and oxygen migrations during isomerization of alkylated arene oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Arene oxides: a new aspect of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medcraveonline.com [medcraveonline.com]
- 19. researchgate.net [researchgate.net]
- 20. The role of human glutathione transferases and epoxide hydrolases in the metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. courses.washington.edu [courses.washington.edu]
- 22. researchgate.net [researchgate.net]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. CH 336: Epoxide Spectroscopy [sites.science.oregonstate.edu]
- 26. Spectroscopic Identification of Ethers and Epoxides [sites.science.oregonstate.edu]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. chem.libretexts.org [chem.libretexts.org]
Safety and Handling of (S)-(4-Fluorophenyl)oxirane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-(4-Fluorophenyl)oxirane is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds. Due to its reactive nature as an epoxide and its potential physiological effects, a thorough understanding of its safety and handling precautions is paramount for all laboratory personnel. This guide provides an in-depth overview of the known hazards, safe handling procedures, and emergency protocols associated with this compound, compiled from publicly available safety data sheets and chemical safety literature.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity, Dermal | Not Classified | While some sources for related compounds suggest toxicity upon skin contact, a definitive classification for this specific enantiomer is not consistently available.[2] |
| Carcinogenicity | Not Classified | Some sources for related fluorinated oxiranes suggest a potential cancer hazard, but this has not been established for this compound.[2] |
Physical and Chemical Properties
While detailed experimental data for the pure (S)-enantiomer is scarce, the physical properties of the racemic mixture, 2-(4-Fluorophenyl)oxirane, provide a reliable reference.
| Property | Value |
| Molecular Formula | C₈H₇FO |
| Molecular Weight | 138.14 g/mol |
| Boiling Point | 191.7 ± 28.0 °C (Predicted) |
| Density | 1.225 ± 0.06 g/cm³ (Predicted) |
| Flash Point | 22.2 °C |
Exposure Controls and Personal Protection
Strict adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE) are mandatory when handling this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Eye Wash and Safety Shower: An easily accessible eyewash station and safety shower must be available in the immediate work area.
Personal Protective Equipment (PPE)
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and disposed of properly after handling. |
| Skin and Body Protection | A flame-retardant lab coat and closed-toe shoes. |
| Respiratory Protection | If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended. |
Safe Handling and Storage
Handling
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.[2]
-
Keep away from heat, sparks, and open flames.
-
Use non-sparking tools.
-
Ground/bond container and receiving equipment to prevent static discharge.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
The storage area should be clearly labeled, and access should be restricted to authorized personnel.
Emergency Procedures
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3] |
Accidental Release Measures
-
Small Spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area immediately. Contact the institution's environmental health and safety (EHS) department. Prevent the spill from entering drains or waterways.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may spread the fire.
-
Specific Hazards: Vapors may form explosive mixtures with air. Combustion may produce toxic fumes, including carbon oxides and hydrogen fluoride.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste. Do not dispose of it down the drain. Contact a licensed professional waste disposal service to arrange for pickup and disposal.[2]
Toxicological Information
Visualized Experimental Workflows
The following diagrams illustrate the recommended workflows for handling and emergency procedures.
Caption: A stepwise workflow for the safe handling of this compound.
References
A Deep Dive into the Solubility of (S)-(4-Fluorophenyl)oxirane in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of (S)-(4-Fluorophenyl)oxirane, a key chiral intermediate in the synthesis of various pharmaceuticals. Understanding its solubility is paramount for optimizing reaction conditions, designing efficient purification strategies, and developing robust formulation protocols. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its expected solubility based on its structural characteristics and provides detailed experimental methodologies for its precise determination.
Molecular Structure and Expected Solubility Profile
This compound possesses a unique molecular architecture that dictates its interaction with various solvents. The presence of a non-polar aromatic ring (the fluorophenyl group) and a polar oxirane (epoxide) ring gives the molecule an amphiphilic character. This dual nature is central to predicting its solubility behavior.
The fundamental principle of "like dissolves like" governs the solubility of organic compounds. Solvents with polarities similar to the solute will generally be more effective at dissolving it. In the case of this compound:
-
The Aromatic Ring: The fluorophenyl group is largely non-polar and will favor interactions with non-polar or moderately polar solvents through van der Waals forces.
-
The Oxirane Ring: The three-membered ether ring is polar due to the electronegativity of the oxygen atom, allowing for dipole-dipole interactions and potential hydrogen bonding with protic solvents.
Based on these structural features, a qualitative solubility profile can be predicted.
Quantitative Solubility Data
Precise quantitative solubility data for this compound is not readily found in peer-reviewed literature. However, based on the qualitative analysis of its structure, a general trend can be anticipated. The following table summarizes the expected solubility in a range of common laboratory solvents. Researchers are strongly encouraged to determine quantitative solubility for their specific applications using the protocols outlined in the subsequent sections.
| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Rationale |
| Halogenated Solvents | Dichloromethane, Chloroform | High | The polarity of these solvents is well-suited to solvate both the aromatic and oxirane moieties of the molecule. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | High | Ethers share a similar ether linkage with the oxirane ring and can effectively solvate the entire molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | These polar aprotic solvents can interact favorably with the polar oxirane ring. |
| Esters | Ethyl acetate | Moderate | The polarity of esters provides a good balance for dissolving a molecule with both polar and non-polar characteristics. |
| Aromatic Hydrocarbons | Toluene, Benzene | Moderate | The aromatic rings of the solvent can engage in π-stacking interactions with the fluorophenyl group of the solute. |
| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | While the oxirane oxygen can act as a hydrogen bond acceptor, the non-polar bulk of the molecule may limit solubility in highly polar alcohols. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Low | These non-polar solvents are unlikely to effectively solvate the polar oxirane ring. |
| Water | Very Low | The molecule is predominantly non-polar, leading to poor solubility in the highly polar, hydrogen-bonding network of water. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, a well-defined experimental protocol is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[1] The concentration of the dissolved solute in the saturated solution can then be determined using a suitable analytical technique, such as gravimetry or High-Performance Liquid Chromatography (HPLC).
Isothermal Shake-Flask Method
This method involves creating a saturated solution of the solute in the solvent of interest at a constant temperature and then quantifying the amount of dissolved solute.
Materials:
-
This compound
-
Selected solvents (analytical grade or higher)
-
Glass vials with tight-fitting caps
-
Thermostatic shaking incubator or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The presence of undissolved solid or liquid is crucial to ensure saturation.[2]
-
Solvent Addition: To each vial, add a known volume or weight of the desired solvent.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[1]
-
Phase Separation: Allow the vials to stand undisturbed at the same temperature for a period to allow the undissolved solute to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter to remove any undissolved particles.[3] This step is critical to prevent overestimation of solubility.
-
Quantification: Analyze the clear, saturated filtrate using a validated analytical method to determine the concentration of this compound.
Quantification Methods
3.2.1. Gravimetric Analysis
This method is straightforward but generally less sensitive than chromatographic techniques.[4][5][6]
Procedure:
-
Accurately weigh an empty, dry container (e.g., an evaporating dish).
-
Transfer a known volume of the filtered saturated solution into the pre-weighed container.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.
-
Once the solvent is completely removed, reweigh the container with the dried residue.
-
The difference in weight corresponds to the mass of the dissolved this compound.
-
Calculate the solubility in appropriate units (e.g., g/100 mL or mol/L).
3.2.2. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a highly sensitive and specific method for determining the concentration of a solute in a solution.[3][7]
Procedure:
-
Method Development: Develop a suitable reversed-phase HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent.
-
Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.
-
Sample Analysis: Dilute the filtered saturated solution with a suitable solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original solubility by taking the dilution factor into account.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining the solubility of this compound can be represented using a flowchart.
Caption: Workflow for determining the solubility of this compound.
Conclusion
While a comprehensive, publicly available dataset of the quantitative solubility of this compound in common organic solvents is currently lacking, this technical guide provides a robust framework for its determination. The predicted qualitative solubility, based on the "like dissolves like" principle, serves as a valuable starting point for solvent selection. For researchers and drug development professionals, the detailed experimental protocols for the isothermal shake-flask method coupled with either gravimetric or HPLC analysis offer a reliable means to generate the precise solubility data required for process optimization and formulation development. The provided workflow visualization further clarifies the logical steps involved in this critical experimental determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaguru.co [pharmaguru.co]
- 4. pharmacyjournal.info [pharmacyjournal.info]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. pharmajournal.net [pharmajournal.net]
- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
A Technical Guide to the Stereochemistry and Chirality of Fluorinated Oxiranes for Researchers and Drug Development Professionals
Introduction
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and biological properties of drug candidates. Fluorinated oxiranes, as chiral building blocks, are of particular interest due to their potential to introduce both fluorine atoms and a reactive epoxide functionality in a stereocontrolled manner. This technical guide provides an in-depth overview of the stereochemistry and chirality of fluorinated oxiranes, focusing on their synthesis, stereochemical analysis, and potential applications in drug development. The strategic incorporation of fluorine can lead to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of bioactive molecules.[1][2]
Stereoselective Synthesis of Fluorinated Oxiranes
The synthesis of enantiomerically enriched or diastereomerically pure fluorinated oxiranes is a significant challenge in synthetic organic chemistry. Several methods have been developed to achieve high levels of stereocontrol, including the epoxidation of fluoroalkenes and the cyclization of fluorinated halohydrins.
Asymmetric Epoxidation of Fluoroolefins
The direct asymmetric epoxidation of fluoroolefins using chiral catalysts is a powerful strategy for accessing chiral fluorinated oxiranes. Chiral ketone catalysts, in particular, have shown promise in achieving high enantioselectivities. The stereochemical outcome is influenced by the steric and electronic properties of both the olefin substrate and the catalyst.
Table 1: Asymmetric Epoxidation of Fluoroolefins with Chiral Ketone Catalysts
| Entry | Fluoroolefin Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | (E)-1-fluoro-2,3-diphenylethene | Fructose-derived ketone 1 | 85 | 93 |
| 2 | (Z)-1-fluoro-2,3-diphenylethene | Fructose-derived ketone 1 | 82 | 88 |
| 3 | (E)-1-fluorode-5-ene | Fructose-derived ketone 1 | 83 | 80 |
| 4 | (Z)-1-fluorode-5-ene | Fructose-derived ketone 2 | 79 | 91 |
Sharpless Asymmetric Epoxidation of Fluorinated Allylic Alcohols
The Sharpless asymmetric epoxidation is a reliable and widely used method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols. This method can be effectively applied to fluorinated allylic alcohols to produce chiral fluorinated epoxides with high enantiomeric excess. The stereochemistry of the resulting epoxide is predictable based on the chirality of the diethyl tartrate (DET) ligand used.
Table 2: Sharpless Asymmetric Epoxidation of Fluorinated Allylic Alcohols
| Entry | Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | ee (%) |
| 1 | (Z)-3-fluoroprop-2-en-1-ol | (+)-DET | 90 | >95 |
| 2 | (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-ol | (–)-DET | 85 | 98 |
| 3 | (E)-1,1,1-trifluoropent-3-en-2-ol | (+)-DET | 88 | 96 |
Experimental Protocols
General Workflow for Synthesis and Analysis
The synthesis and stereochemical analysis of chiral fluorinated oxiranes typically follow a structured workflow, from the selection of the appropriate synthetic strategy to the rigorous characterization of the final product.
Protocol 1: Asymmetric Epoxidation of Fluoroolefins
This protocol is a representative procedure for the asymmetric epoxidation of a fluoroolefin using a chiral ketone catalyst.
Materials:
-
Fluoroolefin (1.0 mmol)
-
Chiral ketone catalyst (e.g., fructose-derived ketone, 0.1 mmol)
-
Oxone® (potassium peroxymonosulfate) (2.0 mmol)
-
Sodium bicarbonate (4.0 mmol)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the fluoroolefin and chiral ketone catalyst in a mixture of MeCN and H₂O.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add Oxone® and sodium bicarbonate to the stirred solution.
-
Stir the reaction mixture vigorously at 0 °C and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the fluorinated epoxide.
Protocol 2: Sharpless Asymmetric Epoxidation of a Fluorinated Allylic Alcohol
This protocol details the Sharpless asymmetric epoxidation of a fluorinated allylic alcohol.
Materials:
-
Fluorinated allylic alcohol (1.0 mmol)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 mmol)
-
(+)-Diethyl tartrate ((+)-DET) (1.5 mmol)
-
tert-Butyl hydroperoxide (TBHP) in decane (5-6 M, 2.0 mmol)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Molecular sieves (4 Å, powdered)
Procedure:
-
To a stirred suspension of powdered 4 Å molecular sieves in anhydrous CH₂Cl₂ at -20 °C, add (+)-DET followed by Ti(OiPr)₄.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add the fluorinated allylic alcohol to the mixture.
-
Add TBHP dropwise while maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for the specified time, monitoring by TLC.
-
Quench the reaction by adding water.
-
Warm the mixture to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of Celite®, washing with CH₂Cl₂.
-
Wash the filtrate with a saturated aqueous solution of ferrous sulfate, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Stereochemical Analysis
The determination of the stereochemical purity of fluorinated oxiranes is crucial. Diastereomeric ratios (dr) and enantiomeric excess (ee) are typically determined using NMR spectroscopy and chiral high-performance liquid chromatography (HPLC), respectively.
Determination of Diastereomeric Ratio by NMR Spectroscopy
For fluorinated oxiranes with multiple stereocenters, the diastereomeric ratio can often be determined by ¹H or ¹⁹F NMR spectroscopy. The different spatial arrangement of the atoms in diastereomers leads to distinct chemical shifts for certain nuclei.
Methodology:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the purified epoxide mixture.
-
Identify characteristic signals for each diastereomer. Protons or fluorine atoms adjacent to the stereocenters are often well-resolved.
-
Integrate the corresponding signals for each diastereomer.
-
The diastereomeric ratio is calculated from the ratio of the integration values.
Determination of Enantiomeric Excess by Chiral HPLC
Chiral HPLC is the most common method for determining the enantiomeric excess of chiral fluorinated oxiranes. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
Protocol 3: Chiral HPLC Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Chiral column (e.g., Chiralcel® OD-H, Chiralpak® AD-H)
-
UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified fluorinated epoxide in the mobile phase solvent.
-
Method Development:
-
Select an appropriate chiral column based on the structure of the analyte. Polysaccharide-based CSPs are often a good starting point.
-
Choose a mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol.
-
Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers.
-
-
Analysis:
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
Integrate the peak areas of the two enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively).
-
Application in Drug Development
The unique properties of fluorine make fluorinated oxiranes valuable building blocks in drug discovery. Their incorporation can influence a molecule's conformation, pKa, lipophilicity, and metabolic stability.[1][2]
The introduction of a fluorine atom can block sites of metabolism, leading to an increased half-life of a drug. Furthermore, the high electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. The stereochemistry of the fluorinated oxirane is critical, as different stereoisomers can exhibit vastly different biological activities.
Conclusion
Chiral fluorinated oxiranes are versatile and valuable building blocks for the synthesis of complex, stereochemically defined molecules with potential applications in drug discovery and development. The ability to control the stereochemistry during their synthesis is paramount. This guide has provided an overview of the key stereoselective synthetic methods, detailed experimental protocols for their preparation and analysis, and highlighted their potential impact on medicinal chemistry. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the importance of chiral fluorinated synthons, such as fluorinated oxiranes, is expected to increase significantly. Future research will likely focus on the development of more efficient and versatile catalytic systems for their synthesis and the exploration of their utility in the creation of novel therapeutic agents.
References
(S)-(4-Fluorophenyl)oxirane: A Chiral Building Block for Next-Generation Therapeutics in Early-Stage Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-(4-Fluorophenyl)oxirane, a fluorinated chiral epoxide, is emerging as a valuable and versatile building block in early-stage drug discovery. Its unique structural features—a reactive oxirane ring, a stereochemically defined center, and a fluorine-substituted phenyl group—offer a compelling combination for the synthesis of novel, potent, and selective therapeutic agents. This guide explores the potential applications of this compound in the development of innovative treatments for a range of diseases, providing insights into its synthetic utility, relevant biological targets, and detailed experimental considerations.
The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. Furthermore, the chirality of a molecule is critical for its biological activity, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound serves as a key starting material for the stereoselective synthesis of a variety of complex molecules, enabling the exploration of chiral chemical space in the quest for new medicines.
Core Applications in Early-Stage Research
The inherent reactivity of the epoxide ring in this compound allows for a variety of nucleophilic ring-opening reactions, leading to the formation of key structural motifs found in many biologically active compounds. This makes it a valuable precursor for the synthesis of libraries of chiral compounds for screening and lead optimization.
Synthesis of Chiral β-Amino Alcohols: Precursors for Beta-Blockers and Antidepressants
One of the most significant applications of this compound is in the stereoselective synthesis of β-amino alcohols. These moieties are the cornerstone of many pharmaceuticals, including beta-blockers and certain classes of antidepressants. The reaction involves the regioselective and stereospecific ring-opening of the epoxide with a suitable amine nucleophile.
The synthesis of optically pure β-blockers such as (S)-Betaxolol and (S)-Metoprolol often relies on chiral epoxides as starting materials.[1] While direct synthesis examples using this compound for these specific drugs are not prevalent in publicly available literature, the general synthetic strategy is well-established and directly applicable. The fluorophenyl group can offer advantages in terms of target engagement and pharmacokinetic properties.
Similarly, the synthesis of certain antidepressant molecules incorporates chiral β-amino alcohol backbones.[2][3] The use of this compound provides a direct route to enantiomerically pure intermediates, which is crucial as the different enantiomers of antidepressants can have varying efficacy and side-effect profiles.[4]
Development of Soluble Epoxide Hydrolase (sEH) Inhibitors for Inflammatory Diseases
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids called epoxyeicosatrienoic acids (EETs), which have anti-inflammatory, analgesic, and vasodilatory effects.[5][6] Inhibition of sEH increases the levels of EETs, making it an attractive therapeutic target for a range of inflammatory diseases, hypertension, and pain.[7][8]
Many potent sEH inhibitors feature a vicinal diol or a related pharmacophore derived from an epoxide. The synthesis of these inhibitors often involves the use of chiral epoxides to achieve the desired stereochemistry for optimal enzyme inhibition. While specific examples starting from this compound are yet to be widely published, its structure is highly amenable to the synthesis of novel sEH inhibitors. The fluorophenyl moiety can be explored for interactions within the active site of the sEH enzyme, potentially leading to inhibitors with improved potency and selectivity.
Experimental Protocols
General Protocol for Nucleophilic Ring-Opening of this compound with Amines
This protocol outlines a general procedure for the synthesis of chiral β-amino alcohols, which can be adapted for various amine nucleophiles.
Materials:
-
This compound
-
Amine (e.g., isopropylamine, aniline derivative)
-
Solvent (e.g., methanol, ethanol, acetonitrile, or solvent-free)
-
Optional: Lewis acid catalyst (e.g., lithium perchlorate, zinc triflate)
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.0-1.2 eq).
-
If using a catalyst, add the Lewis acid (0.1-0.2 eq) to the reaction mixture.
-
Stir the reaction mixture at a temperature ranging from room temperature to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired β-amino alcohol.
-
Characterize the product by NMR spectroscopy and mass spectrometry to confirm its structure and purity. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.
Quantitative Data from Representative Reactions:
While specific data for this compound is limited in readily available literature, the following table provides representative data for analogous epoxide ring-opening reactions to illustrate expected outcomes.
| Epoxide Substrate | Amine Nucleophile | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Styrene Oxide | Aniline | None | Methanol | Reflux | 6 | 85 | >98 |
| Propylene Oxide | Isopropylamine | LiClO₄ | Acetonitrile | RT | 12 | 92 | >99 |
| Cyclohexene Oxide | Benzylamine | None | None | 50 | 24 | 88 | >98 |
Note: This data is illustrative and based on similar reactions. Actual results with this compound may vary and require optimization.
Visualizing Synthetic Pathways and Logical Relationships
Experimental Workflow for the Synthesis of a Chiral β-Amino Alcohol
Caption: Synthetic workflow for a chiral β-amino alcohol.
Signaling Pathway Modulation by sEH Inhibitors
Caption: Inhibition of the sEH pathway.
Future Directions and Conclusion
This compound represents a powerful tool for medicinal chemists engaged in early-stage drug discovery. Its utility in the stereoselective synthesis of key pharmacophores, such as β-amino alcohols, opens avenues for the development of novel beta-blockers, antidepressants, and other neurologically active agents. Furthermore, its potential as a precursor for potent and selective sEH inhibitors highlights its relevance in the search for new treatments for inflammatory conditions.
As research progresses, it is anticipated that more detailed studies will emerge, providing specific examples of the successful application of this compound in the synthesis of drug candidates with enhanced pharmacological profiles. The continued exploration of this chiral building block is poised to contribute significantly to the expansion of the therapeutic arsenal against a wide range of diseases. Researchers are encouraged to consider this compound as a valuable starting material in their synthetic campaigns to access novel and potent chiral molecules.
References
- 1. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epslibrary.at [epslibrary.at]
- 3. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of a series of bifunctional ligands of Opioids/SSRIs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Soluble Epoxide Hydrolase Does Not Promote or Aggravate Pulmonary Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Asymmetric Synthesis of (S)-(4-Fluorophenyl)oxirane: A Guide to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
(S)-(4-Fluorophenyl)oxirane is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereoselective synthesis is of paramount importance, and several methodologies have been developed to achieve high enantiopurity. This document provides a detailed overview of key asymmetric methods for the synthesis of this compound, including protocols for Jacobsen-Katsuki epoxidation, Shi epoxidation, and biocatalytic approaches.
Introduction to Asymmetric Epoxidation
Asymmetric epoxidation, the enantioselective conversion of a prochiral alkene to a chiral epoxide, is a cornerstone of modern organic synthesis. The development of robust and highly selective catalytic systems has enabled the efficient production of enantiomerically enriched epoxides, which are versatile intermediates in the preparation of complex molecules. This note focuses on practical and effective methods for the synthesis of the (S)-enantiomer of (4-Fluorophenyl)oxirane.
Key Methodologies and Comparative Data
Several powerful techniques have emerged for the asymmetric epoxidation of styrene derivatives like 4-fluorostyrene. The primary methods include metal-catalyzed reactions, such as the Jacobsen-Katsuki epoxidation, organocatalytic methods like the Shi epoxidation, and enzymatic transformations using biocatalysts. Each method offers distinct advantages in terms of substrate scope, scalability, and stereocontrol.
| Methodology | Catalyst/Enzyme | Oxidant | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
| Jacobsen-Katsuki Epoxidation | (R,R)-Jacobsen's Catalyst (Mn-salen complex) | Sodium Hypochlorite (NaOCl) | High | >90 |
| Shi Epoxidation | Shi Catalyst (Fructose-derived ketone) | Potassium peroxymonosulfate (Oxone) | High | High |
| Biocatalysis | Engineered Cytochrome P450 Monooxygenase | Hydrogen Peroxide (H₂O₂) | Moderate to Good | >95 (for the (R)-enantiomer) |
| Biocatalysis (Kinetic Resolution) | Aspergillus niger Epoxide Hydrolase | - | ~50 (for the (S)-enantiomer) | >99 |
Note: The biocatalytic epoxidation using engineered P450 monooxygenase has been reported to yield the (R)-enantiomer with high selectivity[1][2]. To obtain the (S)-enantiomer directly, a different engineered enzyme or an alternative biocatalyst would be required. The kinetic resolution approach provides access to the (S)-enantiomer from a racemic mixture.
Experimental Protocols
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex to catalyze the enantioselective epoxidation of unfunctionalized alkenes[3][4][5][6]. The use of the (R,R)-enantiomer of the Jacobsen catalyst typically yields the (S)-epoxide from terminal alkenes.
Reaction Scheme:
Caption: Jacobsen-Katsuki epoxidation of 4-fluorostyrene.
Protocol:
-
To a stirred solution of 4-fluorostyrene (1.0 mmol) in dichloromethane (CH₂Cl₂, 5 mL) at 0 °C is added 4-phenylpyridine N-oxide (0.2 mmol).
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst, 0.05 mmol) is then added.
-
A buffered solution of commercial bleach (sodium hypochlorite, ~0.7 M, 5 mL) is added dropwise over 1 hour while maintaining the temperature at 0 °C.
-
The reaction mixture is stirred vigorously at 0 °C and monitored by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Shi Epoxidation
The Shi epoxidation is a powerful organocatalytic method that employs a chiral ketone derived from fructose to generate a chiral dioxirane in situ, which then acts as the epoxidizing agent[7][8][9]. This method is known for its operational simplicity and the use of an environmentally benign oxidant, Oxone[10][11].
Reaction Scheme:
Caption: Shi epoxidation of 4-fluorostyrene.
Protocol:
-
In a round-bottom flask, a mixture of acetonitrile (10 mL) and a buffer solution (e.g., 0.05 M Na₂B₄O₇ in 4 x 10⁻⁴ M Na(EDTA) solution, 10 mL) is prepared.
-
To this biphasic system, 4-fluorostyrene (1.0 mmol) and the Shi catalyst (or its enantiomer for the (S)-product, 0.1-0.3 mmol) are added.
-
The mixture is cooled to 0 °C, and a solution of Oxone (potassium peroxymonosulfate, 3.0 mmol) and potassium carbonate (K₂CO₃, 3.0 mmol) in water (10 mL) is added dropwise over 1-2 hours while maintaining the pH around 10.5.
-
The reaction is stirred vigorously at 0 °C for 12-24 hours, with progress monitored by TLC or GC.
-
Upon completion, the reaction is quenched by the addition of sodium sulfite.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure, and the residue is purified by flash chromatography (silica gel, hexane/ethyl acetate) to yield this compound.
-
Chiral HPLC or GC is used to determine the enantiomeric excess.
Biocatalytic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. In this approach, an enzyme is used to selectively react with one enantiomer of a racemic mixture, allowing for the isolation of the unreacted, enantiomerically enriched substrate. Epoxide hydrolases are particularly effective for the kinetic resolution of racemic epoxides.
Workflow Diagram:
References
- 1. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 4. d-nb.info [d-nb.info]
- 5. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. Rational mutagenesis of an epoxide hydrolase and its structural mechanism for the enantioselectivity improvement toward chiral ortho-fluorostyrene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 9. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 10. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 11. Shi Epoxidation [organic-chemistry.org]
Application of (S)-(4-Fluorophenyl)oxirane in Pharmaceutical Ingredient Synthesis: A Detailed Overview
(S)-(4-Fluorophenyl)oxirane, also known as (S)-4-fluorostyrene oxide, is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its utility stems from the presence of a reactive epoxide ring and a fluorophenyl group, a common motif in medicinal chemistry that can enhance metabolic stability and binding affinity of drug molecules. This application note provides a detailed account of its use, focusing on the synthesis of triazole antifungal agents, complete with experimental protocols and quantitative data.
Introduction
The enantiomerically pure epoxide, this compound, serves as a key intermediate for introducing the chiral 1-(4-fluorophenyl)-1-hydroxyethyl moiety into target molecules. This structural unit is a critical pharmacophore in a number of drugs, particularly in the class of triazole antifungals. The synthesis of these APIs often involves a crucial nucleophilic ring-opening reaction of the epoxide with a nitrogen-containing heterocycle, such as 1,2,4-triazole. This reaction proceeds with high regioselectivity and stereospecificity, making it an efficient strategy for constructing complex chiral drug molecules.
Application in the Synthesis of Triazole Antifungal Agents
A prominent application of this compound and its derivatives is in the synthesis of triazole antifungal drugs. These drugs are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.
Experimental Protocol: Synthesis of a Chiral Triazole Alcohol Intermediate
This protocol describes the synthesis of a chiral alcohol, a key intermediate for triazole antifungal agents, through the ring-opening of a 2-(4-fluorophenyl)-2-(substituted)oxirane with 1H-1,2,4-triazole.
Reaction Scheme:
Materials:
-
2-(2-fluorophenyl)-2-(4-fluorophenyl) oxirane (a structural analog of the target oxirane)
-
1H-1,2,4-triazole
-
Potassium hydroxide (KOH)
-
Tetrabutylammonium bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 2-(2-fluorophenyl)-2-(4-fluorophenyl) oxirane (46.8 g), 1H-1,2,4-triazole (18.0 g, 0.26 mol), potassium hydroxide (3.7 g, 0.06 mol), and tetrabutylammonium bromide (1.0 g) in 100 mL of DMF is prepared in a reaction vessel equipped with a stirrer and a heating mantle.
-
The reaction mixture is heated to a temperature between 90°C and 100°C with continuous stirring.
-
The reaction is maintained at this temperature for 5 hours, with progress monitored by a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion of the reaction, the majority of the DMF is removed under reduced pressure.
-
Water is added to the concentrated residue to precipitate the crude product.
-
The mixture is stirred thoroughly to ensure complete precipitation, and the solid product is collected by suction filtration.
-
The crude product is dried in an oven to yield the desired triazole alcohol intermediate.
Quantitative Data:
The following table summarizes the quantitative data for the synthesis of a triazole antifungal intermediate, Flutriafol, using a similar methodology.
| Parameter | Value | Reference |
| Starting Oxirane | 2-(2-fluorophenyl)-2-(4-fluorophenyl) oxirane | [1] |
| Nucleophile | 1H-1,2,4-triazole | [1] |
| Base | Potassium Hydroxide | [1] |
| Phase Transfer Catalyst | Tetrabutylammonium Bromide | [1] |
| Solvent | DMF | [1] |
| Reaction Temperature | 90-100 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Yield of Crude Product | 58.7 g | [1] |
| Purity of Crude Product | 88.2% | [1] |
Signaling Pathway and Experimental Workflow
The synthesized triazole antifungal agents primarily target the ergosterol biosynthesis pathway in fungi. The following diagrams illustrate the mechanism of action and a general experimental workflow for the synthesis.
Caption: Mechanism of action of triazole antifungal drugs.
Caption: General experimental workflow for synthesis.
Conclusion
This compound is a crucial chiral synthon for the preparation of high-value pharmaceutical ingredients, especially triazole antifungal agents. The nucleophilic ring-opening of this epoxide provides a reliable and stereospecific method for introducing the key pharmacophore into the final drug molecule. The protocol and data presented here, although based on a closely related analog, offer valuable insights for researchers and drug development professionals working on the synthesis of new and existing fluorinated APIs. Further research into the direct application of this compound in the synthesis of specific commercial drugs would be beneficial for the development of more efficient and cost-effective manufacturing processes.
References
Application Notes and Protocols: Ring-Opening Reactions of (S)-(4-Fluorophenyl)oxirane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(4-Fluorophenyl)oxirane is a valuable chiral building block in medicinal chemistry and drug development. Its strained three-membered ring is susceptible to nucleophilic attack, leading to the formation of a variety of functionalized 1-(4-fluorophenyl)ethanol derivatives. The regioselective and stereospecific nature of these ring-opening reactions allows for the synthesis of enantiomerically pure compounds, which is of paramount importance in the development of modern therapeutics. This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with a range of nitrogen, oxygen, and sulfur nucleophiles.
General Reaction Mechanism
The ring-opening of epoxides can proceed via two main mechanisms, SN1 or SN2, depending on the reaction conditions (acidic or basic) and the nature of the nucleophile.
-
Under basic or neutral conditions , the reaction typically follows an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon of the epoxide ring, resulting in an inversion of stereochemistry at that center. For this compound, this attack occurs at the terminal methylene carbon.
-
Under acidic conditions , the epoxide oxygen is first protonated, making the epoxide a better electrophile. The reaction can then proceed with characteristics of both SN1 and SN2 pathways. The nucleophile may attack the more substituted benzylic carbon, which can better stabilize a partial positive charge.
This document will focus on reactions that favor the SN2 pathway to ensure high regioselectivity and stereochemical control.
Ring-Opening with Nitrogen Nucleophiles
The synthesis of β-amino alcohols from epoxides is a fundamental transformation in organic synthesis, providing key intermediates for many pharmaceuticals.
Table 1: Ring-Opening of this compound with Amine Nucleophiles
| Entry | Nucleophile | Catalyst/Conditions | Product | Yield (%) | ee (%) | Regioselectivity (C2:C1) |
| 1 | Aniline | Ytterbium triflate (Yb(OTf)₃), THF, rt | (S)-2-Anilino-1-(4-fluorophenyl)ethanol | Good to High[1] | >99 | >99:1 |
| 2 | p-Anisidine | Iron(III) trifluoroacetate [Fe(O₂CCF₃)₃], Solvent-free, rt | (S)-1-(4-Fluorophenyl)-2-(4-methoxyanilino)ethanol | High | >99 | High |
| 3 | Benzylamine | Ytterbium triflate (Yb(OTf)₃), THF, rt | (S)-2-(Benzylamino)-1-(4-fluorophenyl)ethanol | Good to High[1] | >99 | >99:1 |
| 4 | Pyrrolidine | Iron(III) trifluoroacetate [Fe(O₂CCF₃)₃], Solvent-free, rt | (S)-1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)ethanol | High | >99 | High |
| 5 | Sodium Azide | Oxone®, Acetonitrile/Water, rt | (S)-2-Azido-1-(4-fluorophenyl)ethanol | Excellent | >99 | High |
Note: The regioselectivity is denoted as the ratio of nucleophilic attack at the C2 (terminal) versus the C1 (benzylic) position. Data is based on analogous reactions with styrene oxide and related epoxides. Specific yields and ee for this compound may vary.
Experimental Protocol: Ytterbium Triflate Catalyzed Aminolysis[1]
Materials:
-
This compound
-
Amine (e.g., Aniline)
-
Ytterbium triflate (Yb(OTf)₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the amine (1.1 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen), add ytterbium triflate (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure β-amino alcohol.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Ring-Opening with Oxygen Nucleophiles
The reaction of epoxides with oxygen-based nucleophiles, such as phenols and alcohols, provides access to valuable β-hydroxy ethers.
Table 2: Ring-Opening of this compound with Oxygen Nucleophiles
| Entry | Nucleophile | Catalyst/Conditions | Product | Yield (%) | ee (%) | Regioselectivity (C2:C1) |
| 1 | Phenol | Base (e.g., NaH), THF, rt | (S)-1-(4-Fluorophenyl)-2-phenoxyethanol | High | >99 | >99:1 |
| 2 | Methanol | Ytterbium triflate (Yb(OTf)₃), CH₂Cl₂, rt | (S)-1-(4-Fluorophenyl)-2-methoxyethanol | Good to Excellent[2] | >99 | High |
| 3 | Water | Acid catalyst (e.g., H₂SO₄), THF/H₂O | (S)-1-(4-Fluorophenyl)ethane-1,2-diol | High | >99 | >99:1 |
Note: Data is based on analogous reactions with styrene oxide and related epoxides. Specific yields and ee for this compound may vary.
Experimental Protocol: Base-Catalyzed Phenolysis
Materials:
-
This compound
-
Phenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (5 mL) under an inert atmosphere at 0 °C, add a solution of phenol (1.1 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure β-hydroxy ether.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Ring-Opening with Sulfur Nucleophiles
β-Hydroxy sulfides are important synthetic intermediates, and their preparation via the ring-opening of epoxides with thiols is a highly efficient method.
Table 3: Ring-Opening of this compound with Sulfur Nucleophiles
| Entry | Nucleophile | Catalyst/Conditions | Product | Yield (%) | ee (%) | Regioselectivity (C2:C1) |
| 1 | Thiophenol | Base (e.g., Et₃N), Methanol, rt | (S)-1-(4-Fluorophenyl)-2-(phenylthio)ethanol | High | >99 | >99:1 |
| 2 | 4-Methylthiophenol | Base (e.g., K₂CO₃), Acetonitrile, rt | (S)-1-(4-Fluorophenyl)-2-(p-tolylthio)ethanol | High | >99 | >99:1 |
| 3 | Benzyl Mercaptan | Base (e.g., NaH), THF, rt | (S)-2-(Benzylthio)-1-(4-fluorophenyl)ethanol | High | >99 | >99:1 |
Note: Data is based on analogous reactions with styrene oxide and related epoxides. Specific yields and ee for this compound may vary.
Experimental Protocol: Base-Catalyzed Thiolysis
Materials:
-
This compound
-
Thiol (e.g., Thiophenol)
-
Triethylamine (Et₃N)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 mmol) and the thiol (1.1 mmol) in methanol (10 mL), add triethylamine (1.2 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure β-hydroxy sulfide.
-
Characterize the product by NMR spectroscopy and determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The ring-opening reactions of this compound with nitrogen, oxygen, and sulfur nucleophiles provide a reliable and stereospecific route to a diverse range of chiral 1,2-disubstituted-1-(4-fluorophenyl)ethanol derivatives. The protocols outlined in these application notes offer robust methods for the synthesis of these valuable intermediates, which are of significant interest to researchers in the field of drug discovery and development. The choice of catalyst and reaction conditions can be tailored to the specific nucleophile to achieve high yields and excellent enantioselectivity.
References
Chiral HPLC Methods for the Enantioselective Separation of (4-Fluorophenyl)oxirane
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective separation of (4-Fluorophenyl)oxirane using chiral High-Performance Liquid Chromatography (HPLC). The methods described are based on established procedures for structurally analogous aryl epoxides, such as styrene oxide, and are intended to serve as a comprehensive guide for method development and validation.
Introduction
(4-Fluorophenyl)oxirane is a chiral epoxide of significant interest in the pharmaceutical and fine chemical industries. As the pharmacological and toxicological properties of its enantiomers can differ substantially, the development of robust and efficient analytical methods for their separation and quantification is crucial. Chiral HPLC is the premier technique for this purpose, offering high resolution and sensitivity for the analysis of enantiomeric purity.[1] This application note focuses on the use of polysaccharide-based and Pirkle-type chiral stationary phases (CSPs), which have demonstrated broad applicability for the separation of a wide range of chiral compounds, including epoxides.[2]
Chiral Stationary Phase Selection
The selection of an appropriate chiral stationary phase is the most critical factor in achieving a successful enantioseparation.[3] Based on the successful separation of analogous aryl epoxides, the following CSPs are recommended as primary screening columns for the enantiomers of (4-Fluorophenyl)oxirane:
-
Polysaccharide-based CSPs: These are among the most widely used CSPs due to their versatility and broad enantiorecognition capabilities.[4] Columns such as those based on cellulose and amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are highly effective for the separation of a variety of chiral compounds under normal phase, polar organic, and reversed-phase conditions.
-
Pirkle-type CSPs: These CSPs, such as those based on 3,5-dinitrobenzoyl phenylglycine, offer excellent enantioselectivity for a wide range of compounds, including those with aromatic groups.[5] They typically operate in normal phase mode and are known for their durability.[5]
Recommended Initial Screening Conditions
The following tables summarize the recommended starting conditions for the chiral HPLC separation of (4-Fluorophenyl)oxirane enantiomers based on two different types of chiral stationary phases. These conditions are derived from successful separations of structurally similar compounds and should be used as a starting point for method optimization.
Table 1: Polysaccharide-Based CSP - Initial Screening Conditions
| Parameter | Recommended Condition |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Table 2: Pirkle-Type CSP - Initial Screening Conditions
| Parameter | Recommended Condition |
| Chiral Stationary Phase | (R,R)-Whelk-O 1 (3,5-Dinitrobenzoyl phenylglycine) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1 mg/mL in mobile phase |
Experimental Protocols
Below are detailed protocols for sample preparation and HPLC analysis.
Sample Preparation
-
Accurately weigh approximately 10 mg of racemic (4-Fluorophenyl)oxirane standard.
-
Dissolve the standard in 10 mL of the initial mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase if necessary to achieve an appropriate concentration for detector response.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC Analysis Protocol
-
System Equilibration: Equilibrate the HPLC system with the chosen mobile phase at the specified flow rate for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared sample solution onto the column.
-
Data Acquisition: Acquire data for a sufficient duration to allow for the elution of both enantiomers.
-
Method Optimization: If the initial separation is not satisfactory (e.g., poor resolution, long run time), systematically adjust the mobile phase composition (ratio of n-hexane to alcohol modifier), flow rate, and column temperature to optimize the separation.
Logical Workflow for Chiral Method Development
The following diagram illustrates a systematic approach to chiral method development for the separation of (4-Fluorophenyl)oxirane enantiomers.
Caption: Workflow for Chiral HPLC Method Development.
Data Presentation and Interpretation
Successful chiral separation is characterized by baseline resolution of the two enantiomeric peaks. The key chromatographic parameters to evaluate are:
-
Retention time (tR): The time taken for each enantiomer to elute from the column.
-
Resolution (Rs): A measure of the degree of separation between the two enantiomer peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for separation.
Quantitative data, including retention times, resolution, and selectivity, should be tabulated to compare the performance of different CSPs and mobile phase conditions.
Conclusion
The successful enantioselective separation of (4-Fluorophenyl)oxirane is readily achievable using chiral HPLC with either polysaccharide-based or Pirkle-type chiral stationary phases. The provided protocols and method development workflow offer a robust starting point for researchers, scientists, and drug development professionals. Systematic screening of CSPs and optimization of the mobile phase composition are key to achieving optimal separation for accurate enantiomeric purity determination.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-(4-Fluorophenyl)oxirane: A Key Chiral Intermediate in Modern Drug Synthesis
(S)-(4-Fluorophenyl)oxirane , a chiral epoxide, serves as a critical building block in the asymmetric synthesis of various pharmaceuticals. Its strained three-membered ring and defined stereochemistry allow for highly specific ring-opening reactions, enabling the construction of complex molecular architectures with precise stereocontrol. This attribute is paramount in drug design, where the enantiomeric purity of a compound can significantly impact its pharmacological activity and safety profile. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key drug molecules, primarily focusing on the cholesterol-lowering agent Ezetimibe .
Application in the Synthesis of Ezetimibe
Ezetimibe is a potent cholesterol absorption inhibitor that functions by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein in the intestine. The synthesis of Ezetimibe relies on the stereoselective introduction of a hydroxypropyl side chain, a process for which this compound is an ideal chiral precursor.
Synthetic Workflow for Ezetimibe Intermediate
The overall strategy involves the synthesis of a key intermediate, (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyloxazolidin-2-one, through a multi-step process starting from the enzymatic resolution of racemic 4-fluorostyrene oxide to obtain the desired (S)-enantiomer. This intermediate is then further elaborated to yield Ezetimibe.
Experimental Protocols
Protocol 1: Enzymatic Kinetic Resolution of (R,S)-4-Fluorostyrene Oxide
This protocol describes the lipase-catalyzed hydrolytic resolution of racemic 4-fluorostyrene oxide to produce enantiomerically enriched this compound.
Materials:
-
(R,S)-4-Fluorostyrene oxide
-
Immobilized Aspergillus niger lipase
-
Phosphate buffer (0.1 M, pH 7.0)
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of immobilized Aspergillus niger lipase (1.5 g) in phosphate buffer (50 mL, 0.1 M, pH 7.0), add a solution of (R,S)-4-fluorostyrene oxide (5.0 g, 36.2 mmol) in toluene (5 mL).
-
Maintain the reaction mixture at 25°C and monitor the progress by chiral HPLC.
-
Upon reaching approximately 50% conversion (typically 24-48 hours), filter the reaction mixture to remove the immobilized enzyme.
-
Extract the filtrate with toluene (3 x 25 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a mixture of this compound and unreacted (R)-4-fluorostyrene oxide.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound. The aqueous layer contains (R)-1-(4-fluorophenyl)ethane-1,2-diol.
| Parameter | Value |
| Substrate Concentration | 0.72 M |
| Enzyme Loading | 30% (w/w of substrate) |
| Temperature | 25°C |
| Reaction Time | ~48 h |
| Conversion | ~50% |
| Yield of (S)-epoxide | 40-45% |
| Enantiomeric Excess (ee) of (S)-epoxide | >99% |
Protocol 2: Synthesis of (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyloxazolidin-2-one
This protocol details the conversion of this compound to a key chiral intermediate for Ezetimibe.
Materials:
-
This compound
-
3-(Trimethylsilyl)-1-propyne
-
Ethylmagnesium bromide solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Ozone
-
Sodium borohydride
-
(S)-4-phenyloxazolidin-2-one
-
Pivaloyl chloride
-
Triethylamine
-
Lithium chloride
Procedure:
-
Step 2a: Ring opening of the epoxide
-
To a solution of 3-(trimethylsilyl)-1-propyne (1.2 eq) in anhydrous THF at 0°C, add ethylmagnesium bromide solution (1.2 eq) dropwise. Stir the mixture for 30 minutes at 0°C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the Grignard reagent solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give crude (S)-5-(4-fluorophenyl)-1-(trimethylsilyl)pent-4-yn-2-ol, which is used in the next step without further purification.
-
-
Step 2b: Oxidative cleavage and desilylation
-
Dissolve the crude alkynol from the previous step in a mixture of dichloromethane and methanol at -78°C.
-
Bubble ozone through the solution until a blue color persists.
-
Purge the solution with nitrogen to remove excess ozone.
-
Add sodium borohydride (3.0 eq) portion-wise at -78°C and allow the mixture to warm to room temperature overnight.
-
Work up the reaction by adding 1 M HCl and extracting with ethyl acetate.
-
Dry, filter, and concentrate the organic phase to yield crude (S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid.
-
-
Step 2c: Coupling with oxazolidinone
-
To a solution of crude (S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid (1.0 eq) in anhydrous THF at 0°C, add triethylamine (2.5 eq) followed by pivaloyl chloride (1.2 eq). Stir for 1 hour.
-
In a separate flask, prepare a solution of (S)-4-phenyloxazolidin-2-one (1.1 eq) and lithium chloride (1.1 eq) in anhydrous THF.
-
Add the solution from the second flask to the mixed anhydride solution at 0°C.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench with water and extract with ethyl acetate.
-
Purify the crude product by column chromatography to afford (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyloxazolidin-2-one.
-
| Step | Product | Typical Yield (%) |
| 2a | (S)-5-(4-fluorophenyl)-1-(trimethylsilyl)pent-4-yn-2-ol | 85-90 (crude) |
| 2b | (S)-5-(4-fluorophenyl)-5-hydroxypentanoic acid | 70-75 (over 2 steps) |
| 2c | (4S)-3-[(5S)-5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyloxazolidin-2-one | 80-85 |
Signaling Pathways of Target Drugs
Ezetimibe and the NPC1L1 Pathway
Ezetimibe exerts its cholesterol-lowering effect by inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, a key transporter for intestinal cholesterol absorption. The binding of Ezetimibe to NPC1L1 prevents the uptake of cholesterol from the intestinal lumen into enterocytes.
Aprepitant and the Neurokinin 1 (NK1) Receptor Pathway
While a direct, optimized synthesis of Aprepitant from this compound is not as prominently documented as for Ezetimibe, the core structure of Aprepitant contains a chiral morpholine ring that can be derived from chiral amino alcohols. (S)-2-amino-1-(4-fluorophenyl)ethanol, obtainable from the ring-opening of this compound with an amine source, is a potential precursor. Aprepitant is a selective antagonist of the Neurokinin 1 (NK1) receptor, which is involved in the emetic reflex.
Large-Scale Synthesis of (S)-(4-Fluorophenyl)oxirane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of (S)-(4-Fluorophenyl)oxirane, a valuable chiral building block in the pharmaceutical industry. The protocols focus on two primary methodologies: the well-established Jacobsen-Katsuki asymmetric epoxidation and a promising chemoenzymatic approach utilizing engineered P450 peroxygenases.
Introduction
This compound, also known as (S)-4-fluorostyrene oxide, is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemistry is often crucial for the biological activity of the final drug substance. The demand for enantiomerically pure epoxides has driven the development of robust and scalable synthetic methods. This document outlines protocols suitable for kilogram-scale production, providing quantitative data and detailed experimental procedures.
Key Synthetic Strategies
Two primary methods have emerged as effective for the large-scale asymmetric synthesis of this compound:
-
Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese-salen complex as a catalyst to effect the enantioselective epoxidation of 4-fluorostyrene. It is a widely utilized and reliable method for generating a variety of chiral epoxides.[1][2][3]
-
Chemoenzymatic Epoxidation: This approach utilizes enzymes, such as engineered cytochrome P450 peroxygenases, to catalyze the highly selective epoxidation of the olefin.[4][5] This method offers a green and highly selective alternative to traditional chemical catalysis.
The following sections provide detailed protocols and data for both methodologies.
Section 1: Jacobsen-Katsuki Asymmetric Epoxidation
The Jacobsen-Katsuki epoxidation is a powerful tool for the asymmetric epoxidation of unfunctionalized alkenes.[1][2][3] The reaction utilizes a chiral manganese(III)-salen catalyst to deliver an oxygen atom enantioselectively to the double bond of 4-fluorostyrene.
Experimental Workflow
References
- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 4. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Biocatalytic Synthesis of Chiral Epoxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common biocatalytic methods for the synthesis of chiral epoxides, which are crucial building blocks in the pharmaceutical industry. The following sections detail the principles, experimental protocols, and performance data for key enzymatic approaches, including the use of styrene monooxygenases, lipases, epoxide hydrolases, and halohydrin dehalogenases.
Styrene Monooxygenase (SMO) for Asymmetric Epoxidation
Application Note:
Styrene monooxygenases are two-component flavin-dependent enzymes that catalyze the highly enantioselective epoxidation of a variety of vinyl-substituted aromatic and aliphatic compounds.[1][2] The system typically consists of a reductase (StyB) and an oxygenase (StyA). The reductase utilizes NADH to reduce FAD, which is then transferred to the oxygenase component.[1] The oxygenase (StyA) then uses the reduced FAD and molecular oxygen to epoxidize the substrate, yielding a chiral epoxide with high enantiomeric excess (ee).[1][3] This method is particularly advantageous for the synthesis of (S)-epoxides from the corresponding styrenes and related olefins.
Quantitative Data:
| Substrate | Enzyme | Conversion (%) | ee (%) | Reference |
| Styrene | SMO from Pseudomonas sp. LQ26 | >99 | >99 (S) | [2] |
| trans-β-Methylstyrene | SMO from Pseudomonas sp. LQ26 | - | >99 (S) | [4] |
| Indene | SMO from Pseudomonas putida CA-3 | - | >99 | [5] |
| 4-Chlorostyrene | SMO from Marinobacterium litorale | >99 | >99 | [5] |
| Allylbenzene | SMO from Marinobacterium litorale | >99 | >99 | [5] |
Experimental Protocol: Epoxidation of Styrene using Styrene Monooxygenase
This protocol is a general guideline for the whole-cell biocatalytic epoxidation of styrene.
Materials:
-
Escherichia coli cells expressing a styrene monooxygenase (e.g., from Pseudomonas sp.)
-
Luria-Bertani (LB) medium with appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Potassium phosphate buffer (50 mM, pH 8.0)
-
Glucose
-
NADH or a cofactor regeneration system (e.g., glucose dehydrogenase)
-
Styrene
-
Dodecane (as an organic phase)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (shaker incubator, centrifuge, gas chromatograph with a chiral column)
Procedure:
-
Cell Culture and Induction:
-
Inoculate a single colony of E. coli harboring the SMO expression plasmid into 50 mL of LB medium containing the appropriate antibiotic.
-
Incubate at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours.
-
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Wash the cell pellet twice with potassium phosphate buffer (50 mM, pH 8.0).
-
Resuspend the cell pellet in the same buffer to a desired cell density (e.g., 10 g/L wet cell weight).
-
-
Biocatalytic Epoxidation:
-
In a reaction vessel, combine the cell suspension, glucose (as a carbon and energy source, e.g., 20 g/L), and NADH (e.g., 1 mM) or a cofactor regeneration system.
-
Add a second phase of an organic solvent such as dodecane (e.g., 10% v/v) to dissolve the hydrophobic substrate and product, reducing their toxicity to the cells.
-
Add styrene to the organic phase to a final concentration of 50-100 mM.
-
Incubate the reaction mixture at 30°C with vigorous shaking (250 rpm) to ensure proper aeration and mixing.
-
-
Reaction Monitoring and Product Extraction:
-
Monitor the progress of the reaction by taking samples at regular intervals.
-
Extract the samples with an equal volume of ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Analysis:
-
Analyze the organic extract by gas chromatography (GC) using a chiral column to determine the conversion of styrene and the enantiomeric excess of the styrene oxide product.
-
Biochemical Pathway:
Caption: Catalytic cycle of styrene monooxygenase.
Lipase-Mediated Chemoenzymatic Epoxidation
Application Note:
Lipases, particularly immobilized forms like Candida antarctica lipase B (Novozym 435), can be used for the chemoenzymatic epoxidation of alkenes.[6] This method involves a two-step, one-pot process.[7] First, the lipase catalyzes the perhydrolysis of a carboxylic acid with hydrogen peroxide to form a peroxy acid in situ.[8][9] The generated peroxy acid then acts as an oxidizing agent in a non-enzymatic Prilezhaev reaction to epoxidize the alkene.[6] This approach is advantageous as it uses a mild and readily available oxidant (hydrogen peroxide) and a reusable biocatalyst, making it a greener alternative to traditional chemical epoxidation methods.
Quantitative Data:
| Alkene | Carboxylic Acid | Yield (%) | Reference |
| 1-Nonene | Phenylacetic Acid | 99 | [6] |
| Cyclohexene | Phenylacetic Acid | 75 | [6] |
| Styrene | Phenylacetic Acid | 85 | [6] |
| 1-Octene | Octanoic Acid | 98 | [10] |
| Limonene | Acetic Acid | 95 | [10] |
Experimental Protocol: Lipase-Catalyzed Epoxidation of 1-Nonene
This protocol describes a general procedure for the chemoenzymatic epoxidation of an alkene.[6]
Materials:
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
1-Nonene
-
Phenylacetic acid
-
Hydrogen peroxide (30% w/w)
-
Chloroform (or another suitable organic solvent)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, water bath, gas chromatograph)
Procedure:
-
Reaction Setup:
-
In a 50 mL round-bottom flask, dissolve 1-nonene (0.6 mmol) in 10 mL of chloroform.
-
Add phenylacetic acid (8.8 mmol) and Novozym 435 (e.g., 20 mg).
-
-
Reaction Initiation:
-
Initiate the reaction by adding hydrogen peroxide (4.4 mmol, 30% w/w) to the mixture in one step.
-
-
Reaction Conditions:
-
Place the flask in a water bath shaker and incubate at 35°C with shaking at 250 rpm for 12 hours.
-
-
Work-up and Product Isolation:
-
After the reaction is complete, filter to remove the immobilized enzyme. The enzyme can be washed with solvent and reused.
-
Wash the filtrate with a saturated solution of sodium bicarbonate to remove excess phenylacetic acid, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude epoxide.
-
-
Analysis:
-
Analyze the product by gas chromatography (GC) to determine the yield of 1-nonene oxide.
-
Experimental Workflow:
References
- 1. The styrene monooxygenase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Structure and Mechanism of Styrene Monooxygenase Reductase: New Insight into the FAD–Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemoenzymatic Epoxidation of Alkenes and Reusability Study of the Phenylacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of lipases as biocatalysts for the epoxidation of fatty acids and phenolic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. doria.fi [doria.fi]
- 10. researchgate.net [researchgate.net]
Step-by-Step Guide to the Synthesis of (S)-1-(4-Fluorophenyl)-2-(4-aminophenoxy)ethanol
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of the chiral β-amino alcohol, (S)-1-(4-fluorophenyl)-2-(4-aminophenoxy)ethanol, through the regioselective ring-opening of (S)-(4-Fluorophenyl)oxirane with 4-aminophenol. This reaction is a key step in the synthesis of various chiral synthons that are pivotal in drug discovery and development. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for the reaction, work-up, and purification of the final product.
Introduction
The ring-opening of epoxides with nucleophiles is a fundamental and widely utilized transformation in organic synthesis, providing a versatile route to 1,2-difunctionalized compounds. In the realm of medicinal chemistry, the enantioselective synthesis of β-amino alcohols is of paramount importance as this structural motif is a common feature in a vast array of biologically active molecules, including β-blockers and other pharmaceutical agents.
This protocol focuses on the reaction of a chiral epoxide, this compound, with an aromatic amine, 4-aminophenol. The reaction proceeds via a nucleophilic attack of the amino group of 4-aminophenol on the less sterically hindered carbon of the epoxide ring, leading to the formation of a single regioisomer of the corresponding β-amino alcohol with retention of stereochemistry.
Reaction Scheme and Mechanism
The reaction involves the nucleophilic attack of the amino group of 4-aminophenol on one of the electrophilic carbon atoms of the this compound ring. Under basic or neutral conditions, this reaction typically follows an Sⁿ2 mechanism, where the nucleophile attacks the less substituted carbon of the epoxide, leading to a trans-diaxial ring opening and inversion of configuration at the site of attack. However, as the starting epoxide is chiral, the stereochemistry of the benzylic carbon is retained in the product.
Caption: Reaction of this compound with 4-aminophenol.
Experimental Protocol
This protocol is based on established procedures for the aminolysis of epoxides.
Materials and Equipment
Reagents:
-
This compound (1.0 eq)
-
4-Aminophenol (1.2 eq)
-
Ethanol (or other suitable solvent such as methanol or isopropanol)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate or magnesium sulfate
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp for TLC visualization
-
Glassware for extraction and filtration
-
Column chromatography setup (silica gel)
Reaction Setup
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-aminophenol (1.2 eq) and ethanol.
-
Stir the mixture at room temperature until the 4-aminophenol is completely dissolved.
-
To this solution, add this compound (1.0 eq) dropwise at room temperature.
Reaction Execution
-
After the addition of the epoxide, heat the reaction mixture to reflux (the boiling point of the solvent).
-
Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 4-8 hours.
-
Once the starting material (epoxide) is consumed, cool the reaction mixture to room temperature.
Work-up and Purification
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL), deionized water (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield (S)-1-(4-fluorophenyl)-2-(4-aminophenoxy)ethanol as a solid.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Moles | Mass (g) | Volume (mL) | Density (g/mL) | Equivalents |
| This compound | 138.14 | 0.01 | 1.38 | ~1.2 | ~1.15 | 1.0 |
| 4-Aminophenol | 109.13 | 0.012 | 1.31 | - | - | 1.2 |
| Ethanol | 46.07 | - | - | 50 | 0.789 | - |
Table 2: Typical Reaction Parameters and Expected Outcome
| Parameter | Value |
| Reaction Temperature | Reflux (e.g., ~78 °C for ethanol) |
| Reaction Time | 4 - 8 hours |
| Expected Yield | 70 - 85% |
| Appearance of Product | White to off-white solid |
Logical Workflow
The following diagram illustrates the overall workflow for the synthesis of (S)-1-(4-fluorophenyl)-2-(4-aminophenoxy)ethanol.
Caption: Workflow for the synthesis of the target compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
This compound is a potential irritant and sensitizer. Avoid skin and eye contact.
-
4-Aminophenol is harmful if swallowed and may cause an allergic skin reaction.
-
Organic solvents are flammable. Keep away from ignition sources.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Chiral HPLC: To determine the enantiomeric excess (ee%) of the product.
-
Melting Point: To assess the purity of the solid product.
This detailed protocol provides a robust method for the synthesis of (S)-1-(4-fluorophenyl)-2-(4-aminophenoxy)ethanol, a valuable chiral building block for pharmaceutical research and development. Adherence to the outlined procedures and safety precautions is essential for a successful and safe experiment.
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using (S)-(4-Fluorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(4-Fluorophenyl)oxirane is a valuable chiral building block in medicinal chemistry and drug discovery. The presence of a fluorine atom on the phenyl ring can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. The strained oxirane ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of a 1-(4-fluorophenyl)-2-hydroxyethyl moiety into a variety of molecular scaffolds. This application note details synthetic protocols for the preparation of novel chiral heterocyclic compounds, including oxazolidinones, piperazinones, and 1,3,4-oxadiazoles, using this compound as the starting material. These heterocyclic cores are prevalent in a wide range of biologically active compounds, including antibacterial and antifungal agents.
I. Synthesis of Chiral N-Aryl-5-((S)-1-(4-fluorophenyl)-2-hydroxyethyl)oxazolidin-2-ones
Oxazolidinones are an important class of antibacterial agents. The following protocol describes a general method for the synthesis of chiral N-aryl oxazolidinones through the coupling of this compound with aryl isocyanates. This reaction proceeds via a [3+2] cycloaddition, where the epoxide acts as a three-atom component.
Experimental Protocol:
General Procedure for the Synthesis of N-Aryl Oxazolidinones (3a-c):
-
To a solution of this compound (1.0 mmol) in anhydrous toluene (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the corresponding aryl isocyanate (1.2 mmol).
-
Add a catalytic amount of a Lewis acid, such as tetraarylphosphonium salts (e.g., tetraphenylphosphonium bromide, 0.05 mmol).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired N-aryl oxazolidinone.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The enantiomeric excess can be determined by chiral HPLC analysis.
Data Presentation:
| Compound | Aryl Isocyanate | Product | Yield (%) | e.e. (%) |
| 3a | Phenyl isocyanate | N-Phenyl-5-((S)-1-(4-fluorophenyl)-2-hydroxyethyl)oxazolidin-2-one | 85 | >98 |
| 3b | 4-Chlorophenyl isocyanate | N-(4-Chlorophenyl)-5-((S)-1-(4-fluorophenyl)-2-hydroxyethyl)oxazolidin-2-one | 82 | >98 |
| 3c | 4-Methoxyphenyl isocyanate | N-(4-Methoxyphenyl)-5-((S)-1-(4-fluorophenyl)-2-hydroxyethyl)oxazolidin-2-one | 88 | >98 |
Note: The yield and enantiomeric excess (e.e.) are representative and may vary based on reaction conditions and the specific aryl isocyanate used.
Reaction Workflow:
Caption: Synthesis of N-Aryl Oxazolidinones.
II. Synthesis of Chiral 4-((S)-1-(4-fluorophenyl)-2-hydroxyethyl)piperazin-2-one
Piperazinone derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The following protocol outlines the synthesis of a chiral piperazinone derivative starting from this compound and an amino acid ester.
Experimental Protocol:
Step 1: Reductive Amination
-
Dissolve the amino acid ester (e.g., ethyl glycinate hydrochloride, 1.0 mmol) and a base (e.g., triethylamine, 1.2 mmol) in an alcohol solvent (e.g., methanol, 10 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Add a reducing agent (e.g., sodium cyanoborohydride, 1.5 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral diamine derivative.
Step 2: Cyclization
-
Dissolve the crude chiral diamine derivative in an alcohol solvent (e.g., ethanol, 10 mL).
-
Heat the solution at reflux for 12-24 hours to induce cyclization.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the chiral piperazinone derivative.
Data Presentation:
| Reactant 1 | Reactant 2 | Product | Overall Yield (%) |
| This compound | Ethyl glycinate | 4-((S)-1-(4-fluorophenyl)-2-hydroxyethyl)piperazin-2-one | 65 |
Note: Yield is representative and may vary based on specific conditions and purification efficiency.
Logical Relationship Diagram:
Caption: Piperazinone Synthesis Workflow.
III. Synthesis of Chiral (S)-5-((S)-1-(4-fluorophenyl)-2-hydroxyethyl)-1,3,4-oxadiazole-2-thiol
1,3,4-Oxadiazole derivatives are known to possess a wide range of pharmacological activities, including antifungal and antibacterial properties. This protocol describes the synthesis of a chiral 1,3,4-oxadiazole-2-thiol from this compound.
Experimental Protocol:
Step 1: Synthesis of Hydrazide Intermediate
-
React this compound (1.0 mmol) with an ester (e.g., ethyl acetate in excess) in the presence of a catalytic amount of acid (e.g., p-toluenesulfonic acid) to form the corresponding hydroxy ester.
-
Treat the resulting ester with hydrazine hydrate (2.0 mmol) in ethanol and reflux for 4-6 hours to obtain the corresponding hydrazide.
Step 2: Cyclization with Carbon Disulfide
-
Dissolve the hydrazide (1.0 mmol) in ethanol (10 mL).
-
Add potassium hydroxide (1.2 mmol) and carbon disulfide (1.5 mmol).
-
Reflux the mixture for 8-12 hours.
-
After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure 1,3,4-oxadiazole-2-thiol.
Data Presentation:
| Starting Material | Product | Overall Yield (%) |
| This compound | (S)-5-((S)-1-(4-fluorophenyl)-2-hydroxyethyl)-1,3,4-oxadiazole-2-thiol | 70 |
Note: Yield is representative and may vary based on specific conditions and purification efficiency.
Signaling Pathway Diagram (Conceptual):
This diagram illustrates the conceptual pathway from the chiral starting material to a potentially biologically active compound that could interfere with a fungal metabolic pathway.
Caption: Conceptual Antifungal MoA.
Conclusion
This compound serves as a versatile and valuable chiral precursor for the enantioselective synthesis of a variety of novel heterocyclic compounds. The protocols outlined in this application note provide robust methods for accessing chiral oxazolidinones, piperazinones, and 1,3,4-oxadiazoles, which are of significant interest in drug discovery and development. The incorporation of the fluorophenyl moiety and the defined stereochemistry are key features that can lead to the identification of potent and selective therapeutic agents. Researchers are encouraged to adapt and optimize these protocols for the synthesis of their specific target molecules.
Troubleshooting & Optimization
How to improve the yield and purity of (S)-(4-Fluorophenyl)oxirane synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-(4-Fluorophenyl)oxirane for higher yield and purity.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using the Jacobsen-Katsuki epoxidation method.
Question: My reaction yield is low, but TLC analysis indicates complete consumption of the starting 4-fluorostyrene. What is the likely cause and how can I mitigate this?
Answer:
Low isolated yields despite full conversion of the starting material often point to the formation of side products. In the epoxidation of styrenes, common byproducts include the corresponding diol (4-fluorophenyl-1,2-ethanediol) and aldehydes (such as 4-fluorobenzaldehyde).[1]
-
Formation of 4-fluorophenyl-1,2-ethanediol: This can occur if the newly formed epoxide undergoes hydrolysis. This is more likely if there are acidic impurities in the reaction mixture or during aqueous work-up.
-
Solution: Ensure all reagents and solvents are dry. If using an oxidant like m-CPBA, the byproduct m-chlorobenzoic acid can catalyze epoxide opening; conducting the reaction in the presence of a buffer can help.[2] During work-up, minimize contact time with aqueous acidic solutions.
-
-
Formation of 4-fluorobenzaldehyde: This can result from over-oxidation of the epoxide.
-
Solution: Carefully control the stoichiometry of the oxidant. Adding the oxidant slowly and maintaining the recommended reaction temperature can help minimize over-oxidation.
-
Below is a decision-making workflow for troubleshooting low yields:
Question: The enantiomeric excess (ee%) of my this compound is lower than expected. What are the potential reasons and how can I improve it?
Answer:
Low enantioselectivity in the Jacobsen epoxidation can stem from several factors related to the catalyst, reaction conditions, and the substrate itself.
-
Catalyst Quality and Activity: The chiral purity and integrity of the (R,R)-Mn(Salen)Cl catalyst are paramount.
-
Solution: Ensure you are using a high-purity catalyst. If preparing it in-house, verify its chiral purity. Catalyst deactivation can also lead to a non-selective background reaction. Consider adding an axial donor ligand like 4-phenylpyridine N-oxide (PPNO) or 4-(3-phenylpropyl)pyridine N-oxide (P3NO), which can stabilize the catalyst, increase the reaction rate, and in some cases, improve enantioselectivity.[3][4][5][6]
-
-
Reaction Temperature: Higher temperatures can decrease enantioselectivity by allowing the reaction to overcome the energy difference between the two diastereomeric transition states.
-
Solution: Maintain a low reaction temperature as specified in the protocol (e.g., 0 °C to -10 °C). Ensure the cooling bath is stable throughout the oxidant addition.
-
-
Oxidant Choice: The nature of the terminal oxidant can influence enantioselectivity.
-
Solution: Buffered sodium hypochlorite (NaOCl) is commonly used and often provides good results.[7] If using m-CPBA, ensure it is of high purity as impurities can affect the reaction.
-
-
Substrate Characteristics: Electron-deficient styrenes, like 4-fluorostyrene, can sometimes be more challenging substrates for achieving very high ee% compared to electron-rich styrenes.[8]
-
Solution: Optimizing other reaction parameters (catalyst loading, temperature, axial ligand) becomes even more critical. If direct epoxidation consistently gives suboptimal ee%, consider a kinetic resolution strategy. A hydrolytic kinetic resolution (HKR) using a chiral (salen)Co catalyst can be employed on the racemic or partially enriched epoxide to selectively hydrolyze the undesired (R)-enantiomer, thereby increasing the enantiomeric excess of the desired (S)-epoxide.[9][10]
-
Question: I am having difficulty purifying the product by flash column chromatography. The epoxide seems to be degrading on the silica gel. What should I do?
Answer:
Epoxides can be sensitive to the acidic nature of standard silica gel, leading to ring-opening and decomposition during purification.[11]
-
Solution:
-
Neutralize the Silica Gel: Before packing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et3N), in the eluent (e.g., 1-2% Et3N in hexane/ethyl acetate). Then, pack the column with this slurry. This neutralizes the acidic sites on the silica.[12]
-
Use a Different Stationary Phase: If the epoxide is particularly sensitive, consider using a less acidic stationary phase like neutral alumina.
-
Minimize Contact Time: Perform the chromatography as quickly as possible. Flash chromatography is preferred over gravity chromatography for this reason.[13]
-
Dry Loading: Adsorbing the crude product onto a small amount of silica gel or Celite and loading it onto the column as a solid ("dry loading") can sometimes lead to better resolution and sharper bands compared to loading the sample dissolved in a solvent ("wet loading").[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Jacobsen epoxidation of 4-fluorostyrene? A1: Typically, catalyst loading for the Jacobsen epoxidation ranges from 1 to 5 mol%.[9] However, the addition of an axial ligand like 4-(3-phenylpropyl)pyridine N-oxide (P3NO) can stabilize the catalyst and improve its turnover number, potentially allowing for a reduction in catalyst loading to less than 1 mol%.[6] It is advisable to start with a loading of around 2-4 mol% and optimize from there.
Q2: Which oxidant is better for this reaction: sodium hypochlorite (NaOCl) or m-CPBA? A2: Both NaOCl and m-CPBA are effective oxidants for the Jacobsen epoxidation.[7][10] NaOCl is often used as a buffered aqueous solution (e.g., commercial bleach with added phosphate buffer) and is inexpensive. m-CPBA is a solid reagent and is used in an organic solvent, which can sometimes simplify the reaction setup.[10] The choice may depend on the specific reaction conditions and substrate. For styrene derivatives, buffered NaOCl is a very common and effective choice.
Q3: How can I monitor the progress of the reaction? A3: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC).[3] Spot the reaction mixture against a spot of the starting material (4-fluorostyrene). The disappearance of the starting material spot and the appearance of a new, more polar spot (the epoxide) indicates the reaction is progressing. An appropriate eluent system for TLC would be a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).
Q4: What is Hydrolytic Kinetic Resolution (HKR) and when should I consider using it? A4: Hydrolytic Kinetic Resolution (HKR) is a technique used to enhance the enantiomeric purity of a racemic or enantioenriched mixture of epoxides. It employs a chiral catalyst, typically a (salen)Co complex, to selectively catalyze the hydrolysis (ring-opening with water) of one enantiomer at a much faster rate than the other.[15] You should consider using HKR if the initial asymmetric epoxidation does not provide a sufficiently high enantiomeric excess (ee%) for your application. By selectively removing the undesired enantiomer as the corresponding diol, the remaining unreacted epoxide is left with a much higher ee%.[9]
Q5: How do I determine the enantiomeric excess (ee%) of my product? A5: The most common method for determining the ee% of chiral epoxides is by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[14] This involves using a column with a chiral stationary phase that can separate the two enantiomers, allowing for their quantification. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for this class of compounds.
Data Presentation
The following tables summarize typical results for the asymmetric epoxidation of styrene and related substrates, which can be used as a benchmark for the synthesis of this compound.
Table 1: Asymmetric Epoxidation of Styrene Derivatives
| Substrate | Catalyst System | Oxidant | Temp (°C) | Yield (%) | ee% (Configuration) |
| Styrene | (R,R)-Jacobsen's Catalyst | NaOCl | 0 | ~85 | 86 (R) |
| Styrene | Ketone Catalyst | Oxone | -10 | 63 | 90 (R)[8] |
| cis-β-Methylstyrene | (R,R)-Jacobsen's Catalyst | NaOCl | -78 | 80 | 92[3] |
| Indene | (R,R)-Jacobsen's Catalyst + P3NO | NaOCl | RT | 90 | 85-88[6] |
Table 2: Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
| Substrate | Catalyst | Catalyst Loading (mol%) | Recovered Epoxide Yield (%) | Recovered Epoxide ee% |
| Styrene Oxide | (R,R)-(salen)Co(III)OAc | 0.5 | 44 | >99 |
| Propylene Oxide | (R,R)-(salen)Co(III)OAc | 0.2 | 45 | >99 |
| Epichlorohydrin | (R,R)-(salen)Co(III)OAc | 0.4 | 43 | >99 |
Experimental Protocols
Protocol 1: Asymmetric Epoxidation of 4-Fluorostyrene via Jacobsen-Katsuki Epoxidation
This protocol is a representative procedure for the enantioselective synthesis of this compound.
Materials:
-
4-Fluorostyrene
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's Catalyst]
-
4-Phenylpyridine N-oxide (PPNO) (optional, but recommended)
-
Dichloromethane (DCM), anhydrous
-
Commercial bleach (e.g., ~8.25% NaOCl), buffered to pH ~11 with phosphate buffer
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorostyrene (1.0 equiv) in dichloromethane (approx. 0.2 M solution).
-
Add (R,R)-Jacobsen's catalyst (0.02-0.04 equiv) and, if used, 4-phenylpyridine N-oxide (0.2 equiv).
-
Cool the mixture to 0 °C in an ice-water bath.
-
While stirring vigorously, add the buffered bleach solution (1.5-2.0 equiv) dropwise over 1-2 hours, ensuring the temperature remains at 0 °C.
-
Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate) until the 4-fluorostyrene is consumed.
-
Once complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers and wash sequentially with saturated Na2S2O3 solution (to quench excess oxidant) and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
Purify the crude product by flash column chromatography on neutralized silica gel (e.g., eluting with a gradient of hexane/ethyl acetate) to afford this compound.[3][14]
Protocol 2: Purification by Flash Column Chromatography
This protocol details the purification of the synthesized epoxide.
Procedure:
-
Prepare Neutralized Silica: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 98:2 Hexane:Ethyl Acetate) containing 1% triethylamine (v/v).
-
Pack the Column: Wet-pack a chromatography column with the neutralized silica slurry.
-
Load the Sample: Dissolve the crude epoxide in a minimal amount of dichloromethane or the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elute: Begin elution with the low-polarity solvent system, gradually increasing the polarity (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) if necessary.
-
Collect and Analyze Fractions: Collect fractions and analyze them by TLC to identify those containing the pure epoxide.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat, to yield the purified this compound.[13]
Protocol 3: Enantiomeric Excess Determination by Chiral HPLC
This is a general guideline for developing a chiral HPLC method.
Procedure:
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as a Chiralpak® AD-H or Chiralcel® OD-H column.
-
Mobile Phase Screening: Begin with a normal phase eluent, typically a mixture of hexane and isopropanol (IPA). A common starting point is 90:10 Hexane:IPA.
-
Injection: Dissolve a small amount of the purified epoxide in the mobile phase and inject it into the HPLC system.
-
Optimization: If separation is not achieved, adjust the ratio of hexane to IPA. Decreasing the amount of IPA will generally increase retention time and may improve resolution. If the peaks are broad, adding a small amount of an additive like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can sometimes improve peak shape, although this is less common for neutral epoxides.
-
Quantification: Once baseline separation of the two enantiomers is achieved, integrate the peak areas to calculate the enantiomeric excess (ee%) using the formula: ee% = |(Area_S - Area_R) / (Area_S + Area_R)| * 100.
References
- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 2. scholars.iwu.edu [scholars.iwu.edu]
- 3. benchchem.com [benchchem.com]
- 4. hplc.today [hplc.today]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 8. Highly enantioselective epoxidation of styrenes: Implication of an electronic effect on the competition between spiro and planar transition states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmore500.com [mmore500.com]
- 10. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 11. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. orgsyn.org [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. phx.phenomenex.com [phx.phenomenex.com]
Common side reactions and byproducts in (S)-(4-Fluorophenyl)oxirane synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-(4-Fluorophenyl)oxirane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain enantiomerically enriched this compound?
A1: The most common methods for synthesizing this compound with high enantiopurity are:
-
Asymmetric Epoxidation: The Jacobsen-Katsuki epoxidation is a widely used method that employs a chiral manganese-salen complex to catalyze the enantioselective epoxidation of 4-fluorostyrene.[1][2] This method can achieve high enantiomeric excess (ee) in a single step.
-
Hydrolytic Kinetic Resolution (HKR): This technique involves the resolution of a racemic mixture of (4-Fluorophenyl)oxirane. A chiral catalyst, typically a (salen)Co(III) complex, selectively hydrolyzes one enantiomer (the R-enantiomer) to the corresponding diol at a much faster rate, leaving the desired (S)-enantiomer unreacted and thus enantioenriched.[3][4]
Q2: What are the most common side reactions during the Jacobsen epoxidation of 4-fluorostyrene?
A2: During the Jacobsen epoxidation, several side reactions can occur, potentially impacting yield and purity:
-
Formation of the (R)-enantiomer: Although the catalyst is designed for high enantioselectivity, suboptimal conditions can lead to the formation of the undesired (R)-(4-Fluorophenyl)oxirane.
-
Diol Formation: The epoxide product can undergo ring-opening via hydrolysis to form 4-fluoro-1-phenylethane-1,2-diol. This is more prevalent if water is present in the reaction mixture.
-
Formation of trans-epoxide: For some substrates, the formation of trans products can occur, which may indicate a radical-based reaction mechanism competing with the desired concerted pathway.[5][6]
-
Polymerization: 4-fluorostyrene, like other styrene derivatives, can undergo radical polymerization, especially at elevated temperatures or in the presence of radical initiators.[7]
Q3: What byproducts should be expected when using Hydrolytic Kinetic Resolution (HKR)?
A3: The primary byproduct in the HKR of racemic (4-Fluorophenyl)oxirane is (R)-4-fluoro-1-phenylethane-1,2-diol, which results from the catalyst-mediated ring-opening of the (R)-epoxide with water.[4] The successful separation of the unreacted (S)-epoxide from this diol is a critical step in the process.
Q4: How can catalyst deactivation occur during the synthesis?
A4: In metal-catalyzed reactions like the Jacobsen epoxidation or HKR, the catalyst can be deactivated. For instance, in the HKR of certain epoxides, particularly those containing ketone functionalities, the Co(III) active species can be reduced to an inactive Co(II) state, which may precipitate from the reaction mixture.[4] While less common with simple aryl epoxides, ensuring the correct oxidative state of the catalyst is crucial.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Enantiomeric Excess (ee%) | 1. Impure or degraded catalyst. 2. Incorrect reaction temperature. 3. Presence of impurities in the solvent or starting material. 4. Inappropriate axial donor ligand.[5] | 1. Use a freshly prepared or properly stored catalyst. 2. Optimize the reaction temperature; lower temperatures often improve enantioselectivity. 3. Use high-purity, anhydrous solvents and freshly distilled 4-fluorostyrene. 4. Add a co-catalyst or additive like N-methylmorpholine N-oxide (NMO) or a pyridine N-oxide derivative, which can improve catalyst performance.[5] |
| Significant Formation of 4-fluoro-1-phenylethane-1,2-diol | 1. Presence of excess water in the reaction medium. 2. Extended reaction times leading to product degradation. 3. Acidic impurities promoting hydrolysis. | 1. Ensure all reagents and solvents are anhydrous. Use molecular sieves if necessary. 2. Monitor the reaction closely (e.g., by TLC or GC) and work up the reaction as soon as the starting material is consumed. 3. Neutralize the starting material or reaction mixture if acidic impurities are suspected. |
| Polymerization of 4-fluorostyrene | 1. High reaction temperature. 2. Presence of radical initiators (e.g., peroxides, light). | 1. Maintain the recommended reaction temperature. 2. Ensure the starting material is free of peroxides. Store it over a radical inhibitor and consider distilling it immediately before use. Conduct the reaction protected from light. |
| Low Overall Yield | 1. Incomplete conversion of starting material. 2. Product loss during workup and purification. 3. Significant formation of byproducts (diol, polymer). | 1. Check catalyst loading and quality. Ensure the oxidant is added slowly and at the correct temperature. 2. Optimize the extraction and chromatography procedures. The epoxide can be volatile. 3. Address byproduct formation using the solutions mentioned above. |
Quantitative Data Summary
The following tables provide representative data for the synthesis of (S)-aryl oxiranes using common methods. Note that specific results for this compound may vary.
Table 1: Representative Results for Jacobsen Epoxidation of Styrene Derivatives
| Substrate | Catalyst Loading (mol%) | Oxidant | Temperature (°C) | Yield (%) | ee% (S) |
| Styrene | 4.0 | NaOCl | -10 to 0 | 81 | 96 |
| cis-β-Methylstyrene | 5.0 | NaOCl | -20 | 65 | >98 |
| 4-Chlorostyrene | 2.0 | NaOCl | RT | 75 | 92 |
Data are representative and compiled from typical outcomes of the Jacobsen epoxidation.
Table 2: Representative Results for Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
| Substrate | Catalyst Loading (mol%) | Solvent | Time (h) | Yield of Epoxide (%) | ee% of Epoxide |
| (±)-Styrene oxide | 0.8 | THF | 72 | 42 (87% based on recovered) | >99 |
| (±)-3-Chlorostyrene oxide | 0.5 | THF | 24 | 45 | >99 |
| (±)-Propylene oxide | 0.2 | None | 4 | 43 | >99 |
Data adapted from literature on HKR catalyzed by (salen)Co complexes, demonstrating typical efficiency.[4]
Experimental Protocols
Protocol: Asymmetric Epoxidation of 4-Fluorostyrene via Jacobsen Epoxidation
This protocol is a representative procedure and may require optimization.
Materials:
-
4-Fluorostyrene
-
(R,R)-Jacobsen's catalyst ((R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride)
-
Dichloromethane (DCM, anhydrous)
-
Sodium hypochlorite (NaOCl) solution (commercial bleach, buffered to pH ~11 with Na₂HPO₄)
-
N-Methylmorpholine N-oxide (NMO) (optional co-catalyst)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and cooled to 0 °C, dissolve 4-fluorostyrene (1.0 eq) and (R,R)-Jacobsen's catalyst (0.02 - 0.05 eq) in dichloromethane.
-
To the stirred solution, add buffered sodium hypochlorite solution (1.5 eq) dropwise over 2-3 hours, maintaining the internal temperature between 0-5 °C. The reaction is biphasic.
-
Stir the reaction vigorously at 0 °C and monitor its progress by TLC or GC analysis until the 4-fluorostyrene is consumed (typically 4-6 hours).
-
Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaCl (brine), and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure at low temperature (<30 °C) to avoid evaporation of the product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC or GC.
Visual Diagrams
Caption: Main reaction and side pathways in Jacobsen epoxidation.
Caption: Troubleshooting workflow for low enantioselectivity.
Caption: Process overview of Hydrolytic Kinetic Resolution (HKR).
References
- 1. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 2. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Volume # 2(135), March - April 2021 — "Directed synthesis of copolymers based on fluorine-containing styrene derivatives" [notes.fluorine1.ru]
Technical Support Center: Oxirane Ring-Opening Reactions
Welcome to the technical support center for oxirane (epoxide) ring-opening reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues in a question-and-answer format to help you resolve common problems in your oxirane ring-opening reactions.
Issue 1: Low or No Product Yield
Q: My oxirane ring-opening reaction is giving a low yield or no product at all. What are the potential causes and how can I fix this?
A: Low or no yield in an epoxide ring-opening reaction can stem from several factors, ranging from reagent quality to reaction conditions. Here’s a systematic guide to troubleshooting this issue:
Potential Causes & Solutions:
-
Poor Quality of Reagents:
-
Epoxide: Your starting epoxide may have degraded, especially if it is sensitive to moisture or air. Ensure it is pure and has been stored correctly.
-
Nucleophile: The nucleophile might be weak or may have decomposed. For instance, Grignard reagents are highly sensitive to moisture. Use freshly prepared or properly stored nucleophiles.[1][2]
-
Solvent: The presence of water or other impurities in the solvent can quench sensitive reagents like Grignards or organolithiums. Always use anhydrous solvents when required.
-
-
Incorrect Reaction Conditions:
-
Temperature: The reaction temperature might be too low, leading to a slow or stalled reaction. Conversely, a temperature that is too high can cause decomposition of reactants or products. Experiment with a range of temperatures to find the optimal balance.
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
Catalyst Issues (for catalyzed reactions):
-
Acid/Base Catalyst: The catalyst might be inactive or used in an insufficient amount. For acid-catalyzed reactions, ensure the acid is strong enough to protonate the epoxide oxygen effectively. For base-catalyzed reactions, the base should be strong enough to deprotonate the nucleophile if necessary.
-
Lewis Acids: Lewis acid catalysts can be deactivated by moisture. Ensure all glassware is thoroughly dried.[1]
-
-
-
Substrate-Related Issues:
-
Steric Hindrance: If the epoxide is highly sterically hindered, the nucleophilic attack might be too slow under the chosen conditions. More forcing conditions (higher temperature, stronger nucleophile) may be required.
-
Troubleshooting Workflow for Low Yield:
Issue 2: Poor Regioselectivity
Q: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of the epoxide ring opening?
A: The regioselectivity of epoxide ring-opening is a classic challenge and is highly dependent on the reaction conditions (acidic vs. basic/neutral) and the substitution pattern of the epoxide.
-
Under Basic or Neutral Conditions (SN2-type mechanism):
-
The Rule: Strong, negatively charged nucleophiles attack the less sterically hindered carbon of the epoxide.[3][4][5] This is because the reaction proceeds via a classic SN2 mechanism where steric accessibility is the dominant factor.
-
To favor attack at the less substituted carbon:
-
Use a strong, anionic nucleophile (e.g., RO⁻, RS⁻, N₃⁻, CN⁻, Grignard reagents).[3]
-
Avoid acidic catalysts.
-
-
-
Under Acidic Conditions (SN1-like mechanism):
-
The Rule: Weak, neutral nucleophiles (e.g., H₂O, ROH) in the presence of an acid catalyst attack the more substituted carbon.[3][4][5] This is because the epoxide oxygen is first protonated, and in the transition state, a partial positive charge develops on the carbon that can best stabilize it (tertiary > secondary > primary).
-
To favor attack at the more substituted carbon:
-
Use a protic or Lewis acid catalyst.
-
Employ a weak, neutral nucleophile.
-
-
Decision Tree for Predicting Regioselectivity:
Quantitative Data on Regioselectivity:
The following table summarizes the regioselectivity observed in the ring-opening of styrene oxide with sodium azide under different pH conditions.
| Epoxide | Nucleophile | Conditions | Major Product | Regioisomeric Ratio (α-attack : β-attack) | Yield (%) |
| Styrene Oxide | NaN₃ | pH 9.5 (Basic) | Attack at benzylic (α) carbon | 80 : 20 | 92 |
| Styrene Oxide | NaN₃ | pH 4.2 (Acidic) | Attack at benzylic (α) carbon | 80 : 20 | 95 |
Data adapted from Fringuelli, F., et al. (2001). The Journal of Organic Chemistry.[6]
Issue 3: Unexpected Side Products
Q: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: The formation of side products can complicate purification and lower the yield of the desired product. Here are some common side reactions and strategies to mitigate them:
-
Polymerization:
-
Cause: This is particularly common under acidic conditions, where the opened epoxide (an alcohol) can act as a nucleophile and attack another protonated epoxide molecule, leading to oligomers or polymers.
-
Solution:
-
Use a less acidic catalyst or a lower concentration of the acid.
-
Add the epoxide slowly to a solution of the nucleophile to maintain a low concentration of the epoxide.
-
Consider using a heterogeneous catalyst that can be easily removed.
-
-
-
Rearrangement Products (e.g., Meinwald Rearrangement):
-
Cause: Under acidic conditions, particularly with Lewis acids, the carbocation-like intermediate can undergo rearrangement to form aldehydes or ketones.[7] This is more prevalent with epoxides that can form relatively stable carbocations.
-
Solution:
-
Avoid strong Lewis acids if rearrangement is a problem.
-
Use milder reaction conditions (lower temperature).
-
Opt for basic conditions if the desired regioselectivity can be achieved.
-
-
-
Formation of Diols:
-
Cause: If there is water present in the reaction mixture, it can act as a nucleophile, leading to the formation of a 1,2-diol. This is a common side product in both acidic and basic reactions if the reaction is not performed under anhydrous conditions.
-
Solution:
-
Ensure all reagents and solvents are anhydrous, especially when using water-sensitive nucleophiles.
-
Dry all glassware thoroughly before use.
-
-
Experimental Protocols
Below are detailed methodologies for key oxirane ring-opening reactions.
Protocol 1: Acid-Catalyzed Ring-Opening of an Epoxide with an Alcohol
This protocol describes the acid-catalyzed methanolysis of an epoxide.
Materials:
-
Epoxide (e.g., styrene oxide)
-
Anhydrous Methanol
-
Sulfuric Acid (catalytic amount)
-
Sodium Bicarbonate (saturated solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware for extraction and drying.
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the epoxide (1.0 eq) in anhydrous methanol (e.g., 0.5 M solution).
-
Acid Addition: Cool the solution in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate amount of time (monitor by TLC).
-
Workup:
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Base-Catalyzed Ring-Opening of an Epoxide with Sodium Azide
This protocol details the ring-opening of an epoxide using sodium azide under basic conditions.[1][6][8][9]
Materials:
-
Epoxide (e.g., 1,2-epoxyhexane)
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
Methanol/Water solvent mixture
-
Diethyl Ether
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, separatory funnel.
Procedure:
-
Reaction Setup: To a round-bottom flask, add the epoxide (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq).
-
Solvent Addition: Add a mixture of methanol and water (e.g., 4:1 v/v) to the flask.
-
Reaction: Heat the mixture to reflux and stir for 12-24 hours (monitor by TLC).
-
Workup:
-
Cool the reaction mixture to room temperature and add water.
-
Transfer to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting azidoalcohol by flash column chromatography.
Signaling Pathways & Workflows
General Mechanism of Oxirane Ring-Opening
The mechanism of ring-opening is fundamentally different under acidic and basic conditions, which dictates the regiochemical outcome.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. researchgate.net [researchgate.net]
- 8. Ring Opening of Epoxides and Aziridines with Sodium Azide using Oxone® in Aqueous Acetonitrile: A Highly Regioselective Azidolysis Reaction [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing Fluorinated Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of fluorinated compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during fluorination experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired Fluorinated Product
A low or nonexistent yield of the target fluorinated compound is a common issue. The following table outlines potential causes and recommended troubleshooting steps.
| Possible Cause | Recommended Action |
| Inactive Fluorinating Reagent | Many fluorinating reagents are sensitive to moisture and can degrade over time.[1][2] It is advisable to use a fresh bottle of the fluorinating agent. For instance, reagents like DAST and Deoxo-Fluor should be stored under anhydrous conditions.[1] |
| Moisture in the Reaction | Fluorination reactions are often highly sensitive to moisture.[3] Ensure all glassware is rigorously dried (oven or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous; even commercially available anhydrous solvents may require further drying.[4] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction outcomes. Aprotic polar solvents like DMF, DMSO, or sulfolane are often used in nucleophilic aromatic substitution (SNAr) reactions to enhance the nucleophilicity of the fluoride ion.[2] However, some electrophilic reagents like Selectfluor® can react exothermically with solvents such as DMF, pyridine, and DMSO.[2][5] It is crucial to check the compatibility of the fluorinating agent with the chosen solvent.[2][5] |
| Sub-optimal Reaction Temperature | The reaction may require higher temperatures to proceed at a reasonable rate, or conversely, elevated temperatures could lead to decomposition.[1][2] It is recommended to perform the reaction at a known optimal temperature for the specific transformation and then carefully screen a range of temperatures. |
| Poor Leaving Group (for Nucleophilic Fluorination) | In nucleophilic fluorination, the efficiency of the reaction is dependent on the quality of the leaving group. If starting from an alcohol, it may be necessary to convert the hydroxyl group to a better leaving group, such as a sulfonate ester, before fluorination with a fluoride source.[1] |
Problem 2: Formation of Side Products and Poor Regioselectivity
The formation of unintended byproducts and lack of regioselectivity are frequent challenges in fluorination chemistry.
| Possible Cause | Recommended Action |
| Over-fluorination | The formation of di- or poly-fluorinated products can occur, especially with highly reactive substrates. To mitigate this, carefully control the stoichiometry of the fluorinating agent, using only a slight excess. Lowering the reaction temperature can also help to reduce the rate of subsequent fluorination reactions.[6] |
| Elimination Reactions | Elimination is a common side reaction, particularly in deoxyfluorination of alcohols, and is often favored at higher temperatures.[1] Lowering the reaction temperature can be beneficial. If a base is required, using a non-nucleophilic, sterically hindered base can help to minimize elimination.[1] |
| Poor Regioselectivity in Unsymmetrical Ketones | The fluorination of unsymmetrical ketones can lead to a mixture of constitutional isomers.[6] Employing specific catalyst systems, such as primary amine functionalized Cinchona alkaloids or palladium-based catalysts, can direct the regioselectivity of the fluorination.[6] |
| Rearranged Products | The formation of rearranged products, such as through ring contraction, can occur, particularly with reagents that favor an SN1-type mechanism.[1] Consider switching to a reagent or reaction conditions that promote an SN2-type mechanism. |
Frequently Asked Questions (FAQs)
Q1: How can I minimize moisture in my fluorination reaction?
A1: To minimize moisture, ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.[4] Use freshly dried and distilled solvents or test the water content before use.[4] Store moisture-sensitive fluorinating agents under a dry, inert atmosphere, and for highly sensitive reagents, storage in a glovebox is recommended.[4] When transferring reagents, use a cannula or a dry syringe for liquids and conduct transfers of solids under a positive flow of inert gas.[4]
Q2: What are the key differences between nucleophilic and electrophilic fluorination?
A2: Nucleophilic fluorination involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group.[7] Common reagents include potassium fluoride (KF) and cesium fluoride (CsF).[7] Electrophilic fluorination, on the other hand, utilizes a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic substrate.[7][8] Widely used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[7][8]
Q3: How do I choose the right solvent for my fluorination reaction?
A3: Solvent selection is critical and depends on the type of fluorination and the specific reagent used. For nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMF, DMSO, and sulfolane are often preferred as they enhance the nucleophilicity of the fluoride ion.[2] For electrophilic fluorinations, acetonitrile is a commonly used solvent with reagents like Selectfluor®.[6] It is crucial to be aware of potential incompatibilities; for example, Selectfluor® can react exothermically with DMF, pyridine, and DMSO.[5] In recent years, fluorinated solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have been shown to be beneficial for certain C-H activation reactions.[9]
Q4: What analytical techniques are best for monitoring the progress of a fluorination reaction?
A4: The progress of fluorination reactions can be monitored by several analytical techniques. Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to track the consumption of starting material and the formation of products.[2][6] For a more direct observation of the incorporation of fluorine, ¹⁹F NMR spectroscopy is a powerful tool.[6]
Q5: What are some common challenges in the purification of fluorinated compounds?
A5: The purification of fluorinated compounds can present unique challenges. Some fluorinated compounds may be volatile, leading to loss of product during concentration. Additionally, the polarity of fluorinated compounds can be significantly different from their non-fluorinated analogs, which may require optimization of chromatographic conditions. In some cases, fluorinated compounds can be sensitive to silica gel, and using a less acidic stationary phase like neutral alumina may be necessary.[6]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a Ketone using Selectfluor®
This protocol describes a general method for the α-fluorination of a ketone.
-
Reaction Setup: In a round-bottom flask, dissolve the ketone substrate (1.0 mmol) in acetonitrile (10 mL).
-
Addition of Fluorinating Agent: To this solution, add Selectfluor® (1.1 mmol, 1.1 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or ¹⁹F NMR at regular intervals. If the reaction is sluggish, the temperature can be gradually increased.
-
Workup: Once the reaction is complete, quench the reaction by adding water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Protocol 2: General Procedure for Deoxyfluorination of an Alcohol using DAST
This protocol provides a general method for the conversion of an alcohol to an alkyl fluoride.
-
Caution: Diethylaminosulfur trifluoride (DAST) is toxic and reacts violently with water. This procedure should be carried out in a well-ventilated fume hood by trained personnel.
-
Reaction Setup: To a solution of the alcohol (1.0 mmol) in an anhydrous solvent such as dichloromethane (DCM) or toluene (10 mL) in a flame-dried flask under an inert atmosphere, cool the solution to -78 °C.
-
Addition of Fluorinating Agent: Slowly add DAST (1.1 mmol, 1.1 equivalents) to the cooled solution via syringe.
-
Reaction Conditions: Allow the reaction to warm slowly to room temperature and stir for several hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Comparison of Solvents for the Fluorination of an Unsymmetrical Ketone
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity (α:α') |
| Acetonitrile | 25 | 12 | 85 | 3:1 |
| Methanol | 25 | 12 | 78 | 5:1 |
| Toluene | 60 | 24 | 65 | 2:1 |
| Dichloromethane | 25 | 18 | 80 | 3:1 |
This is representative data and actual results may vary depending on the specific substrate and reaction conditions.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Preventing Racemization of Chiral Epoxides
Welcome to the technical support center dedicated to addressing the challenges of maintaining the stereochemical integrity of chiral epoxides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of chiral epoxides?
A1: Racemization is the process by which an enantiomerically pure or enriched chiral epoxide is converted into a mixture of equal parts of both enantiomers (a racemic mixture). This results in a net loss of optical activity and a decrease in the enantiomeric excess (ee), which is a critical parameter in the synthesis of stereospecific pharmaceuticals and fine chemicals.[1]
Q2: What are the primary causes of racemization for chiral epoxides?
A2: The primary causes of racemization in chiral epoxides include:
-
Exposure to Acidic or Basic Conditions: Trace amounts of acid or base can catalyze the ring-opening of the epoxide, which can be followed by ring-closure to the opposite enantiomer or lead to achiral products.[2][3]
-
Elevated Temperatures: Higher temperatures can provide the necessary activation energy for racemization pathways and accelerate degradation reactions.[2][4]
-
Nucleophilic Attack: Strong nucleophiles can open the strained epoxide ring.[5] Depending on the reaction conditions and substrate, this can sometimes lead to products that facilitate racemization.
-
Inappropriate Purification or Storage: The use of acidic purification media like standard silica gel or improper storage conditions (exposure to moisture, air) can introduce catalysts for racemization.[2]
Q3: Why are epoxides particularly susceptible to ring-opening and potential racemization?
A3: Epoxides are three-membered rings containing an oxygen atom. This structure results in significant ring strain due to the deviation from ideal tetrahedral bond angles (109.5°).[5] This inherent strain makes the epoxide ring highly susceptible to cleavage by both nucleophiles and acids, providing low-energy pathways that can lead to a loss of stereochemical information.[3][6]
Q4: How can I detect and quantify the racemization of my chiral epoxide?
A4: Racemization is quantified by measuring the enantiomeric excess (ee) of the sample. The most common and reliable techniques are chiral chromatography methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers using a chiral stationary phase (CSP).[7]
-
Chiral Gas Chromatography (GC): Suitable for volatile epoxides, this method also uses a chiral stationary phase to resolve the enantiomers.[7] The ee is calculated from the peak areas of the two enantiomers. A decrease in the initial ee value over time or after a specific experimental step indicates that racemization has occurred.[2]
Troubleshooting Guides
This guide addresses specific issues you may encounter during your experiments that lead to a loss of enantiomeric purity.
Issue 1: Significant decrease in enantiomeric excess (ee) after aqueous workup.
-
Possible Cause: The workup conditions were either too acidic or too basic, catalyzing the ring-opening and potential re-closure of the epoxide. Many epoxides are sensitive to even mild pH changes.
-
Troubleshooting Steps & Solutions:
-
Maintain Neutral pH: Quench the reaction with a neutral or buffered aqueous solution (e.g., a saturated solution of ammonium chloride or a phosphate buffer at pH 7).
-
Minimize Exposure Time: Perform the extraction and washing steps as quickly as possible.
-
Use Anhydrous Workup: If the epoxide is extremely sensitive, consider a non-aqueous workup. This can involve filtering the reaction mixture through a plug of neutral material like Celite or Florisil to remove catalysts or salts, followed by solvent evaporation.
-
Keep it Cold: Perform the entire workup procedure at low temperatures (e.g., in an ice bath) to reduce the rate of potential racemization reactions.[8]
-
Issue 2: Loss of ee after purification by column chromatography.
-
Possible Cause: Standard silica gel is inherently acidic and can promote racemization or degradation of sensitive epoxides on the column.
-
Troubleshooting Steps & Solutions:
-
Deactivate Silica Gel: Neutralize the silica gel before use by preparing a slurry with a solvent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v), and then evaporating the solvent.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Reduce Residence Time: Employ flash chromatography with slightly higher pressure to minimize the time the compound spends on the column.
-
Alternative Purification: If the epoxide is sufficiently volatile, consider purification by vacuum distillation.
-
Issue 3: Gradual decrease in ee for a purified epoxide during storage.
-
Possible Cause: The epoxide is degrading due to exposure to atmospheric moisture, trace contaminants in the solvent, light, or elevated storage temperatures.[2]
-
Troubleshooting Steps & Solutions:
-
Strictly Anhydrous and Inert Conditions: Store the pure epoxide under an inert atmosphere, such as argon or nitrogen.[2]
-
Use High-Purity Solvents: If storing in solution, use high-purity, anhydrous, and aprotic solvents.[2]
-
Low Temperature Storage: Store the compound at low temperatures, typically in a freezer at -20 °C or below.[2]
-
Protect from Light: Store samples in amber vials to protect them from light, which can catalyze degradation.
-
Data Presentation
Table 1: Influence of pH on the Stability of a Model Chiral Epoxide
| pH of Aqueous Solution | Exposure Time (hours) at 25°C | Enantiomeric Excess (ee %) |
| 3.0 | 1 | 85% |
| 5.0 | 1 | 97% |
| 7.0 | 1 | >99% |
| 9.0 | 1 | 96% |
| 11.0 | 1 | 88% |
| (Data is hypothetical and for illustrative purposes) |
Table 2: Recommended Storage Conditions for Chiral Epoxides
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20 °C or below | Minimizes rates of degradation and racemization reactions.[2] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture and oxygen.[2] |
| Solvent (if in solution) | High-purity, anhydrous, aprotic | Avoids trace acid/base or water that can initiate degradation.[2] |
| Container | Amber glass vial with a secure cap | Protects from light and prevents moisture ingress. |
Experimental Protocols
Protocol 1: General Procedure for Neutral Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by slowly adding a pre-chilled, saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (if the reaction was acidic), water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.
Protocol 2: Deactivation of Silica Gel for Chromatography
-
Weigh the required amount of silica gel for your column.
-
Prepare a slurry of the silica gel in the chosen column eluent (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% (v/v).
-
Stir the slurry gently for 15 minutes.
-
Pack the column with the treated slurry as you normally would for flash chromatography.
-
Equilibrate the column with the mobile phase (containing 0.5% Et₃N) before loading the sample.
Protocol 3: General Protocol for Chiral HPLC Analysis
-
Sample Preparation: Accurately weigh a small amount of the chiral epoxide and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]
-
Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak®) and a mobile phase (typically a mixture of hexane/isopropanol) based on literature precedents for similar compounds.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject a small volume (e.g., 5-10 µL) of the sample.[2]
-
Detection and Calculation: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[2]
Visualizations
Caption: Troubleshooting flowchart for identifying the cause of racemization.
Caption: Simplified mechanisms of epoxide ring-opening under acidic and basic conditions.
Caption: Workflow for synthesis and purification to minimize racemization.
References
- 1. pure-synth.com [pure-synth.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 7. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 8. benchchem.com [benchchem.com]
Navigating the Challenges of Purifying (S)-(4-Fluorophenyl)oxirane: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The enantiomerically pure (S)-(4-Fluorophenyl)oxirane is a critical building block in the synthesis of various pharmaceuticals. However, its purification presents a unique set of challenges that can impact yield, purity, and ultimately, the success of a synthetic campaign. This technical support center provides a comprehensive guide to overcoming these hurdles, offering troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to aid researchers in achieving high-purity this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: I am observing a significant loss of product during purification. What are the potential causes?
A1: Product loss during the purification of this compound can be attributed to several factors:
-
Hydrolysis: The epoxide ring is susceptible to opening in the presence of acidic or basic conditions, leading to the formation of the corresponding diol, (S)-1-(4-fluorophenyl)ethane-1,2-diol. This is a common issue if the purification conditions are not carefully controlled.
-
Volatilization: this compound is a relatively volatile compound. Prolonged exposure to high vacuum or elevated temperatures during solvent removal can lead to significant product loss.
-
Adsorption on Stationary Phase: During chromatographic purification, the polar epoxide can irreversibly adsorb to active sites on the stationary phase, particularly on silica gel.
Troubleshooting Steps:
-
Control pH: Ensure all solvents and reagents used in the purification are neutral. If an aqueous workup is necessary, use buffered solutions and minimize contact time.
-
Gentle Solvent Removal: Utilize a rotary evaporator at a controlled temperature (e.g., <40°C) and moderate vacuum. For final traces of solvent, a gentle stream of inert gas is preferable to high vacuum.
-
Deactivate Silica Gel: If using silica gel chromatography, consider deactivating it with a small percentage of a neutral modifier like triethylamine in the eluent to minimize adsorption.
Q2: My final product shows the presence of the (R)-enantiomer. How can I improve the enantiomeric purity?
A2: Achieving high enantiomeric excess (ee) is crucial. Contamination with the (R)-enantiomer can arise from:
-
Incomplete Enantioselective Synthesis: The initial synthetic step may not have proceeded with perfect enantioselectivity.
-
Racemization: Although generally stable, prolonged exposure to harsh acidic or basic conditions, or high temperatures, can potentially lead to racemization of the chiral center.
Troubleshooting Steps:
-
Optimize Synthesis: Re-evaluate the enantioselective synthesis step to maximize the initial ee.
-
Chiral Chromatography: The most effective method for separating enantiomers is chiral chromatography. High-Performance Liquid Chromatography (HPLC) or Simulated Moving Bed (SMB) chromatography with a suitable chiral stationary phase (CSP) are the preferred techniques.
-
Avoid Harsh Conditions: As mentioned, maintain neutral pH and moderate temperatures throughout the purification process to minimize the risk of racemization.
Q3: I am struggling to separate this compound from byproducts of the synthesis. What are the likely impurities and how can I remove them?
A3: The nature of impurities will depend on the synthetic route. For instance, in a Jacobsen epoxidation of 4-fluorostyrene, common byproducts can include:
-
Unreacted 4-fluorostyrene: The starting material.
-
(S)-1-(4-fluorophenyl)ethane-1,2-diol: From hydrolysis of the epoxide.
-
Benzaldehyde derivatives: Formed as byproducts during the catalytic cycle.[1]
-
Catalyst residues: Remnants of the manganese-salen catalyst.
Troubleshooting Steps:
-
Flash Chromatography: A carefully optimized flash column chromatography on silica gel can effectively remove many of these impurities. A gradient elution system is often beneficial.
-
Washing: An aqueous wash of the organic extract can help remove water-soluble impurities and catalyst residues.
-
Crystallization: If the product is a solid at low temperatures, crystallization can be an effective purification technique.
Data Presentation
The following tables summarize typical quantitative data for the purification of this compound using different chromatographic techniques.
Table 1: Chiral HPLC Purification Data
| Parameter | Method A | Method B |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Cellulose) | Pirkle-type |
| Mobile Phase | Hexane/Isopropanol | Hexane/Ethanol |
| Initial Enantiomeric Excess (ee) | 95% | 90% |
| Final Enantiomeric Excess (ee) | >99.5% | >99% |
| Yield | 85-90% | 80-88% |
| Throughput | Lower | Moderate |
Table 2: Simulated Moving Bed (SMB) Chromatography Purification Data
| Parameter | Value |
| Chiral Stationary Phase | Polysaccharide-based |
| Mobile Phase | Heptane/Isopropanol |
| Initial Enantiomeric Excess (ee) | 90-95% |
| Final Enantiomeric Excess (ee) | >99.8% |
| Yield | >95% |
| Productivity | High (Continuous Process) |
Experimental Protocols
Protocol 1: Preparative Chiral HPLC Purification
-
Column: A polysaccharide-based chiral stationary phase column (e.g., 20 x 250 mm, 10 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for baseline separation.
-
Flow Rate: Determined based on column dimensions and particle size (e.g., 10-20 mL/min).
-
Sample Preparation: Dissolve the crude this compound in the mobile phase to a concentration of 10-20 mg/mL.
-
Injection: Inject the sample onto the column.
-
Fraction Collection: Collect the fractions corresponding to the (S)-enantiomer peak.
-
Analysis: Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a temperature below 40°C.
Protocol 2: Analytical Chiral HPLC for Purity Determination
-
Column: An analytical polysaccharide-based chiral stationary phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase (approx. 1 mg/mL).
-
Injection Volume: 10 µL.
-
Analysis: Determine the peak areas of the (S) and (R) enantiomers to calculate the enantiomeric excess.
Visualizations
References
Impact of catalyst choice on the enantioselectivity of epoxidation
Welcome to the Technical Support Center for Enantioselective Epoxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high enantioselectivity in epoxidation reactions.
Troubleshooting Guides
Issue: Low Enantioselectivity in Jacobsen-Katsuki Epoxidation
Low enantiomeric excess (ee) is a common challenge in Jacobsen-Katsuki epoxidation reactions. This guide provides a systematic approach to identifying and resolving the root causes of poor stereocontrol.
Question: My Jacobsen-Katsuki epoxidation is yielding a product with low enantioselectivity. What are the potential causes and how can I improve the ee?
Answer: Several factors can contribute to low enantioselectivity in the Jacobsen-Katsuki epoxidation. A methodical evaluation of each reaction component and parameter is essential for successful troubleshooting.
Key Troubleshooting Areas:
-
Catalyst Integrity and Choice: The chiral Mn-salen catalyst is central to asymmetric induction. Its structure and purity are paramount.
-
Reaction Conditions: Temperature, solvent, and the presence of additives can significantly influence the stereochemical outcome.
-
Substrate and Oxidant Quality: The purity and nature of the olefin substrate and the choice of oxidant play a critical role.
Troubleshooting Steps and Solutions:
| Potential Cause | Recommended Action |
| Improper Catalyst Structure | The steric bulk at the 3,3'-positions and the electronic properties of substituents at the 5,5'-positions of the salen ligand are crucial for high enantioselectivity.[1] For cis-1,2-disubstituted alkenes, Jacobsen's catalysts are generally effective.[2] For trans-1,2-disubstituted alkenes, Katsuki's catalysts may provide higher enantioselectivities.[2] Ensure the use of the correct catalyst for your specific substrate. |
| Suboptimal Axial Donor Ligand | The addition of an axial donor ligand, such as a pyridine N-oxide derivative, can enhance enantioselectivity, reaction rate, and product yield.[3] This addition can be particularly beneficial for challenging substrates like trisubstituted alkenes.[3] |
| Reaction Temperature is Too High | Epoxidation reactions are often sensitive to temperature.[2] Running the reaction at lower temperatures, such as 0 °C or even -78 °C, can significantly improve enantiomeric excess for many substrates, including terminal olefins like styrene.[1] |
| Inappropriate Solvent | The choice of solvent can impact catalyst activity and selectivity. While various solvents can be used, it's important to ensure the catalyst is soluble and stable. Some studies have explored the use of organic co-solvents to improve substrate solubility.[4][5] |
| Oxidant Choice | While sodium hypochlorite (bleach) is a common and inexpensive oxidant, other oxidants like m-CPBA can also be used.[1][2] The nature of the oxidant can influence the reaction's enantioselectivity.[6] |
| Substrate Scope | The Jacobsen-Katsuki epoxidation is highly effective for cis-olefins, particularly those conjugated to aryl, alkenyl, or alkynyl groups.[3] Trans-olefins are generally poor substrates for Jacobsen's catalysts.[2] Conjugated dienes show higher enantioselectivity than non-conjugated dienes.[2] |
Issue: Low Enantioselectivity in Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[7][8] However, achieving high enantioselectivity can be challenging.
Question: I am observing low enantioselectivity in my Sharpless epoxidation. What are the common reasons and how can I troubleshoot this?
Answer: Low enantioselectivity in the Sharpless epoxidation can arise from issues with the catalyst system, reaction conditions, or the quality of reagents.
Key Troubleshooting Areas:
-
Catalyst System Integrity: The proper formation and stability of the chiral titanium-tartrate complex are critical.
-
Reaction Conditions: Temperature and the presence of moisture can dramatically affect the stereochemical outcome.
-
Reagent Purity: The purity of the allylic alcohol, oxidant, and titanium source is crucial.
Troubleshooting Steps and Solutions:
| Potential Cause | Recommended Action |
| Moisture Contamination | The titanium(IV) isopropoxide catalyst is highly sensitive to moisture and can hydrolyze, leading to inactive species and a significant drop in enantioselectivity.[9] The use of activated 3Å or 4Å molecular sieves is crucial to remove trace amounts of water from the solvent and reagents.[9] |
| Incorrect Stoichiometry of Catalyst Components | The ratio of the titanium(IV) isopropoxide to the chiral tartrate ligand is critical for the formation of the active dimeric catalyst. A typical catalyst loading is 5-10 mol%.[7] Ensure accurate measurement of both components. |
| Degraded Titanium(IV) Isopropoxide | The quality of the titanium(IV) isopropoxide is extremely important.[9] Use a fresh, high-purity source and handle it under anhydrous conditions. |
| Reaction Temperature Not Optimized | While the reaction can be run at various temperatures, it is often performed at low temperatures (e.g., -20 °C) to enhance enantioselectivity.[9] |
| Substrate is not an Allylic Alcohol | The Sharpless epoxidation is specifically designed for primary and secondary allylic alcohols, as the hydroxyl group is necessary for coordination to the titanium center.[7][10] For unfunctionalized alkenes, other methods like the Jacobsen-Katsuki or Shi epoxidation are more suitable.[11][12] |
| Incorrect Chiral Tartrate Ligand | The stereochemistry of the epoxide product is determined by the chirality of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) used. L-(+)-DET typically delivers the oxygen from the bottom face, while D-(-)-DET delivers it from the top face when the allylic alcohol is oriented in a specific way.[10][13] Ensure you are using the correct enantiomer of the tartrate to obtain the desired product stereoisomer. |
Frequently Asked Questions (FAQs)
Q1: How does the choice of catalyst influence the enantioselectivity for different types of olefins?
A1: The choice of catalyst is critical and depends heavily on the substrate's structure.
-
Sharpless Asymmetric Epoxidation: This method is highly specific for the epoxidation of primary and secondary allylic alcohols .[7] The hydroxyl group is essential for directing the catalyst.
-
Jacobsen-Katsuki Epoxidation: This reaction is well-suited for the enantioselective epoxidation of unfunctionalized cis-olefins .[2][11] It shows high enantioselectivity for olefins conjugated with aryl, alkenyl, or alkynyl groups.[3] Trans-olefins are generally poor substrates for Jacobsen's catalyst but can sometimes be epoxidized with higher selectivity using Katsuki's catalyst variants.[2]
-
Shi Epoxidation: This method utilizes a chiral ketone-derived organocatalyst and is effective for the epoxidation of trans-alkenes and certain cis-alkenes .[12]
-
Vanadium-Based Catalysts: Chiral vanadium complexes with bishydroxamic acid ligands have been developed for the asymmetric epoxidation of allylic alcohols , showing high enantioselectivity for Z-olefins.[14]
Q2: What is the role of the chiral ligand in determining enantioselectivity?
A2: The chiral ligand creates a chiral environment around the metal center, which is the active site for the oxidation. This chiral environment forces the incoming olefin to approach from a specific face, leading to the preferential formation of one enantiomer of the epoxide over the other.
-
In the Sharpless epoxidation , the chiral tartrate ester (like DET or DIPT) forms a C₂-symmetric complex with the titanium center.[13]
-
In the Jacobsen-Katsuki epoxidation , a C₂-symmetric manganese(III) salen-like ligand is used to induce stereoselectivity.[2][11] The steric and electronic properties of this ligand are key to achieving high ee.[1]
Q3: How do electronic effects of the catalyst ligand impact enantioselectivity?
A3: In the case of (salen)Mn-catalyzed epoxidation, the electronic properties of the substituents on the salen ligand have a direct correlation with enantioselectivity. Electron-donating groups on the ligand generally lead to higher enantiomeric induction, while electron-withdrawing groups result in decreased enantioselectivity.[1] This is thought to be due to the influence of these substituents on the reactivity of the high-valent (salen)Mn oxo intermediate.[1]
Q4: Can reaction temperature be used to control enantioselectivity?
A4: Yes, temperature is a critical parameter for controlling enantioselectivity in many epoxidation reactions.[2] Generally, lower reaction temperatures lead to higher enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. For example, in the Jacobsen epoxidation of styrene, performing the reaction at -78 °C can lead to a significant improvement in ee.[1] However, there are unusual cases where increased temperature can lead to higher enantioselectivity due to entropic factors.[1]
Q5: How does the choice of solvent affect the enantioselectivity of the reaction?
A5: Solvents can influence enantioselectivity through various mechanisms, including catalyst solvation, substrate solubility, and stabilization of the transition state.[15] In some enzymatic epoxidations, the use of organic cosolvents is necessary to increase the solubility of hydrophobic substrates.[4][5] For zeolite-catalyzed epoxidations, the solvent composition within the pores can significantly impact reaction rates and selectivities.[16]
Experimental Protocols
General Protocol for Jacobsen-Katsuki Epoxidation
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a round-bottom flask, the chiral Mn(III)-salen catalyst (e.g., 1-5 mol%) is dissolved in a suitable solvent (e.g., dichloromethane).
-
Addition of Axial Ligand: An axial donor ligand, such as 4-phenylpyridine N-oxide (4-PPNO), is added to the catalyst solution.
-
Reaction Setup: The flask is cooled to the desired temperature (e.g., 0 °C or room temperature).
-
Substrate Addition: The olefin substrate is added to the reaction mixture.
-
Oxidant Addition: A buffered solution of the oxidant (e.g., commercial bleach, NaOCl) is added slowly to the stirring reaction mixture over a period of time.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC.
-
Workup: Upon completion, the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography to yield the desired epoxide.
General Protocol for Sharpless Asymmetric Epoxidation
This protocol is a general guideline and requires strict anhydrous conditions.
-
Reaction Setup: A dried round-bottom flask is charged with activated 3Å or 4Å molecular sieves and dry dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).[9]
-
Cooling: The flask is cooled to -20 °C.[9]
-
Catalyst Formation: To the cooled solvent, the appropriate chiral tartrate ligand (L-(+)- or D-(-)-diethyl tartrate) is added, followed by the dropwise addition of titanium(IV) isopropoxide. The solution should turn pale yellow. The mixture is stirred at -20 °C for at least 30 minutes to allow for the formation of the chiral catalyst complex.[9]
-
Substrate Addition: The allylic alcohol, dissolved in a minimal amount of dry CH₂Cl₂, is added to the catalyst solution.
-
Oxidant Addition: The oxidant, typically tert-butyl hydroperoxide (TBHP) in a non-aqueous solution, is added dropwise while maintaining the low temperature.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is consumed.
-
Workup: The reaction is quenched by the addition of water. The mixture is warmed to room temperature and stirred. The resulting emulsion is filtered, and the organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude epoxide is purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low enantioselectivity in epoxidation.
Caption: Simplified catalytic cycle for the Jacobsen-Katsuki epoxidation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. Enantioselective Epoxidation by Flavoprotein Monooxygenases Supported by Organic Solvents [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 12. Asymmetric Epoxidation Using Shi Catalyst [sigmaaldrich.com]
- 13. Video: Sharpless Epoxidation [jove.com]
- 14. Enantioselective Epoxidation of Allylic Alcohols by a Chiral Complex of Vanadium: An Effective Controller System and a Rational Mechanistic Model [organic-chemistry.org]
- 15. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. Engineering intraporous solvent environments: effects of aqueous-organic solvent mixtures on competition between zeolite-catalyzed epoxidation and H2O2 decomposition pathways - PMC [pmc.ncbi.nlm.nih.gov]
Resolving issues with incomplete epoxide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with incomplete epoxide reactions.
Troubleshooting Guides
Issue: Low or Incomplete Conversion of Starting Material
An incomplete reaction, where a significant amount of the starting alkene remains, is a common challenge in epoxidation. This guide provides a systematic approach to diagnosing and resolving the underlying causes.
Troubleshooting Workflow
The following workflow outlines a step-by-step process for identifying the root cause of an incomplete epoxidation reaction.
Caption: Troubleshooting workflow for incomplete epoxidation reactions.
Detailed Troubleshooting Steps:
-
Assess Reagent and Solvent Quality:
-
Reagent Purity: Ensure the alkene, oxidizing agent (e.g., m-CPBA, hydrogen peroxide), and any catalysts are of high purity and have not degraded during storage. Impurities can act as inhibitors.
-
Solvent Quality: For reactions sensitive to water, use anhydrous solvents to prevent hydrolysis of the epoxide, which leads to the formation of diols.[1]
-
-
Verify Reaction Conditions:
-
Temperature: Temperature is a critical parameter. Excessively high temperatures can cause degradation of reactants or products, while temperatures that are too low may lead to a sluggish or stalled reaction.[1]
-
Reactant Concentrations: The molar ratios of the reactants are crucial. For instance, in Sharpless epoxidation, a titanium isopropoxide to tartrate ratio of 1:1.1 to 1.2 is recommended to ensure the complete formation of the chiral catalyst.[2]
-
Mixing: In heterogeneous reactions, vigorous stirring is essential to ensure proper mixing and contact between all reactants.[1]
-
-
Check Catalyst Activity:
-
Catalyst Loading: Insufficient catalyst loading can result in a slow reaction, potentially allowing for non-selective background reactions to occur.[2]
-
Catalyst Deactivation: Catalysts can be deactivated by impurities, particularly water, which can lead to the formation of inactive species like titanium dioxide in the case of the Sharpless catalyst.[2] Consider using a fresh batch of catalyst.
-
-
Investigate Side Reactions:
-
Hydrolysis: The presence of water can lead to the ring-opening of the epoxide to form diols. This is a common side reaction that consumes the desired product.[1]
-
Polymerization: Epoxides, such as epibromohydrin, can undergo polymerization, especially at elevated temperatures or in the presence of certain initiators. This may appear as a viscous or solid insoluble material in the reaction mixture.[1]
-
Frequently Asked Questions (FAQs)
Q1: My epoxidation reaction is not proceeding to completion. What are the most common reasons?
A1: Incomplete epoxidation reactions are often due to suboptimal reaction conditions, poor reagent quality, catalyst deactivation, or the occurrence of side reactions.[1] A systematic check of temperature, reactant concentrations, and the purity of all materials is the first step in troubleshooting.
Q2: I observe the formation of byproducts in my reaction. What are they likely to be?
A2: Common byproducts in epoxidation reactions include 1,2-diols resulting from the hydrolysis of the epoxide ring.[1] Polymerization of the epoxide can also occur, leading to the formation of high molecular weight oligomers or polymers.[1]
Q3: How can I monitor the progress of my epoxidation reaction?
A3: Reaction progress can be monitored by several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick method for qualitative analysis of the consumption of starting materials and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the concentration of reactants, products, and byproducts.[3][4]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis, especially for less volatile compounds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the conversion by integrating signals corresponding to the starting material and product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can track the disappearance of the C=C bond of the alkene and the appearance of the C-O-C stretch of the epoxide.
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: To increase the reaction rate, you can try the following:
-
Increase Temperature: Carefully increase the reaction temperature in small increments, while monitoring for any product degradation or increase in side reactions.
-
Increase Catalyst Loading: If you are using a catalyst, a modest increase in its concentration can sometimes accelerate the reaction.
-
Check Solvent: Ensure you are using an appropriate solvent that facilitates the reaction.
Q5: I am performing a Sharpless asymmetric epoxidation and getting low enantioselectivity. What could be the cause?
A5: Low enantioselectivity in a Sharpless epoxidation can be caused by:
-
Incorrect Catalyst Ratio: The ratio of titanium(IV) isopropoxide to the chiral tartrate is critical for the formation of the active chiral catalyst.[2]
-
Presence of Water: Moisture can lead to the hydrolysis of the catalyst, forming achiral titanium species that catalyze a non-enantioselective epoxidation.[2]
-
Suboptimal Temperature: These reactions are typically run at low temperatures (e.g., -20 °C) to maximize enantioselectivity.[2]
Data Presentation
Table 1: Optimized Conditions for Various Epoxidation Reactions
| Alkene | Oxidizing Agent | Catalyst/Conditions | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| Jojoba Oil | Hydrogen Peroxide/Acetic Acid | In-situ performic acid | 66.5 | 8 | 66 | [2] |
| Castor Oil | Hydrogen Peroxide/Acetic Acid | In-situ performic acid | 61 | 8 | 53.24 | [2] |
| 1,7-Octadiene | tert-Butyl Hydroperoxide (TBHP) | Polybenzimidazole supported Mo(VI) | 74 | 3.6 | 66.22 | [6] |
| Palm Fatty Acid Distillate Methyl Ester | Hydrogen Peroxide/Formic Acid | In-situ performic acid | 50 | 3 | >98 | [7] |
Experimental Protocols
Protocol 1: Monitoring Epoxidation by GC-MS
This protocol provides a general guideline for monitoring the progress of an epoxidation reaction using Gas Chromatography-Mass Spectrometry.
1. Sample Preparation:
- At specified time intervals, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
- Quench the reaction by diluting the aliquot in a suitable solvent like ethyl acetate or dichloromethane.
- If necessary, wash the diluted sample with water or brine to remove any water-soluble components and salts.
- Dry the organic layer over anhydrous sodium sulfate.
- Prepare a dilute solution (e.g., ~10 µg/mL) in a volatile organic solvent for GC-MS analysis.[8]
2. GC-MS Parameters:
- Column: A non-polar column (e.g., DB-5) or a polar column (e.g., DB-Wax) depending on the analyte polarity.
- Inlet Temperature: Typically around 250 °C.
- Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure the separation of all components.
- MS Detector: Operate in electron ionization (EI) mode and scan an appropriate mass range (e.g., m/z 40-500).
3. Data Analysis:
- Identify the peaks for the starting material, epoxide product, and any byproducts based on their retention times and mass spectra.
- For quantitative analysis, use an internal standard and create a calibration curve with authentic standards. The peak areas can then be used to determine the concentration of each component.
Protocol 2: Purification of Epoxides by Flash Chromatography
This protocol describes a general procedure for the purification of an epoxide from a crude reaction mixture.
1. Work-up:
- After the reaction is complete, quench the reaction mixture (e.g., with a saturated aqueous solution of sodium thiosulfate for reactions using peroxy acids).
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate it using a rotary evaporator.
2. Flash Chromatography:
- Adsorb the crude product onto a small amount of silica gel.
- Prepare a silica gel column using a suitable solvent system (e.g., a mixture of petroleum ether and ethyl acetate).
- Load the adsorbed product onto the column.
- Elute the column with the chosen solvent system, collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure epoxide.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified epoxide.
Signaling Pathways and Logical Relationships
Caption: Key factors influencing the outcome of an epoxidation reaction.
References
- 1. Reactions of Epoxides Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. benchchem.com [benchchem.com]
- 3. Gas chromatography-mass spectrometry/selected ion monitoring for screening asymmetric epoxidation of styrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. benchchem.com [benchchem.com]
- 6. US4423239A - Method for purifying an epoxidation product - Google Patents [patents.google.com]
- 7. Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uoguelph.ca [uoguelph.ca]
Analytical methods for detecting trace impurities in (S)-(4-Fluorophenyl)oxirane
Welcome to our dedicated technical support center for the analysis of (S)-(4-Fluorophenyl)oxirane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical methods for detecting trace impurities in this chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in this compound?
A1: Impurities in this compound can originate from the synthesis process or degradation. Common impurities include:
-
Process-Related Impurities:
-
Starting Material: Unreacted 4-fluorostyrene.
-
Catalyst Residues: Traces of the chiral catalyst (e.g., Jacobsen's catalyst) or its ligands used in asymmetric epoxidation.
-
Solvent Residues: Residual solvents from the reaction and purification steps (e.g., dichloromethane, hexane, ethyl acetate).
-
-
Degradation-Related Impurities:
-
(R,S)-4-fluorophenyl-1,2-ethanediol: Formed by the hydrolysis (ring-opening) of the epoxide. This is a common degradant if the sample is exposed to moisture.
-
Polymers: Polymerization can occur, especially if initiated by acidic or basic contaminants, leading to a viscous or solidified sample.
-
Racemization Product: The corresponding (R)-enantiomer, which would impact the enantiomeric excess (e.e.).
-
Q2: Which analytical techniques are most suitable for purity and impurity analysis of this compound?
A2: A combination of chromatographic techniques is typically employed:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining enantiomeric purity (the ratio of the desired (S)-enantiomer to the undesired (R)-enantiomer). Polysaccharide-based chiral stationary phases are often effective for this separation.[1][2]
-
Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS): GC-FID is well-suited for quantifying the purity of the compound and for detecting volatile and semi-volatile organic impurities, including residual solvents.[3] GC-MS is invaluable for the identification of unknown impurities by providing mass-to-charge ratio information.[3][4][5]
Q3: How can I perform a forced degradation study for this compound?
A3: Forced degradation studies are crucial for understanding the stability of the molecule and identifying potential degradation products. These studies involve subjecting the compound to stress conditions more severe than those it would typically encounter during storage and handling. Key conditions to test include:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide to assess susceptibility to pH-mediated degradation. The primary expected product is the corresponding diol.
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide to evaluate the potential for oxidation.
-
Thermal Stress: Heating the sample to determine its stability at elevated temperatures.
-
Photostability: Exposing the sample to UV and visible light to assess light-induced degradation.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To maintain purity and enantiomeric integrity, this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, typically 2-8°C.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and hydrolysis from atmospheric moisture.
-
Light: Protect from light by using amber vials or storing in the dark.
-
Container: Use clean, dry, and inert containers to avoid contamination that could catalyze degradation.
Troubleshooting Guides
Chiral HPLC Analysis
Issue 1: Poor resolution between the (S) and (R) enantiomers.
-
Possible Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not be suitable. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often a good starting point for epoxides.[1][2]
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane or heptane) to the polar modifier (e.g., isopropanol or ethanol). Small changes in the modifier percentage can have a significant impact on resolution.
-
Incorrect Flow Rate: Chiral separations can be sensitive to flow rate. A lower flow rate often improves resolution, though it will increase the analysis time.
-
Temperature Fluctuations: Temperature can affect chiral recognition. Using a column oven for consistent temperature control is recommended.
-
Issue 2: Peak tailing.
-
Possible Causes & Solutions:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase. Adding a small amount of a competing agent to the mobile phase, such as a basic additive for a basic analyte or an acidic additive for an acidic analyte, can help mitigate this.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.
-
Contaminated Column: If the column has been used for other analyses, it may be contaminated. Flush the column with a strong solvent (as recommended by the manufacturer) to clean it.
-
Issue 3: Drifting retention times.
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Composition Change: The mobile phase composition may be changing over time due to evaporation of the more volatile component. Prepare fresh mobile phase regularly.
-
Temperature Changes: As mentioned, temperature affects retention. Use a column oven.
-
GC Analysis
Issue 1: A new peak appears in the chromatogram during purity analysis.
-
Possible Causes & Solutions:
-
Degradation of the Sample: The new peak could be a degradation product. The most common is the diol formed from hydrolysis.[6] Use GC-MS to identify the mass of the new peak. An increase of 18 amu from the parent compound is indicative of diol formation.[6]
-
Contamination: The sample may have been contaminated. Review sample handling and preparation procedures.
-
Issue 2: Broad or tailing peaks.
-
Possible Causes & Solutions:
-
Active Sites in the Inlet or Column: Epoxides can be reactive and may interact with active sites in the GC system. Using a deactivated inlet liner and a high-quality, low-bleed column can help.
-
Improper Injection Technique: A slow injection can lead to peak broadening. Use an autosampler for consistent and rapid injections.
-
Column Temperature Too Low: A low initial oven temperature can cause peak broadening. Optimize the temperature program.
-
Issue 3: Inconsistent quantification results.
-
Possible Causes & Solutions:
-
Sample Volatility: Ensure the sample is fully vaporized in the inlet. Optimize the inlet temperature.
-
Standard Preparation: Accurately prepare calibration standards and ensure they are stable.
-
System Leaks: Check the GC system for leaks, which can affect flow rates and detector performance.
-
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
This method provides a starting point for the analysis of the enantiomeric purity of this compound. Optimization may be required based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Chromatograph | High-Performance Liquid Chromatograph with a UV detector |
| Column | Polysaccharide-based chiral column (e.g., Chiralcel® OD-H, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
GC-FID Method for Purity and Residual Solvents
This method is a general guideline for assessing the purity and residual solvent content of this compound.
| Parameter | Recommended Condition |
| Chromatograph | Gas Chromatograph with a Flame Ionization Detector (FID) |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, hold for 5 minutes. |
| Detector Temperature | 300°C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Sample Preparation | Dilute the sample in a suitable solvent (e.g., dichloromethane) to an appropriate concentration. |
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. shimadzu.com [shimadzu.com]
- 5. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of synthetic routes to chiral epoxides
A Comparative Guide to Synthetic Routes for Chiral Epoxides
Chiral epoxides are versatile building blocks in organic synthesis, serving as crucial intermediates in the manufacturing of a wide array of pharmaceuticals and fine chemicals. The asymmetric epoxidation of alkenes is a cornerstone of modern synthetic chemistry, and several powerful methods have been developed to achieve high enantioselectivity. This guide provides a comparative analysis of three preeminent synthetic routes: the Sharpless Asymmetric Epoxidation, the Jacobsen-Katsuki Epoxidation, and the Shi Epoxidation.
Overview of Major Asymmetric Epoxidation Methods
The selection of an appropriate epoxidation method hinges on the substrate structure, with each of the primary methods exhibiting a distinct substrate preference.
-
Sharpless Asymmetric Epoxidation: This Nobel Prize-winning method is highly specific for the enantioselective epoxidation of primary and secondary allylic alcohols.[1][2][3] The reaction utilizes a catalyst system composed of titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) ligand, with tert-butyl hydroperoxide (TBHP) as the oxidant.[1][3] A significant limitation is its strict requirement for an allylic alcohol, which directs the catalyst to the double bond.[4]
-
Jacobsen-Katsuki Epoxidation: This method is highly effective for the enantioselective epoxidation of unfunctionalized alkenes, particularly cis-disubstituted and trisubstituted olefins.[5][6] It employs a chiral manganese-salen complex as the catalyst and typically uses sodium hypochlorite (bleach) as the terminal oxidant.[5][6] Unlike the Sharpless method, it does not require a directing group, making it applicable to a broader range of simple alkenes.[6]
-
Shi Epoxidation: As a key example of organocatalysis, the Shi epoxidation utilizes a fructose-derived chiral ketone as the catalyst and potassium peroxymonosulfate (Oxone) as the oxidant.[7][8] This metal-free method is particularly effective for the epoxidation of trans-disubstituted and trisubstituted alkenes and has the advantage of proceeding under mild, often basic, conditions.[7]
The logical relationship and classification of these primary synthetic routes to chiral epoxides can be visualized as follows:
Caption: Classification of primary synthetic routes to chiral epoxides.
Performance Comparison
A direct comparison of these methods on a single substrate is often not feasible due to their distinct substrate specificities. For instance, the Sharpless epoxidation is ineffective for simple alkenes like styrene, while the Jacobsen and Shi epoxidations are not applicable to allylic alcohols in the same directed manner. The following table summarizes the performance of each method with representative substrates for which they are best suited.
| Method | Substrate | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) |
| Sharpless | Geraniol | Ti(Oi-Pr)₄ / L-(+)-DET | TBHP | ~77 | >95 |
| Jacobsen | Indene | (R,R)-Mn(salen)Cl | NaOCl | 90 | 85-88 |
| Shi | trans-β-Methylstyrene | Fructose-derived ketone | Oxone | 75 | 94-95 |
Detailed Experimental Protocols
Sharpless Asymmetric Epoxidation of Geraniol
This protocol is adapted from the procedure described by Bradley et al.[9]
-
Catalyst Preparation: To a 25-mL round-bottom flask, add L-(+)-diethyltartrate (800 mg, 3.88 mmol), a magnetic stir bar, titanium(IV) isopropoxide (960 µL, 3.24 mmol), and 10 mL of dry dichloromethane.
-
Reaction Initiation: Cool the flask to -23 °C in a CCl₄/dry ice bath and stir for 5 minutes under a nitrogen atmosphere.
-
Substrate Addition: Add a solution of geraniol (500 mg, 3.24 mmol) in 1 mL of dry dichloromethane via syringe.
-
Oxidant Addition: Slowly add tert-butyl hydroperoxide (1.2 mL, ~6.6 mmol of a 5.0-6.0 M solution in nonane) via syringe.
-
Reaction and Workup: Stir the solution for 45 minutes at -23 °C. Cap the flask and store it in a -20 °C freezer for at least 18 hours. After this period, warm the reaction to 0 °C and add 1 mL of water. Stir for 1 hour, then filter the mixture through Celite, washing with diethyl ether. The filtrate is then concentrated and purified by column chromatography.
Jacobsen-Katsuki Epoxidation of Indene
This protocol is based on the work of Hughes et al.[10][11]
-
Reaction Setup: In a reaction vessel, dissolve the chiral (R,R)-Mn(salen)Cl catalyst (typically 0.1-1 mol%) and 4-(3-phenylpropyl)pyridine N-oxide (P(3)NO) as an axial ligand in chlorobenzene.
-
Substrate Addition: Add indene to the catalyst solution.
-
Reaction Initiation: Cool the mixture to -5 °C and add an aqueous solution of sodium hypochlorite (bleach), pre-cooled to -5 °C, to initiate the reaction.
-
Reaction Monitoring and Workup: Monitor the reaction by HPLC. Upon completion, separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
Shi Asymmetric Epoxidation of trans-β-Methylstyrene
This protocol is adapted from the procedure provided in Organic Syntheses.[12]
-
Reaction Mixture Preparation: To a solution of trans-β-methylstyrene (1.18 g, 10.0 mmol) in acetonitrile (20 mL) and a 0.05 M aqueous solution of Na₂B₄O₇·10H₂O (20 mL) containing tetrabutylammonium sulfate (0.24 g, 0.70 mmol), add the fructose-derived ketone catalyst (0.80 g, 3.0 mmol).
-
Cooling and Oxidant Addition: Cool the biphasic mixture to 0 °C. In a separate flask, dissolve Oxone (7.38 g, 12.0 mmol) and Na₂-EDTA (0.02 g, 0.05 mmol) in water (24 mL). In another flask, prepare a solution of potassium carbonate (4.98 g, 36.0 mmol) in water (24 mL).
-
Simultaneous Addition: Add the Oxone solution and the potassium carbonate solution simultaneously to the reaction mixture via two addition funnels over 1 hour, maintaining the temperature at 0 °C.
-
Reaction Completion and Workup: Stir the mixture for an additional hour at 0 °C. Warm the mixture to room temperature and dilute with water and ethyl acetate. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The product is purified by column chromatography.
Conclusion
The Sharpless, Jacobsen-Katsuki, and Shi epoxidations are powerful and complementary methods for the synthesis of chiral epoxides. The choice of method is primarily dictated by the structure of the alkene substrate. The Sharpless epoxidation is unparalleled for allylic alcohols, offering high predictability and enantioselectivity. The Jacobsen-Katsuki epoxidation provides a robust route to chiral epoxides from unfunctionalized cis- and trisubstituted alkenes. The Shi epoxidation offers a versatile and environmentally benign metal-free alternative, particularly for trans- and trisubstituted alkenes. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the scope and limitations of each of these methods is essential for the efficient and stereocontrolled construction of complex chiral molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]
- 3. Sharpless Epoxidation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 6. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 7. Shi Epoxidation [organic-chemistry.org]
- 8. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. datapdf.com [datapdf.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Validation of Chiral GC Methods for Enantiomeric Excess Determination
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric excess (ee) is a critical analytical challenge in the pharmaceutical, flavor and fragrance, and agrochemical industries. The differential pharmacological, toxicological, and sensory properties of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. Chiral Gas Chromatography (GC) stands as a powerful and widely utilized technique for the analysis of volatile and thermally stable chiral compounds.
This guide provides an objective comparison of key performance characteristics for the validation of chiral GC methods, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. It includes illustrative experimental data and detailed protocols to assist researchers in the development, validation, and implementation of these essential analytical procedures.
Comparing Chiral GC with Alternative Technologies
While Chiral GC is a cornerstone for the analysis of volatile enantiomers, other techniques such as Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC) offer alternative solutions, particularly for non-volatile or thermally labile compounds.
| Feature | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in the gas phase based on differential partitioning between a gaseous mobile phase and a chiral stationary phase. | Separation in the liquid phase based on differential interactions with a chiral stationary phase. | Separation using a supercritical fluid (e.g., CO2) as the mobile phase, with a chiral stationary phase. |
| Analytes | Volatile and thermally stable compounds. Derivatization may be required to increase volatility. | Wide range of compounds, including non-volatile and thermally labile molecules. | Broad applicability, often bridging the gap between GC and HPLC. |
| Resolution | Typically offers very high resolution and efficiency. | Good to excellent resolution, highly dependent on the chiral stationary phase. | Often provides high-speed, high-efficiency separations. |
| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen). | A wide variety of organic solvents and aqueous buffers. | Primarily supercritical CO2, often with a small amount of organic modifier. |
| "Green" Aspect | Generally low solvent consumption. | Can generate significant organic solvent waste. | Reduced organic solvent consumption compared to HPLC. |
Validation of Chiral GC Methods: A Performance-Based Overview
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For chiral GC methods, this involves a series of experiments to assess key performance parameters. The following table summarizes these parameters with typical acceptance criteria based on ICH guidelines.[1]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the enantiomers in the presence of other components. | Baseline resolution (Rs > 1.5) between the enantiomers and from any impurities or matrix components. |
| Linearity | To demonstrate a proportional relationship between the concentration of the enantiomers and the analytical response. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | To determine the closeness of the measured value to the true value. | Mean recovery between 98.0% and 102.0%. |
| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of an enantiomer that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3. |
| Limit of Quantitation (LOQ) | The lowest amount of an enantiomer that can be quantified with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits. |
Illustrative Quantitative Data for a Validated Chiral GC Method
The following tables present representative data from the validation of a chiral GC method for the determination of the enantiomeric excess of a hypothetical chiral compound, "Chiral-X," to illustrate the expected outcomes.
Linearity
| Concentration (µg/mL) | Peak Area (Enantiomer 1) | Peak Area (Enantiomer 2) |
| 1.0 | 12,540 | 12,610 |
| 5.0 | 63,210 | 63,550 |
| 10.0 | 126,100 | 126,800 |
| 25.0 | 315,800 | 316,500 |
| 50.0 | 630,500 | 632,100 |
| Correlation Coefficient (r²) | 0.9998 | 0.9999 |
Accuracy
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 8.0 | 7.92 | 99.0 |
| 10.0 | 10.15 | 101.5 |
| 12.0 | 11.88 | 99.0 |
| Mean Recovery | 99.8% |
Precision
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |
| Number of Replicates | 6 | 6 (over 2 days) |
| Mean Peak Area | 252,300 | 253,100 |
| Standard Deviation | 3,785 | 4,556 |
| % RSD | 1.5% | 1.8% |
LOD & LOQ
| Parameter | Concentration (µg/mL) |
| LOD (S/N ≥ 3) | 0.3 |
| LOQ (S/N ≥ 10) | 1.0 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments. The following protocols are provided for the key validation parameters.
Specificity
-
Preparation of Solutions: Prepare individual solutions of each enantiomer, a racemic mixture, and a placebo (matrix without the analyte).
-
Chromatographic Analysis: Inject each solution into the chiral GC system.
-
Evaluation:
-
Confirm that there are no interfering peaks at the retention times of the enantiomers in the placebo chromatogram.
-
Demonstrate baseline resolution (Rs > 1.5) between the two enantiomer peaks in the racemic mixture chromatogram.
-
Linearity
-
Preparation of Calibration Standards: Prepare a series of at least five standard solutions of the racemic mixture at concentrations spanning the expected range of analysis (e.g., from the LOQ to 150% of the target concentration).
-
Chromatographic Analysis: Inject each calibration standard in triplicate.
-
Data Analysis:
-
Plot the peak area of each enantiomer against its concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
-
Accuracy
-
Preparation of Spiked Samples: Prepare a placebo matrix and spike it with known amounts of the racemic mixture at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Chromatographic Analysis: Analyze the spiked samples.
-
Calculation: Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Precision
-
Repeatability (Intra-day Precision):
-
Prepare a minimum of six independent samples of the analyte at the target concentration.
-
Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the peak areas.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the analysis of a separate set of six samples on a different day, with a different analyst, or on a different instrument.
-
Calculate the %RSD and compare the results between the two sets of analyses.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Signal-to-Noise Ratio Method:
-
Prepare a series of increasingly dilute solutions of the racemic mixture.
-
Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.
-
-
Calibration Curve Method:
-
Calculate the LOD and LOQ from the standard deviation of the y-intercepts of the regression line (σ) and the slope of the calibration curve (S) using the formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Robustness
-
Varying Method Parameters: Introduce small, deliberate changes to the GC method parameters one at a time. Examples include:
-
Oven temperature (± 2°C)
-
Carrier gas flow rate (± 5%)
-
Injector temperature (± 5°C)
-
-
Analysis and Evaluation: Analyze a system suitability sample under each modified condition and evaluate the impact on key chromatographic parameters such as resolution, retention time, and peak shape.
Visualizing the Validation Workflow
Understanding the logical flow of the validation process is essential for efficient execution.
Workflow for the validation of a chiral GC method.
Logical relationships of analytical validation parameters.
References
A Comparative Analysis of the Reactivity of (S)-(4-Fluorophenyl)oxirane and Other Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (S)-(4-Fluorophenyl)oxirane against other common epoxides. The objective is to offer a clear, data-driven comparison to inform substrate selection and reaction design in synthetic chemistry and drug development. This document summarizes key reactivity parameters, details experimental methodologies, and visualizes reaction pathways.
Introduction to Epoxide Reactivity
Epoxides are versatile three-membered cyclic ethers that serve as valuable intermediates in organic synthesis due to the significant ring strain that makes them susceptible to ring-opening reactions with a wide array of nucleophiles. The reactivity and regioselectivity of these reactions are governed by steric hindrance, electronic effects of substituents on the epoxide ring, and the nature of the nucleophile and reaction conditions (acidic or basic).
This compound, a chiral epoxide, is of particular interest in medicinal chemistry due to the prevalence of the fluorophenyl moiety in pharmaceutical compounds. Understanding its reactivity profile in comparison to other epoxides, such as styrene oxide and its substituted derivatives, is crucial for its effective utilization.
Comparative Reactivity Data
The following tables summarize the available quantitative data on the reactivity of this compound and other epoxides. It is important to note that direct comparative kinetic data for this compound under various conditions is limited in the current literature. Therefore, data from closely related substituted styrene oxides are included to provide a substantive comparison based on electronic and steric effects.
Table 1: Comparison of Reaction Yields for Nucleophilic Ring-Opening of Various Epoxides
| Epoxide | Nucleophile | Conditions | Product(s) | Yield (%) | Reference |
| Styrene Oxide | Aniline | Ti-MCM-41 catalyst, 308 K | 2-Anilino-2-phenylethanol | >95 | [1] |
| 4-Chlorostyrene Oxide | Aniline | Manganese Complex Catalyst, Solvent-free, RT | 2-Anilino-2-(4-chlorophenyl)ethanol | 60-80 | [2] |
| 4-Methoxystyrene Oxide | Aniline | Manganese Complex Catalyst, Solvent-free, RT | 2-Anilino-2-(4-methoxyphenyl)ethanol | 60-80 | [2] |
| Styrene Oxide | Sodium Azide | Oxone®, aq. Acetonitrile, RT | 2-Azido-2-phenylethanol | 92 | [3] |
| (S)-4-Chlorostyrene Oxide | Water (enzymatic hydrolysis) | Sphingopyxis sp. whole cells, pH 8.0, 25°C | (S)-4-Chlorostyrene glycol | 26.8 | [4] |
| Styrene Oxide | Methanol | SO3H/g-C3N4/Fe3O4 catalyst | 2-Methoxy-2-phenylethanol | >95 | [5] |
Note: The data for chloro- and methoxy-substituted styrene oxides can be used to infer the reactivity of this compound due to the similar electronic influence of the para-substituents.
Table 2: Kinetic Data for the Hydrolysis of para-Substituted Styrene Oxides
While specific rate constants for the non-enzymatic hydrolysis of this compound were not found, a study on the enzymatic hydrolysis of a series of para-substituted styrene oxides provides insight into the electronic effects on reactivity. The Hammett correlation showed a linear relationship between the logarithm of the ratio of attack at the benzylic to the terminal carbon and the substituent constant (σ), indicating that electron-withdrawing groups favor attack at the benzylic position.[6]
| Substituent (para) | Hammett Constant (σ) | General Reactivity Trend |
| OCH₃ | -0.27 | Slower reaction, favored attack at the terminal carbon |
| CH₃ | -0.17 | Slower reaction, favored attack at the terminal carbon |
| H | 0 | Baseline |
| F | +0.06 | Faster reaction, favored attack at the benzylic carbon |
| Cl | +0.23 | Faster reaction, favored attack at the benzylic carbon |
| NO₂ | +0.78 | Fastest reaction, highly favored attack at the benzylic carbon |
This trend suggests that the electron-withdrawing fluorine atom in this compound will activate the epoxide ring towards nucleophilic attack, particularly at the benzylic position, compared to unsubstituted styrene oxide.
Experimental Protocols
General Procedure for the Synthesis of this compound
The enantioselective synthesis of this compound can be achieved via the Jacobsen-Katsuki epoxidation of 4-fluorostyrene.[2][6][7][8][9] This method utilizes a chiral manganese-salen complex as a catalyst to achieve high enantioselectivity.
Materials:
-
4-Fluorostyrene
-
(R,R)-Jacobsen's catalyst
-
Sodium hypochlorite (bleach, commercial solution)
-
Dichloromethane (DCM)
-
Phosphate buffer (pH 11.3)
-
4-Phenylpyridine N-oxide (optional, as an axial ligand to improve catalyst performance)
Procedure:
-
To a stirred solution of 4-fluorostyrene in dichloromethane, add the phosphate buffer.
-
Add the (R,R)-Jacobsen's catalyst (typically 1-5 mol%). If used, add the 4-phenylpyridine N-oxide.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by TLC or GC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with saturated sodium sulfite solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
General Procedure for the Aminolysis of this compound
The ring-opening of this compound with an amine, such as piperidine, typically proceeds via an S(_N)2 mechanism.
Materials:
-
This compound
-
Piperidine
-
Methanol (or other suitable solvent)
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add a stoichiometric excess of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess amine under reduced pressure.
-
Purify the resulting β-amino alcohol by column chromatography or crystallization.
Reaction Mechanisms and Logical Relationships
The reactivity of epoxides is dictated by the reaction conditions. Under basic or neutral conditions with strong nucleophiles, the reaction follows an S(_N)2 pathway. In contrast, under acidic conditions, the mechanism has characteristics of both S(_N)1 and S(_N)2 pathways.
Ring-Opening with a Strong Nucleophile (Basic/Neutral Conditions)
The reaction proceeds via a backside attack of the nucleophile on one of the carbon atoms of the epoxide ring. Due to steric hindrance, the attack preferentially occurs at the less substituted carbon atom.
Caption: SN2 mechanism for epoxide ring-opening.
Ring-Opening with a Weak Nucleophile (Acidic Conditions)
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophile then attacks the more substituted carbon atom, which can better stabilize the developing positive charge in the transition state.
Caption: Acid-catalyzed epoxide ring-opening mechanism.
Conclusion
This compound is a valuable chiral building block whose reactivity is influenced by the electron-withdrawing nature of the fluorine substituent. This electronic effect activates the epoxide ring, making it generally more reactive than unsubstituted styrene oxide, particularly towards nucleophilic attack at the benzylic carbon. While direct quantitative kinetic comparisons are not extensively available, the data from analogous substituted styrene oxides provide a strong basis for predicting its reactivity. The provided experimental protocols offer a starting point for the synthesis and further functionalization of this important intermediate. Further research into the specific reaction kinetics of this compound would be highly beneficial for its broader application in organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 9. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
Benchmarking the performance of different catalysts for asymmetric epoxidation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective epoxidation of olefins is a fundamental transformation in modern organic synthesis, providing chiral building blocks essential for the preparation of pharmaceuticals and other complex molecules. The choice of catalyst is critical in achieving high efficiency and stereoselectivity. This guide presents an objective comparison of leading catalyst systems for asymmetric epoxidation, supported by experimental data, detailed methodologies, and mechanistic diagrams to inform catalyst selection and experimental design.
At a Glance: Performance of Key Catalyst Systems
The following table summarizes the performance of several prominent catalyst systems across a variety of olefin substrates. The data presented are representative values from the literature and may vary based on specific reaction conditions.
| Catalyst System | Substrate Example | Oxidant | Yield (%) | ee (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| Sharpless-Katsuki | Geraniol | TBHP | 70-80 | 90-95 | 5-10 | Up to 20 | - |
| Cinnamyl alcohol | TBHP | 87 | 94 | 5 | - | - | |
| (E)-Hex-2-en-1-ol | TBHP | >95 | >95 | 5-10 | - | - | |
| Jacobsen-Katsuki | cis-β-Methylstyrene | NaOCl | ~95 | >98 | 4-8 | Up to 25 | - |
| 1,2-Dihydronaphthalene | m-CPBA/NMO | 96 | 97 | 5 | 20 | - | |
| Indene | NaOCl | 84 | 86 | 5-10 | - | - | |
| Shi (Organocatalyst) | trans-Stilbene | Oxone | 99 | >99 | 20-30 | ~3-5 | - |
| Chalcone | Oxone | up to 97 | up to 97 | 20-30 | ~3-5 | - | |
| trans-β-Methylstyrene | Oxone | - | 90-92 | 20-30 | ~3-5 | - | |
| Juliá-Colonna | Chalcone | H₂O₂ | 75-78 | up to 97 | - | - | - |
| Chiral MOF | Styrene | TBHP | up to 100 | up to 100 | - | >200 | >40 |
In-Depth Catalyst System Analysis
Sharpless-Katsuki Epoxidation
The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[1][2] The catalyst is formed in situ from titanium tetra(isopropoxide) and a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT).[2] The choice of tartrate enantiomer determines the stereochemical outcome of the reaction.[3]
A representative procedure for the Sharpless-Katsuki epoxidation is as follows:
-
To a solution of the allylic alcohol (1.0 equiv) in dry dichloromethane (CH₂Cl₂) at -20 °C are added titanium(IV) isopropoxide (0.1 equiv) and L-(+)-diethyl tartrate (0.12 equiv).
-
After stirring for 30 minutes, a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 equiv) is added dropwise.
-
The reaction mixture is stirred at -20 °C until the starting material is consumed (as monitored by TLC).
-
The reaction is quenched by the addition of water, and the mixture is warmed to room temperature.
-
The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: Catalytic cycle of the Sharpless-Katsuki asymmetric epoxidation.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation is a versatile method for the enantioselective epoxidation of unfunctionalized olefins, particularly cis-disubstituted and trisubstituted alkenes, using a chiral manganese(III)-salen complex as the catalyst.[4][5] A variety of oxidants can be employed, with sodium hypochlorite (NaOCl) being common.[5]
A general procedure for the Jacobsen-Katsuki epoxidation is as follows:[6]
-
The olefin (1.0 mmol) is dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂).
-
The chiral (salen)Mn(III) complex (0.02-0.10 equiv) is added to the solution.
-
The mixture is cooled to 0 °C, and a buffered solution of the oxidant (e.g., commercial bleach, 1.5 equiv) is added dropwise with vigorous stirring.
-
The reaction is monitored by TLC. Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The epoxide is purified by column chromatography.
Caption: Simplified mechanism of the Jacobsen-Katsuki epoxidation.
Shi Epoxidation
The Shi epoxidation is a notable example of organocatalysis, employing a fructose-derived chiral ketone to catalyze the asymmetric epoxidation of a wide range of olefins, especially trans-disubstituted and trisubstituted alkenes.[7][8] The active oxidant is a chiral dioxirane generated in situ from the ketone and an oxidant such as Oxone (potassium peroxymonosulfate).[9][10]
A typical procedure for the Shi epoxidation is as follows:[11]
-
The olefin (1.0 equiv), the chiral ketone catalyst (0.2-0.3 equiv), and a buffer (e.g., K₂CO₃) are dissolved in a mixture of acetonitrile and water.
-
The mixture is cooled to 0 °C, and a solution of Oxone (1.5 equiv) in water is added slowly over a period of 1-2 hours.
-
The reaction is stirred at 0 °C for several hours until completion (monitored by TLC).
-
The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated.
-
The product is purified by flash chromatography.
Caption: Catalytic cycle of the Shi asymmetric epoxidation.
Alternative Catalyst Systems
Juliá-Colonna Epoxidation
The Juliá-Colonna epoxidation utilizes poly-L-leucine as a catalyst for the asymmetric epoxidation of electron-deficient olefins, such as α,β-unsaturated ketones.[12][13] The reaction is typically carried out under phase-transfer conditions. This method offers a metal-free alternative and can provide high enantioselectivities.[12]
Metal-Organic Frameworks (MOFs)
Chiral Metal-Organic Frameworks (MOFs) are emerging as promising heterogeneous catalysts for asymmetric epoxidation.[10] These materials offer the advantages of high catalyst stability, recyclability, and the potential for shape-selective catalysis within their porous structures. By incorporating chiral ligands and catalytically active metal nodes, MOFs can achieve high yields and enantioselectivities.[10]
Experimental Workflow for Catalyst Benchmarking
Caption: General workflow for benchmarking catalyst performance.
Conclusion
The selection of an optimal catalyst for asymmetric epoxidation is a multifaceted decision that depends on the specific substrate, desired scale, and economic considerations. The Sharpless-Katsuki epoxidation remains a benchmark for allylic alcohols due to its high predictability and enantioselectivity. The Jacobsen-Katsuki epoxidation offers broader substrate scope for unfunctionalized olefins. The Shi epoxidation provides a valuable metal-free alternative with excellent performance for many electron-deficient and trans-olefins. Emerging areas such as MOFs and other organocatalytic systems continue to expand the toolkit for asymmetric synthesis, offering unique advantages in terms of recyclability and substrate scope. This guide provides a foundational comparison to aid researchers in navigating these choices and designing effective synthetic strategies.
References
- 1. An effective strategy for creating asymmetric MOFs for chirality induction: a chiral Zr-based MOF for enantioselective epoxidation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dioxiranes and Related Shi Epoxidation - Wordpress [reagents.acsgcipr.org]
- 5. grokipedia.com [grokipedia.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Shi Asymmetric Epoxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 10. Shi Epoxidation [organic-chemistry.org]
- 11. Shi Epoxidation | NROChemistry [nrochemistry.com]
- 12. Juliá–Colonna epoxidation - Wikipedia [en.wikipedia.org]
- 13. About: Juliá–Colonna epoxidation [dbpedia.org]
Cross-Validation of Analytical Results for (S)-(4-Fluorophenyl)oxirane Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-(4-Fluorophenyl)oxirane is a critical chiral intermediate in the synthesis of various pharmaceuticals. Ensuring its chemical and enantiomeric purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three orthogonal analytical techniques for the validation of this compound purity: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The cross-validation of results from these distinct methods provides a high degree of confidence in the quality of this key starting material.
Comparative Analysis of Analytical Techniques
The selection of an analytical method for purity determination depends on the specific requirements of the analysis, such as the need for enantiomeric excess determination, absolute purity assessment, or the identification of specific impurities. The following table summarizes the key performance attributes of Chiral HPLC, Chiral GC, and qNMR for the analysis of this compound.
| Parameter | Chiral HPLC | Chiral GC | qNMR Spectroscopy |
| Primary Measurement | Enantiomeric Purity (ee%) | Enantiomeric Purity (ee%) | Absolute Purity (mol/mol %) |
| Typical Enantiomeric Excess (ee%) | > 99.5% | > 99.5% | Not directly measured |
| Limit of Detection (LOD) of (R)-enantiomer | ~0.02% | ~0.01% | Not applicable |
| Limit of Quantitation (LOQ) of (R)-enantiomer | ~0.05% | ~0.03% | Not applicable |
| Precision (RSD%) | < 2.0% | < 1.5% | < 1.0% |
| Analysis Time | 15-20 minutes | 20-30 minutes | 5-10 minutes |
| Sample Preparation | Simple dissolution | Simple dissolution | Precise weighing and dissolution |
| Strengths | - High resolution of enantiomers- Robust and widely available- Non-destructive (sample can be recovered) | - High efficiency and resolution- Excellent for volatile impurities- High sensitivity | - Primary ratio method (no need for a specific standard of the analyte)- Provides structural information- Highly accurate for absolute purity |
| Limitations | - Requires chiral stationary phase- Mobile phase consumption | - Limited to thermally stable and volatile compounds- Potential for sample degradation at high temperatures | - Lower sensitivity than chromatographic methods- Requires a high-field NMR spectrometer- Does not directly provide enantiomeric excess |
Experimental Protocols
Detailed and robust experimental protocols are essential for reproducible and accurate analytical results. The following sections provide established methodologies for the three techniques discussed.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is designed for the determination of the enantiomeric purity of this compound.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase.
-
-
Data Analysis:
-
The enantiomeric excess (ee%) is calculated from the peak areas of the (S)- and (R)-enantiomers using the following formula: ee% = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100
-
Chiral Gas Chromatography (GC)
This method offers an alternative for determining the enantiomeric purity and can also be effective for identifying volatile impurities.
-
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
-
Chromatographic Conditions:
-
Column: Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent cyclodextrin-based chiral capillary column)
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Injector Temperature: 220°C
-
Detector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp: 5°C/min to 180°C
-
Hold at 180°C for 5 minutes
-
-
Split Ratio: 50:1
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in dichloromethane.
-
-
Data Analysis:
-
The enantiomeric excess (ee%) is calculated from the peak areas of the (S)- and (R)-enantiomers using the same formula as in the HPLC method.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This method is used to determine the absolute purity of this compound by comparing the integral of a specific analyte proton signal to that of a certified internal standard. The use of ¹⁹F qNMR provides an orthogonal check, leveraging the fluorine atom in the molecule.
-
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a probe capable of both ¹H and ¹⁹F detection.
-
-
¹H qNMR Experimental Parameters:
-
Solvent: Chloroform-d (CDCl₃)
-
Internal Standard: Maleic acid (certified reference material)
-
Pulse Program: A standard 90° pulse experiment
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all nuclei)
-
Number of Scans: 16
-
-
¹⁹F qNMR Experimental Parameters:
-
Internal Standard: 1-Fluoro-2,4-dinitrobenzene (certified reference material)
-
Pulse Program: A standard 90° pulse experiment with proton decoupling
-
Relaxation Delay (d1): 30 s
-
Number of Scans: 32
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into an NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent and gently mix until fully dissolved.
-
-
Data Analysis:
-
The purity is calculated using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:
-
I = Integral of the signal
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualization of Workflows and Relationships
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of analytical results for this compound purity.
Caption: Workflow for the cross-validation of this compound purity.
Relationship of Analytical Techniques
This diagram shows the relationship between the different analytical techniques and the purity attributes they measure.
Comparative Efficacy of Novel Drug Candidates Derived from (S)-(4-Fluorophenyl)oxirane Precursors
A detailed analysis of the preclinical data for the class I HDAC inhibitor (S)-17b and the p38 MAP kinase inhibitor RO3201195, both synthesized from chiral precursors related to (S)-(4-Fluorophenyl)oxirane, reveals promising therapeutic potential in oncology and inflammatory diseases, respectively. This guide provides a comprehensive comparison of their efficacy, supported by available experimental data, and outlines the methodologies used in key studies.
Executive Summary
Two notable drug candidates, (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, hereinafter referred to as (S)-17b , and S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone, known as RO3201195 , have emerged from research utilizing chiral building blocks akin to this compound. (S)-17b demonstrates potent and selective inhibition of class I histone deacetylases (HDACs) with significant anti-tumor activity in preclinical models of leukemia. RO3201195 is a highly selective and orally bioavailable inhibitor of p38 MAP kinase, a key regulator of inflammatory responses, and has advanced to Phase I clinical trials. This report presents a side-by-side comparison of their demonstrated efficacy.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for (S)-17b and RO3201195, providing a clear comparison of their in vitro and in vivo activities.
Table 1: In Vitro Efficacy of (S)-17b and RO3201195
| Drug Candidate | Target(s) | Assay Type | Cell Line / Enzyme | IC50 |
| (S)-17b | Class I HDACs | Enzymatic Assay | HDAC1 | Potent Inhibition |
| HDAC2 | Potent Inhibition | |||
| HDAC3 | Potent Inhibition | |||
| Antiproliferation | SKM-1 (Leukemia) | Potent Inhibition | ||
| RO3201195 | p38 MAP Kinase | Enzymatic Assay | p38α | Data not available |
| TNF-α Release | Cell-based Assay | THP-1 (Monocytes) | Data not available |
Table 2: In Vivo Efficacy of (S)-17b
| Animal Model | Cancer Type | Treatment | Dosing (mg/kg, oral) | Tumor Growth Inhibition (TGI) |
| SKM-1 Xenograft | Myelodysplastic Syndrome | (S)-17b | 20 | 37.4% |
| (S)-17b | 40 | 21.6% | ||
| (S)-17b | 60 | 11.8% | ||
| Tucidinostat (positive control) | 60 | 73.5% | ||
| MS-275 (positive control) | 20 | Comparable to 40 mg/kg (S)-17b |
Note: In vivo efficacy data for RO3201195 in specific disease models was not available in the public domain resources accessed.
Table 3: Pharmacokinetic Profile
| Drug Candidate | Species | Route | Oral Bioavailability (%) |
| (S)-17b | Mouse (ICR) | Oral | 47.7 |
| Rat (SD) | Oral | 39.5 | |
| RO3201195 | Not Specified | Oral | High |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of (S)-17b and RO3201195 are mediated through distinct signaling pathways.
(S)-17b acts as a class I HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin compaction and repression of gene transcription. By inhibiting HDACs, (S)-17b promotes histone acetylation, resulting in a more open chromatin structure and the expression of tumor suppressor genes. This leads to increased levels of p21, a cell cycle inhibitor, and subsequent G1 cell cycle arrest and apoptosis in cancer cells.[1]
RO3201195 targets the p38 MAP kinase signaling pathway. p38 MAP kinases are activated by cellular stress and inflammatory cytokines, leading to the production of pro-inflammatory mediators like TNF-α and interleukins. By inhibiting p38 MAP kinase, RO3201195 can suppress the downstream signaling cascade that drives inflammation, making it a potential therapeutic for inflammatory diseases.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies employed in the evaluation of (S)-17b and RO3201195.
Synthesis of Drug Candidates
While the specific, step-by-step synthesis protocols starting from this compound are proprietary and not fully disclosed in the available literature, the general synthetic schemes have been described.[3][4] The synthesis of (S)-17b involves a multi-step process starting from a pyridazinone scaffold which is then elaborated through a series of coupling and functional group manipulation reactions.[3] The synthesis of RO3201195 involves the construction of a substituted pyrazole core.[2][4]
In Vitro HDAC Inhibition Assay (General Protocol)
-
Enzyme and Substrate Preparation : Recombinant human HDAC enzymes (HDAC1, 2, 3) are used. A fluorogenic acetylated peptide substrate is prepared in assay buffer.
-
Compound Preparation : Test compounds, including (S)-17b, are serially diluted in DMSO to generate a range of concentrations.
-
Reaction Initiation : The HDAC enzyme is incubated with the test compound for a specified period at room temperature. The fluorogenic substrate is then added to initiate the enzymatic reaction.
-
Signal Development : A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Data Acquisition and Analysis : The fluorescence intensity is measured using a plate reader. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro p38 MAP Kinase Assay (General Protocol)
-
Enzyme and Substrate Preparation : Recombinant active p38α MAP kinase and a suitable substrate (e.g., ATF2) are prepared in a kinase assay buffer.[1][5]
-
Compound Preparation : RO3201195 is serially diluted in DMSO.
-
Kinase Reaction : The kinase, substrate, and test compound are incubated with ATP to initiate the phosphorylation reaction.
-
Detection : The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a radiometric assay measuring the incorporation of 33P-ATP or an antibody-based method like ELISA or Western blot to detect the phosphorylated substrate.[5][6]
-
Data Analysis : The IC50 values are determined by analyzing the dose-response curve of the inhibitor.
Cell-Based Antiproliferation Assay (e.g., MTT Assay)
-
Cell Seeding : Cancer cells (e.g., SKM-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by viable cells.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation : The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model (SKM-1)
-
Animal Model : Immunocompromised mice (e.g., NOD/SCID) are used.[7]
-
Cell Implantation : SKM-1 human leukemia cells are implanted subcutaneously into the flanks of the mice.[7]
-
Tumor Growth Monitoring : Tumors are allowed to grow to a palpable size, and their volumes are measured regularly.
-
Drug Administration : Once tumors reach a predetermined size, mice are randomized into treatment and control groups. (S)-17b is administered orally at different doses.[3]
-
Efficacy Evaluation : Tumor volumes and body weights are monitored throughout the study. The tumor growth inhibition (TGI) is calculated at the end of the study.[3][7]
Conclusion
Both (S)-17b and RO3201195, derived from chiral synthesis pathways, demonstrate significant potential as therapeutic agents in their respective fields. (S)-17b shows potent in vitro and in vivo anti-leukemic activity, positioning it as a strong candidate for further development as an anticancer drug. RO3201195's high selectivity and oral bioavailability as a p38 MAP kinase inhibitor underscore its promise for the treatment of inflammatory conditions. While a direct comparative study is unavailable, the data presented in this guide provides a solid foundation for researchers and drug development professionals to evaluate the individual merits of these promising drug candidates. Further investigation into their detailed safety profiles and clinical efficacy is warranted.
References
- 1. promega.com [promega.com]
- 2. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 5. reactionbiology.com [reactionbiology.com]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
A Comparative Analysis of Acidic vs. Basic Conditions for Epoxide Ring Opening
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a fundamental and versatile transformation in organic synthesis, crucial for the preparation of a wide array of 1,2-difunctionalized compounds, which are common motifs in pharmaceuticals and other bioactive molecules. The choice between acidic and basic reaction conditions for this process is a critical decision that dictates the regiochemical and stereochemical outcome of the reaction. This guide provides a comparative study of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal conditions for their synthetic goals.
Mechanistic Overview: A Tale of Two Pathways
The cleavage of the strained three-membered epoxide ring can be initiated by either electrophilic activation under acidic conditions or direct nucleophilic attack under basic conditions. These distinct mechanisms lead to divergent product profiles, particularly with unsymmetrical epoxides.
Under acidic conditions , the epoxide oxygen is first protonated, enhancing the electrophilicity of the ring carbons and making the oxygen a better leaving group. The transition state of the subsequent nucleophilic attack possesses significant carbocationic character. Consequently, the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the developing positive charge. This pathway is generally considered to be between a pure SN1 and SN2 mechanism.[1][2]
Under basic conditions , a strong nucleophile directly attacks one of the epoxide carbons in a classic SN2 fashion. Steric hindrance is the dominant factor in this case, leading to the nucleophile attacking the less sterically hindered, or less substituted, carbon atom.[3]
Comparative Data: Regioselectivity in Propylene Oxide Ring Opening
To illustrate the practical implications of these mechanistic differences, let's consider the ring-opening of propylene oxide with methanol. The choice of acidic or basic conditions leads to the formation of two different regioisomeric products: 1-methoxy-2-propanol and 2-methoxy-1-propanol.
| Condition | Catalyst | Major Product | Minor Product(s) | Typical Product Ratio (Major:Minor) |
| Basic | NaOH | 1-methoxy-2-propanol | 2-methoxy-1-propanol, dipropylene glycol monomethyl ethers | ~90 : 10 (combined)[4] |
| Acidic | H₂SO₄ | 2-methoxy-1-propanol | 1-methoxy-2-propanol | Predominantly the more substituted product[5] |
Note: The exact product ratios can vary depending on the specific reaction conditions such as temperature, solvent, and the nature of the nucleophile and substrate.
Experimental Protocols
The following are generalized protocols for the ring-opening of a simple epoxide like 1,2-epoxyhexane, which can be adapted for other substrates.
Acid-Catalyzed Ring Opening of 1,2-Epoxyhexane with Methanol
Materials:
-
1,2-epoxyhexane
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add 1,2-epoxyhexane and anhydrous methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, neutralize the reaction mixture by the slow addition of saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.
-
Purify the product by flash column chromatography if necessary.
Base-Catalyzed Ring Opening of 1,2-Epoxyhexane with Sodium Methoxide
Materials:
-
1,2-epoxyhexane
-
Anhydrous methanol
-
Sodium methoxide (NaOMe)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add sodium methoxide and anhydrous methanol.
-
Stir the mixture until the sodium methoxide is dissolved or a fine suspension is formed.
-
Add 1,2-epoxyhexane to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product mixture.
-
Purify the product by flash column chromatography if necessary.
Visualizing the Reaction Pathways
The following diagrams illustrate the mechanistic pathways and a general experimental workflow for the comparative study of epoxide ring opening.
Caption: Acid-catalyzed epoxide ring opening mechanism.
Caption: Base-catalyzed epoxide ring opening mechanism.
Caption: General experimental workflow for comparison.
Conclusion
The choice between acidic and basic conditions for epoxide ring opening offers a powerful tool for controlling the regioselectivity of the reaction. Acid-catalyzed methods favor attack at the more substituted carbon due to electronic effects, while base-catalyzed reactions are governed by sterics, leading to attack at the less substituted carbon. Understanding these fundamental principles and having access to reliable experimental protocols are essential for researchers in the fields of organic synthesis and drug development to efficiently construct complex molecular architectures with desired stereochemistry and functionality.
References
A Researcher's Guide to Assessing the Enantiomeric Purity of Chiral Building Blocks
The stereochemical integrity of chiral building blocks is a cornerstone of modern drug development. Ensuring high enantiomeric purity is critical as different enantiomers of a drug can exhibit varied pharmacological, metabolic, and toxicological profiles. This guide provides an objective comparison of the most prevalent analytical techniques used to determine enantiomeric purity, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their needs.
Overview of Key Analytical Techniques
The determination of enantiomeric excess (e.e.) relies on creating a diastereomeric interaction, either transient or permanent, which allows for the differentiation of enantiomers. This can be achieved through various analytical methods, with chromatographic, spectroscopic, and electrophoretic techniques being the most prominent. The choice of method depends on factors such as the nature of the analyte, required sensitivity, sample throughput, and available instrumentation.
A generalized workflow for assessing the enantiomeric purity of a sample involves several key stages, from sample preparation to data analysis, which ultimately determines the enantiomeric excess.
Caption: General workflow for determining the enantiomeric purity of a chiral sample.
Chiral Chromatography: The Gold Standard
Chiral chromatography is the most widely used technique for enantiomeric separation and quantification. It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
a. High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a versatile and robust method applicable to a wide range of compounds. The separation is achieved by passing the sample through a column packed with a CSP.
Caption: Schematic of a typical Chiral High-Performance Liquid Chromatography system.
b. Gas Chromatography (GC)
Chiral GC is ideal for volatile and thermally stable compounds. It employs a capillary column coated with a chiral stationary phase. Derivatization is often required to increase the volatility and improve separation of polar compounds.
Key Advantages of Chiral Chromatography:
-
High Resolution: Provides excellent separation of enantiomers, allowing for accurate quantification even at very high e.e. values (>99.5%).
-
Direct Analysis: Directly measures the ratio of enantiomers.
-
Method Development: A wide variety of commercial chiral stationary phases are available, covering a broad spectrum of chemical classes.
Chiral Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility. For chiral separations, a chiral selector (e.g., cyclodextrins) is added to the background electrolyte. The differential interaction between the enantiomers and the chiral selector leads to different migration times.
Key Advantages of Chiral CE:
-
High Efficiency: Generates very sharp peaks, leading to excellent resolution.
-
Low Sample Consumption: Requires only nanoliter volumes of sample.
-
Rapid Method Development: The chiral selector is simply added to the buffer, avoiding the need to test multiple columns.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) can be used to determine enantiomeric purity through the use of chiral auxiliary agents.
-
Chiral Derivatizing Agents (CDAs): The chiral sample is reacted with a CDA to form a covalent diastereomeric mixture. These diastereomers have distinct NMR spectra (e.g., different chemical shifts), allowing for integration and quantification.
-
Chiral Solvating Agents (CSAs): The chiral sample forms transient, non-covalent diastereomeric complexes with a CSA. This interaction induces small chemical shift differences between the signals of the enantiomers.
Inter-laboratory Comparison of Synthetic and Analytical Methodologies for (S)-(4-Fluorophenyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes and analytical techniques for the chiral epoxide, (S)-(4-Fluorophenyl)oxirane. The enantiomeric purity of this compound is critical in the synthesis of various pharmaceutical agents. This document summarizes findings from a simulated inter-laboratory study to guide researchers in selecting optimal methods for their specific applications.
I. Comparison of Synthetic Routes
Three common enantioselective methods for the synthesis of this compound were compared: Jacobsen-Katsuki epoxidation, enzymatic kinetic resolution, and asymmetric epoxidation using a chiral auxiliary. The key performance indicators evaluated were yield, enantiomeric excess (e.e.), and reaction time.
Table 1: Comparison of Synthetic Methods for this compound
| Method | Catalyst/Reagent | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reaction Time (h) |
| Jacobsen-Katsuki Epoxidation | (R,R)-Salen-Co(II) complex | m-CPBA | Dichloromethane | 85 | >98 | 24 |
| Enzymatic Kinetic Resolution | Lipase | - | Toluene | 45 (theoretical max 50) | >99 | 48 |
| Asymmetric Epoxidation | (S)-Glycidol precursor | - | Toluene | 65-80[1] | >99[1] | 12 |
II. Experimental Protocols: Synthesis
A. Jacobsen-Katsuki Epoxidation
This method involves the asymmetric epoxidation of 4-fluorostyrene using a chiral Salen catalyst.
-
To a solution of 4-fluorostyrene (1.0 equiv.) in dichloromethane, add the (R,R)-Salen-Co(II) catalyst (0.05 equiv.).
-
Cool the mixture to 0 °C and add m-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv.) portion-wise over 1 hour.
-
Stir the reaction at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Enzymatic Kinetic Resolution
This method resolves a racemic mixture of (R/S)-(4-Fluorophenyl)oxirane using a lipase to selectively hydrolyze the (R)-enantiomer.
-
Prepare a racemic mixture of (4-Fluorophenyl)oxirane.
-
To a solution of the racemic epoxide (1.0 equiv.) in toluene, add a phosphate buffer (pH 7.2).
-
Add the lipase enzyme (e.g., from Candida antarctica) and stir the biphasic mixture vigorously at 30 °C for 48 hours.
-
Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the enriched this compound.
C. Asymmetric Epoxidation with Chiral Precursor
A common approach involves the reaction of (S)-glycidol with 3-fluorophenol under basic conditions[1]. This reaction is typically catalyzed by a base such as sodium hydroxide or potassium carbonate, often in solvents like dichloromethane or toluene[1].
-
To a solution of (S)-glycidol (1.0 equiv.) in toluene, add 3-fluorophenol (1.1 equiv.) and potassium carbonate (1.5 equiv.).
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring by TLC.
-
After cooling to room temperature, filter the reaction mixture to remove the base.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography.
III. Comparison of Analytical Techniques
The enantiomeric purity of this compound is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this determination[2]. Supercritical Fluid Chromatography (SFC) is an emerging alternative with potential advantages in speed and solvent consumption[3].
Table 2: Comparison of Analytical Methods for Enantiomeric Purity
| Technique | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) | Analysis Time (min) |
| Chiral HPLC | Chiralcel® OD-H | n-Hexane/2-Propanol (90:10) | 1.0 | > 2.0 | 15 |
| Chiral HPLC | Chiralpak® AD | n-Hexane/Ethanol (95:5) | 0.8 | > 2.2 | 20 |
| Chiral SFC | Chiralcel® OJ-H | CO₂/Methanol (85:15) | 3.0 | > 1.8 | 8 |
IV. Experimental Protocols: Analysis
A. Chiral HPLC Method
-
Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane/2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
V. Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and analysis of this compound.
References
Evaluating the cost-effectiveness of different synthetic strategies for chiral epoxides
For researchers, scientists, and drug development professionals, the synthesis of chiral epoxides is a critical step in the creation of complex molecules with specific biological activities. The choice of synthetic strategy not only dictates the stereochemical outcome but also significantly impacts the overall cost-effectiveness of the process. This guide provides an objective comparison of four prominent methods for chiral epoxide synthesis: Sharpless Asymmetric Epoxidation, Jacobsen-Katsuki Epoxidation, Shi Epoxidation, and Enzymatic Epoxidation, with a focus on their economic viability and practical application.
This comprehensive analysis includes a detailed breakdown of quantitative performance data, experimental protocols for each method, and visual representations of the synthetic workflows to aid in the selection of the most appropriate strategy for your research and development needs.
Performance and Cost Comparison of Synthetic Strategies
The selection of an optimal synthetic route for chiral epoxides requires a careful evaluation of various factors, including yield, enantiomeric excess (ee), catalyst cost, and operational complexity. The following table summarizes the key quantitative data for the four major synthetic strategies, providing a basis for a cost-effectiveness analysis.
| Parameter | Sharpless Asymmetric Epoxidation | Jacobsen-Katsuki Epoxidation | Shi Epoxidation | Enzymatic Epoxidation (Lipase) |
| Typical Substrate | Allylic Alcohols | Unfunctionalized cis-Alkenes | Unfunctionalized trans- & Trisubstituted Alkenes | Various Alkenes |
| Catalyst | Ti(OiPr)₄ / Diethyl Tartrate (DET) | Chiral Salen-Manganese(III) Complex | Fructose-derived Ketone | Immobilized Lipase (e.g., Novozym 435) |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | Sodium hypochlorite (NaOCl) or m-CPBA | Potassium peroxymonosulfate (Oxone) | Hydrogen peroxide (H₂O₂) & a carboxylic acid |
| Typical Yield (%) | 80-95%[1] | 80-95% | 70-95%[1] | 75-99%[2] |
| Typical ee (%) | >90%[1] | >90% | >80% | Often >95% |
| Catalyst Loading (mol%) | 5-10%[3] | 1-5%[4] | 20-30%[5][6] | Varies (typically by weight) |
| Est. Catalyst Cost (per g) | Ti(OiPr)₄: ~
| ~$150 | ~$30 | ~$10 (highly variable) |
| Est. Oxidant Cost (per L/kg) | TBHP (70% aq.): ~$86.50/L[4] | NaOCl (bleach): <
| Oxone: ~$62/kg[3] | H₂O₂ (30%): <$5/L |
| Turnover Number (TON) | ~10-20 (catalytic)[7] | Up to ~1000 | Up to ~5 | High, depends on enzyme stability |
| Turnover Frequency (TOF) (h⁻¹) | Varies with substrate | Up to 581 h⁻¹ for styrene[1] | Varies | Varies |
| Key Advantages | High enantioselectivity, predictable stereochemistry[1] | Broad substrate scope (unfunctionalized alkenes)[8][9] | Metal-free catalyst, uses a relatively safe oxidant[5][10] | Mild reaction conditions, high selectivity, green oxidant[11] |
| Key Disadvantages | Limited to allylic alcohols[1] | Catalyst can be expensive | High catalyst loading can be required[5][6] | Enzyme stability and cost, slower reaction times |
Experimental Protocols
Detailed and standardized experimental procedures are essential for reproducing results and making informed comparisons between different synthetic methods.
Sharpless Asymmetric Epoxidation
Materials:
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Allylic alcohol substrate
-
tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., decane)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å Molecular sieves (activated)
Procedure (General):
-
A flame-dried flask is charged with anhydrous CH₂Cl₂ and cooled to -20°C.
-
Ti(OiPr)₄ and L-(+)-DET are added sequentially, and the mixture is stirred for 30 minutes.
-
The allylic alcohol substrate is added, followed by the dropwise addition of the TBHP solution.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water.
-
The mixture is warmed to room temperature and stirred for 1 hour.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Jacobsen-Katsuki Epoxidation
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
Olefin substrate
-
Sodium hypochlorite (NaOCl, commercial bleach), buffered with phosphate buffer (pH ~11.3)
-
Dichloromethane (CH₂Cl₂)
-
4-Phenylpyridine N-oxide (optional, as an additive)
Procedure (General):
-
To a solution of the olefin substrate in CH₂Cl₂ is added the (R,R)-Jacobsen's catalyst (typically 1-5 mol%).
-
The mixture is cooled to 0°C, and the buffered NaOCl solution is added dropwise with vigorous stirring.
-
The reaction is stirred at 0°C and monitored by TLC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude epoxide is purified by flash chromatography.
Shi Epoxidation
Materials:
-
Fructose-derived ketone catalyst
-
Olefin substrate
-
Potassium peroxymonosulfate (Oxone®)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate (EtOAc)
Procedure (General):
-
A mixture of the olefin substrate, the ketone catalyst (20-30 mol%), and K₂CO₃ in a mixture of CH₃CN and water is prepared.
-
The mixture is cooled to 0°C, and a solution of Oxone® in water is added dropwise over a period of 1-2 hours, maintaining the temperature at 0°C.
-
The reaction is stirred at 0°C for several hours and monitored by TLC.
-
Upon completion, the reaction is quenched with sodium thiosulfate.
-
The mixture is extracted with EtOAc.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography.[12]
Enzymatic Epoxidation
Materials:
-
Immobilized Lipase (e.g., Novozym 435)
-
Olefin substrate
-
Hydrogen peroxide (H₂O₂, 30-50% solution)
-
A carboxylic acid (e.g., octanoic acid)
-
Organic solvent (e.g., toluene or solvent-free)
Procedure (General):
-
The olefin substrate, carboxylic acid, and immobilized lipase are mixed in the chosen solvent or neat.
-
The mixture is heated to the desired temperature (typically 40-60°C).
-
Hydrogen peroxide is added dropwise over an extended period to minimize enzyme deactivation.
-
The reaction is monitored by GC or HPLC.
-
After the reaction, the immobilized enzyme is filtered off for potential reuse.
-
The organic phase is washed with a solution of sodium sulfite to remove residual peroxides, followed by a wash with a sodium bicarbonate solution to remove the carboxylic acid.
-
The organic layer is dried and the solvent is removed under reduced pressure to yield the crude epoxide, which can be further purified if necessary.
Visualizing the Synthetic Pathways
To further clarify the logical flow and key decision points in selecting a synthetic strategy, the following diagrams illustrate the general workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enzymatic Epoxidation of Long-Chain Terminal Alkenes by Fungal Peroxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 9. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 10. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 11. Exploring the Benefits of Industrial Biocatalysis [catalysts.com]
- 12. Shi Epoxidation | NROChemistry [nrochemistry.com]
Safety Operating Guide
Proper Disposal of (S)-(4-Fluorophenyl)oxirane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of (S)-(4-Fluorophenyl)oxirane is a critical aspect of laboratory safety and environmental responsibility. As a halogenated epoxide, this compound requires specific handling and disposal procedures to mitigate potential hazards to personnel and the environment. This guide provides a comprehensive, step-by-step operational plan for its proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to recognize the hazards associated with this compound. This compound is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation. Therefore, appropriate Personal Protective Equipment (PPE) must be worn at all times when handling the chemical or its waste.
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A fully-buttoned laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Waste Segregation: The First Step to Safe Disposal
Proper segregation of chemical waste is the most critical step to prevent dangerous reactions and ensure cost-effective, compliant disposal. This compound waste must be categorized as halogenated organic waste .
Key Segregation Principles:
-
Halogenated vs. Non-Halogenated: Never mix this compound waste with non-halogenated organic solvents.[1][2][3][4] Keeping these streams separate is crucial as the disposal methods and costs differ significantly.[1][3]
-
Avoid Mixing with Other Categories: Do not combine halogenated waste with other waste categories such as:
Waste Accumulation and Container Management
All waste containing this compound must be collected in a designated Satellite Accumulation Area (SAA).[3][5] This area should be near the point of generation, well-ventilated, and away from sources of ignition.[6]
Container Requirements:
-
Compatibility: Use a chemically compatible container, typically a polyethylene carboy provided by your institution's Environmental Health & Safety (EHS) department.[3][7] The original chemical container is often a good choice.[1]
-
Condition: The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[8][9]
-
Closure: Keep the waste container closed at all times, except when adding waste.[3][10] This prevents the release of vapors and potential spills.[9]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a larger, chemically resistant tub or basin.[1][10][11]
Proper Labeling of Hazardous Waste
Accurate and thorough labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added to the container, it must be labeled with a hazardous waste tag.[3][9]
| Label Information | Requirement |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible.[12][13] |
| Chemical Contents | List the full chemical name, "this compound," and any other constituents by percentage.[9][14] Do not use abbreviations or chemical formulas.[9][14] |
| Hazard Identification | Indicate the relevant hazards (e.g., Flammable, Toxic).[3] |
| Accumulation Start Date | The date the first waste was added to the container.[12][13] |
| Generator Information | Name of the principal investigator and the laboratory location (building and room number).[3][11] |
Disposal Workflow: From Collection to Pickup
The final disposal of this compound must be handled by a licensed hazardous waste disposal contractor, coordinated through your institution's EHS office. On-site treatment or disposal down the sanitary sewer is strictly prohibited.
Step-by-Step Disposal Procedure:
-
Waste Collection: Collect waste in a properly labeled container within the designated SAA, following all segregation and container management guidelines.
-
Request Pickup: Once the container is approximately 75% full, arrange for a waste pickup from your institution's EHS office.[3] This is typically done through an online request system.[14][15][16]
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Final Disposal Method: The primary and recommended disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the chemical.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE as outlined in Section 1.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or commercial sorbent pads.[7]
-
Collection: Carefully collect the absorbent material and any contaminated debris. Place the collected waste into a sealed, labeled container for hazardous waste.[7]
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's emergency response or EHS office.
References
- 1. vumc.org [vumc.org]
- 2. benchchem.com [benchchem.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. iwaste.epa.gov [iwaste.epa.gov]
- 14. Laboratory Waste Pickup Request [resources.tamusa.edu]
- 15. How to Request a Hazardous Waste Collection [blink.ucsd.edu]
- 16. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
